Product packaging for 2-Amino-3-chlorobenzoic acid(Cat. No.:CAS No. 6388-47-2)

2-Amino-3-chlorobenzoic acid

Cat. No.: B134738
CAS No.: 6388-47-2
M. Wt: 171.58 g/mol
InChI Key: LWUAMROXVQLJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-3-chlorobenzoic acid is a natural product found in Pseudomonas chlororaphis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO2 B134738 2-Amino-3-chlorobenzoic acid CAS No. 6388-47-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUAMROXVQLJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213395
Record name 2-Amino-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6388-47-2
Record name 2-Amino-3-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6388-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-chlorobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006388472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-chlorobenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-chlorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.361
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-chlorobenzoic Acid: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and notable biological activities of 2-Amino-3-chlorobenzoic acid (2A3CB). A key intermediate in pharmaceutical synthesis, this compound has garnered significant interest for its potential antimicrobial and anticancer applications. This document details its physicochemical characteristics, provides established experimental protocols, and visualizes its mechanism of action and experimental workflows.

Core Properties and Characteristics

This compound, also known as 3-chloroanthranilic acid, is a substituted aromatic carboxylic acid. Its chemical structure, featuring an amino group and a chlorine atom on the benzene (B151609) ring adjacent to a carboxylic acid, makes it a versatile building block in organic synthesis. The compound typically appears as a white to off-white or yellowish crystalline powder.[1] It is sensitive to air and light, necessitating storage in a dark, inert atmosphere to maintain its integrity.[1]

Quantitative Data Summary

A compilation of the key physicochemical properties of this compound is presented below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 6388-47-2[1][2][3][4]
Molecular Formula C₇H₆ClNO₂[1][2][3][4]
Molecular Weight 171.58 g/mol [1][2][4]
Melting Point 189-191 °C[2]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in DMSO and Methanol (B129727). Sparingly soluble in water.[1][2]
pKa 4.57 ± 0.10[2]
Sensitivity Air and light sensitive[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and biological evaluation of this compound are crucial for its application in research and development.

Synthesis of this compound

Method 1: Reduction of 3-chloro-2-nitrobenzoic acid

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

Procedure:

  • In a suitable reaction vessel, prepare a stirred solution of 3-chloro-2-nitrobenzoic acid (15 g, 0.074 mol) in water (105 mL).

  • To this solution, add 30% aqueous ammonia (6 mL) followed by an aqueous solution of sodium dithionite (52 g, 0.298 mol) at room temperature.

  • Stir the reaction mixture for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

  • Upon completion, acidify the reaction mixture with concentrated HCl (30 mL) to a pH of 3.

  • Extract the product with ethyl acetate (2 x 500 mL).

  • Wash the combined organic extracts with water (2 x 100 mL) and then with brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Wash the crude product with diethyl ether (50 mL) to furnish this compound as an off-white solid (9 g, 70% yield).[1][5]

Method 2: Catalytic Amination of 2,3-dichlorobenzoic acid

This method is suitable for larger-scale industrial production.

Materials:

  • 2,3-dichlorobenzoic acid

  • Methanol

  • Ammonia gas

  • Copper(I) chloride

  • Water

  • Hydrochloric acid

Procedure:

  • Add methanol (70 mL) to an autoclave and cool to -70 °C.

  • Introduce ammonia gas (16 g, 942 mmol) into the cooled methanol.

  • Add 2,3-dichlorobenzoic acid (30 g, 157 mmol) and copper(I) chloride (0.78 g, 7.85 mmol) to the autoclave.

  • Seal the autoclave and heat it in an oil bath at 130 °C under 30 atmospheres of pressure for 20 hours.

  • After the reaction, cool the autoclave to room temperature and transfer the reaction mixture to a reaction flask.

  • Add water (100 mL) to the reaction solution and heat it in an oil bath to 100 °C to remove ammonia and methanol.

  • Cool the solution to room temperature and adjust the pH to 3 with hydrochloric acid, which will precipitate the product.

  • Filter the precipitated crystals and dry them to obtain this compound as white crystals (21.8 g, 81% yield).[2]

Purification Protocol: Recrystallization

Materials:

Procedure:

  • Dissolve the crude crystalline solid of this compound in a minimal amount of hot ethyl acetate.

  • Slowly add hexane to the hot solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a cold mixture of ethyl acetate and hexane.

  • Dry the crystals under vacuum to yield pure this compound as pale yellow needles.[1][5]

Biological Activity and Mechanisms

This compound has demonstrated promising bioactivity, particularly as an antimicrobial and anticancer agent.

Anticancer Activity

Studies have shown that this compound exhibits potent cytotoxic effects against breast cancer cell lines, such as MDA-MB-231.[6] Its mechanism of action is linked to the modulation of the PI3K/AKT signaling pathway, a critical pathway in cancer cell survival and proliferation. The compound has been observed to downregulate the expression of key proteins such as PTEN, PCNA, BAX, and STAT3. This downregulation inhibits cell proliferation and migration and induces apoptosis through caspase-mediated pathways.[6]

Antimicrobial Activity

The compound has also shown significant antibacterial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent for combating resistant bacterial infections.[6]

Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows associated with this compound.

G cluster_synthesis Synthesis Workflow start Starting Materials (e.g., 2,3-dichlorobenzoic acid) reaction Catalytic Amination (Ammonia, Cu(I)Cl, 130°C, 30 atm) start->reaction workup Work-up (pH adjustment to 3) reaction->workup crude Crude Product workup->crude purification Purification (Recrystallization) crude->purification final Pure this compound purification->final

Caption: A simplified workflow for the synthesis and purification of this compound.

G cluster_bioactivity Biological Evaluation Workflow compound This compound antimicrobial Antimicrobial Assay (e.g., against MRSA) compound->antimicrobial anticancer Anticancer Assays compound->anticancer results Biological Activity Profile antimicrobial->results cytotoxicity Cytotoxicity Assay (MTT Assay on MDA-MB-231 cells) anticancer->cytotoxicity apoptosis Apoptosis Analysis (Dual Fluorescent Staining) anticancer->apoptosis migration Cell Migration/Invasion Assay anticancer->migration mechanism Mechanism of Action Studies (Western Blot for PI3K/AKT pathway proteins) anticancer->mechanism cytotoxicity->results apoptosis->results migration->results mechanism->results

Caption: General workflow for the biological evaluation of this compound.

G cluster_pathway PI3K/AKT Signaling Pathway cluster_downstream Downstream Effects cluster_cellular Cellular Outcomes A2A3CB This compound PI3K PI3K A2A3CB->PI3K inhibits PTEN PTEN A2A3CB->PTEN downregulates PCNA PCNA A2A3CB->PCNA downregulates BAX BAX A2A3CB->BAX downregulates STAT3 STAT3 A2A3CB->STAT3 downregulates Proliferation Cell Proliferation A2A3CB->Proliferation inhibits Migration Cell Migration A2A3CB->Migration inhibits Apoptosis Apoptosis A2A3CB->Apoptosis induces AKT AKT PI3K->AKT activates PCNA->Proliferation promotes BAX->Apoptosis promotes STAT3->Migration promotes

Caption: Proposed mechanism of anticancer action for this compound via the PI3K/AKT pathway.

References

3-Chloroanthranilic Acid: A Technical Guide to its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroanthranilic acid, a derivative of anthranilic acid, has emerged as a molecule of interest in pharmacological research due to its potential biological activities. This technical guide provides an in-depth overview of the current understanding of 3-chloroanthranilic acid's effects, with a focus on its anticancer and enzyme-inhibitory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways and experimental workflows to support further investigation and drug development efforts.

Introduction

Anthranilic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The addition of a chlorine atom to the anthranilic acid scaffold can significantly modify its physicochemical properties and biological targets. 3-Chloroanthranilic acid, also known as 2-amino-3-chlorobenzoic acid, has demonstrated notable cytotoxic effects against cancer cells and inhibitory activity against key enzymes, suggesting its potential as a lead compound for the development of novel therapeutics. This guide aims to consolidate the existing technical information on 3-chloroanthranilic acid to facilitate future research and development.

Quantitative Data on Biological Activity

The biological activity of 3-chloroanthranilic acid and its related compounds has been quantified in several studies. The following tables summarize the key findings.

Table 1: Cytotoxicity of 3-Chloroanthranilic Acid (this compound)

Cell LineAssay TypeTime PointIC50 (µM)Reference
MDA-MB-231 (Human Breast Cancer)Not Specified24 h26[1]
MDA-MB-231 (Human Breast Cancer)Not Specified48 h5[1]
MDA-MB-231 (Human Breast Cancer)Not Specified72 h7.2[1]

Table 2: Enzyme Inhibition by a Related Halo-anthranilic Acid Derivative

EnzymeInhibitorInhibition TypeKᵢ (nM)Reference
3-Hydroxyanthranilic Acid Oxygenase (3HAO)4-Chloro-3-hydroxyanthranilic acidCompetitive6[2]

Key Signaling Pathways

Current research suggests that the biological effects of 3-chloroanthranilic acid and related anthranilic acid derivatives may be mediated through the modulation of several key signaling pathways, including those involved in cell survival, proliferation, and inflammation.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Studies on this compound suggest that its cytotoxic effects in breast cancer cells are associated with the downregulation of key components of this pathway.[1]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 3-Chloroanthranilic acid Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

PI3K/Akt signaling pathway and potential inhibition points.
Kynurenine (B1673888) Pathway and 3-Hydroxyanthranilic Acid Oxygenase (3HAO) Inhibition

The kynurenine pathway is the primary route for tryptophan metabolism and produces several neuroactive compounds. One key enzyme in this pathway is 3-hydroxyanthranilic acid oxygenase (3HAO), which catalyzes the conversion of 3-hydroxyanthranilic acid to quinolinic acid, a neurotoxin. Halogenated derivatives of 3-hydroxyanthranilic acid, such as 4-chloro-3-hydroxyanthranilic acid, are potent competitive inhibitors of 3HAO.[2][3] This suggests a potential neuroprotective role for such compounds in conditions associated with quinolinic acid-induced neurotoxicity.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine _3HAA 3-Hydroxyanthranilic Acid Kynurenine->_3HAA _3HAO 3HAO _3HAA->_3HAO QuinolinicAcid Quinolinic Acid (Neurotoxin) _3HAO->QuinolinicAcid Inhibitor 4-Chloro-3-hydroxy- anthranilic acid Inhibitor->_3HAO Inhibits

Inhibition of 3HAO in the Kynurenine Pathway.

Experimental Protocols

This section provides an overview of the methodologies typically employed to assess the biological activities of compounds like 3-chloroanthranilic acid.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of a compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).

Example Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-chloroanthranilic acid in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.

Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the activity of a specific enzyme and to characterize the mechanism of inhibition.

Example Protocol: 3-Hydroxyanthranilic Acid Oxygenase (3HAO) Inhibition Assay

  • Enzyme Preparation: Purify 3HAO from a suitable source (e.g., liver homogenate) or use a commercially available recombinant enzyme.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., potassium phosphate (B84403) buffer) at the optimal pH for the enzyme.

  • Reaction Mixture: In a cuvette, combine the assay buffer, the substrate (3-hydroxyanthranilic acid), and varying concentrations of the inhibitor (e.g., 4-chloro-3-hydroxyanthranilic acid).

  • Reaction Initiation: Initiate the reaction by adding the enzyme to the mixture.

  • Spectrophotometric Monitoring: Monitor the increase in absorbance at a specific wavelength corresponding to the formation of the product (α-amino-β-carboxymuconate-ε-semialdehyde) over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities at different substrate and inhibitor concentrations. Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ).[2]

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of a compound on the expression and phosphorylation status of key proteins in a specific signaling pathway.

Example Protocol: Analysis of the PI3K/Akt Pathway

  • Cell Treatment and Lysis: Treat cells (e.g., MDA-MB-231) with 3-chloroanthranilic acid at various concentrations for a specified time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total PI3K, phospho-PI3K) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression and phosphorylation.

Experimental and Logical Workflows

The following diagrams illustrate logical workflows for the investigation of a compound's biological activity, from initial screening to mechanism of action studies.

Drug_Screening_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification Compound 3-Chloroanthranilic Acid CellViability Cell Viability Assay (e.g., MTT) Compound->CellViability IC50 Determine IC50 CellViability->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis EnzymeAssay Enzyme Inhibition Assay IC50->EnzymeAssay CellCycle Cell Cycle Analysis Signaling Signaling Pathway Analysis (e.g., Western Blot) BindingAssay Binding Affinity Studies

Workflow for investigating anticancer activity.

MOA_Elucidation_Workflow ActiveCompound Active Compound Identified Hypothesis Hypothesize Target Pathway (e.g., PI3K/Akt) ActiveCompound->Hypothesis WesternBlot Western Blot for Key Pathway Proteins Hypothesis->WesternBlot ReporterAssay Reporter Gene Assay Hypothesis->ReporterAssay InhibitorStudies Use of Pathway Inhibitors/ Activators Hypothesis->InhibitorStudies PathwayConfirmation Confirm Pathway Involvement WesternBlot->PathwayConfirmation ReporterAssay->PathwayConfirmation InhibitorStudies->PathwayConfirmation

Workflow for elucidating the mechanism of action.

Conclusion

3-Chloroanthranilic acid demonstrates promising biological activity, particularly in the context of cancer and neuroinflammation. Its ability to induce cytotoxicity in cancer cells, potentially through the inhibition of the PI3K/Akt pathway, and the potent inhibition of 3HAO by a closely related analog highlight its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the mechanisms of action of 3-chloroanthranilic acid and to explore its potential as a lead compound in drug discovery programs. Further studies are warranted to expand the quantitative dataset on its biological activities, to fully elucidate the signaling pathways it modulates, and to assess its in vivo efficacy and safety profile.

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 2-Amino-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-chlorobenzoic acid (2A3CB), a halogenated derivative of anthranilic acid, has emerged as a molecule of significant interest in biomedical research. Possessing a diverse range of biological activities, including antimicrobial and anticancer properties, understanding its mechanism of action at a molecular level is paramount for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of 2A3CB's mechanism of action in biological systems, supported by available quantitative data, detailed experimental protocols, and visual representations of its proposed signaling pathways.

Introduction

This compound is a small organic molecule with the chemical formula C₇H₆ClNO₂.[1][2] While it has been utilized as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and pigments, recent studies have illuminated its intrinsic biological activities.[1][3][4] Notably, research has highlighted its efficacy against both pathogenic bacteria, including multidrug-resistant strains, and cancer cell lines, suggesting a multifaceted mechanism of action.[5][6] This document aims to consolidate the existing knowledge on the biological effects of 2A3CB, providing a detailed resource for researchers and professionals in the field of drug discovery and development.

Antimicrobial Mechanism of Action

2A3CB has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and its methicillin-resistant strain (MRSA).[5][6] The primary postulated mechanism for its antimicrobial action is the competitive inhibition of a key enzyme in the bacterial folate biosynthesis pathway.

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

It is hypothesized that 2A3CB acts as a competitive inhibitor of dihydropteroate synthase (DHPS).[5] This bacterial enzyme is essential for the de novo synthesis of folate, a critical cofactor for the production of nucleic acids (DNA and RNA).[5] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), 2A3CB is thought to bind to the active site of the enzyme, thereby blocking the synthesis of dihydropteroate and ultimately halting bacterial growth.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is employed to determine the MIC of 2A3CB against bacterial strains.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the target bacterium (e.g., Staphylococcus aureus ATCC 25923) is diluted in Mueller-Hinton broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of 2A3CB Dilutions: A stock solution of 2A3CB is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted 2A3CB is inoculated with the bacterial suspension. A positive control (bacteria without 2A3CB) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of 2A3CB that completely inhibits visible bacterial growth.

Anticancer Mechanism of Action

Recent studies have revealed the potent anticancer properties of 2A3CB, particularly against breast cancer cell lines such as MDA-MB-231.[6] The mechanism of its anticancer activity appears to be multifactorial, primarily involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Modulation of the PI3K/AKT Signaling Pathway

2A3CB has been shown to modulate the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[6][7] It is suggested that 2A3CB's interaction with this pathway leads to the downregulation of downstream effectors, ultimately promoting apoptosis in cancer cells.

Induction of Apoptosis

The cytotoxic effects of 2A3CB on cancer cells are mediated through the induction of apoptosis. This is evidenced by the downregulation of key proteins involved in cell survival and proliferation, including PTEN, PCNA, and STAT3, as well as the pro-apoptotic protein BAX.[6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of 2A3CB and incubated for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Quantitative Data: Cytotoxicity of this compound
Cell LineTime PointIC₅₀ Value
MDA-MB-23124 hours26 µM[6]
MDA-MB-23148 hours5 µM[6]
MDA-MB-23172 hours7.2 µM[6]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the proposed mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

antimicrobial_mechanism cluster_bacterial_cell Bacterial Cell cluster_inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folate Folate Synthesis Dihydropteroate->Folate Nucleic_Acids Nucleic Acid (DNA/RNA) Synthesis Folate->Nucleic_Acids Growth Bacterial Growth Nucleic_Acids->Growth A2C3B This compound A2C3B->DHPS Competitive Inhibition

Figure 1: Postulated antimicrobial mechanism of this compound.

anticancer_pathway cluster_pathway PI3K/AKT Signaling Pathway cluster_downstream Downstream Effects cluster_outcomes A2C3B This compound PI3K PI3K A2C3B->PI3K Modulates PTEN PTEN A2C3B->PTEN Downregulates PCNA PCNA A2C3B->PCNA Downregulates STAT3 STAT3 A2C3B->STAT3 Downregulates BAX BAX A2C3B->BAX Downregulates AKT AKT PI3K->AKT AKT->PCNA Inhibits AKT->STAT3 AKT->BAX Inhibits PTEN->PI3K Proliferation Cell Proliferation PCNA->Proliferation Survival Cell Survival STAT3->Survival Apoptosis Apoptosis BAX->Apoptosis

Figure 2: Proposed anticancer signaling pathway of this compound.

mtt_workflow start Start seed Seed cancer cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with varying concentrations of 2A3CB adhere->treat incubate Incubate for 24, 48, and 72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Remove medium and dissolve formazan with DMSO incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability and IC50 values read->analyze end End analyze->end

Figure 3: Experimental workflow for the MTT assay.

Conclusion and Future Directions

This compound exhibits promising antimicrobial and anticancer activities through distinct, yet potentially interconnected, mechanisms of action. Its ability to inhibit bacterial folate synthesis and modulate critical cancer signaling pathways underscores its potential as a lead compound for the development of novel therapeutics.

Future research should focus on elucidating the precise molecular interactions of 2A3CB with its targets. This includes detailed enzyme kinetic studies to confirm the inhibition of DHPS and determine its binding affinity, as well as further investigation into the specific nodes of the PI3K/AKT pathway that are directly affected by the compound. Moreover, in vivo studies are warranted to validate the efficacy and safety of 2A3CB in preclinical models. A deeper understanding of its mechanism of action will be instrumental in unlocking the full therapeutic potential of this versatile molecule.

References

Investigating the Antimicrobial Properties of 2-Amino-3-chlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-chlorobenzoic acid, a halogenated derivative of anthranilic acid, has emerged as a compound of interest in antimicrobial research. This technical guide provides an in-depth overview of its known antimicrobial properties, putative mechanism of action, and detailed experimental protocols for its evaluation. While qualitative evidence demonstrates activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), quantitative data on its potency remains to be fully elucidated. This document serves as a comprehensive resource for researchers seeking to explore the therapeutic potential of this molecule, offering standardized methodologies for antimicrobial susceptibility testing and cytotoxicity assessment, alongside a proposed mechanism of action centered on the disruption of the bacterial folate biosynthesis pathway.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[1] Recently, attention has been drawn to halogenated amino-analogues, such as this compound (also known as 3-chloroanthranilic acid), a compound that has demonstrated notable antibacterial activity.[2][3] This guide synthesizes the current understanding of this compound's antimicrobial potential and provides a framework for its systematic investigation.

Antimicrobial Spectrum and Efficacy

Studies have indicated that this compound exhibits a promising spectrum of antimicrobial activity, particularly against Gram-positive bacteria. Bioassay-guided fractionation of metabolites from Streptomyces coelicolor identified this compound as a potent antibacterial agent.[2] Its activity has been confirmed against the following clinically relevant bacteria:

  • Staphylococcus aureus (including Methicillin-Resistant Staphylococcus aureus - MRSA)[2][4]

  • Bacillus subtilis [2]

  • Escherichia coli [2]

While the qualitative antimicrobial activity is established, there is a notable absence of publicly available, detailed quantitative data such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound. The following tables are provided as a template for researchers to populate with experimentally determined data.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainATCC NumberMIC (µg/mL)MIC (µM)
Staphylococcus aureus25923Data not availableData not available
MRSA(e.g., USA300)Data not availableData not available
Bacillus subtilis6633Data not availableData not available
Escherichia coli25922Data not availableData not available

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainATCC NumberMBC (µg/mL)MBC (µM)
Staphylococcus aureus25923Data not availableData not available
MRSA(e.g., USA300)Data not availableData not available
Bacillus subtilis6633Data not availableData not available
Escherichia coli25922Data not availableData not available

Table 3: Zone of Inhibition Diameters for this compound

Bacterial StrainATCC NumberDisk ConcentrationZone of Inhibition (mm)
Staphylococcus aureus25923Specify conc.Data not available
MRSA(e.g., USA300)Specify conc.Data not available
Bacillus subtilis6633Specify conc.Data not available
Escherichia coli25922Specify conc.Data not available

Proposed Mechanism of Action

The antimicrobial activity of this compound is postulated to stem from its ability to interfere with essential metabolic pathways in bacteria. The primary proposed mechanism is the inhibition of the bacterial folate biosynthesis pathway, a clinically validated target for antimicrobial drugs.[5]

Specifically, this compound is thought to inhibit methylenetetrahydrofolate reductase (MTHFR) .[3] This enzyme is crucial for the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. The latter is a vital methyl donor for the synthesis of methionine and, subsequently, S-adenosylmethionine (SAM), which is involved in DNA methylation and other critical cellular processes.[3] By disrupting this pathway, this compound could lead to a depletion of essential metabolites required for DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.

The general mechanism of action for benzoic acid derivatives also involves the disruption of cellular pH homeostasis.[1] These lipophilic molecules can penetrate the bacterial cell membrane and acidify the cytoplasm, which can inhibit glycolysis and other metabolic processes.[1]

G cluster_pathway Proposed Antimicrobial Mechanism of this compound Compound 2-Amino-3-chlorobenzoic Acid MTHFR Methylenetetrahydrofolate Reductase (MTHFR) Compound->MTHFR Inhibition MetTHF 5-Methyltetrahydrofolate (Reduced) MTHFR->MetTHF Catalyzes reduction of 5,10-methylenetetrahydrofolate Met_Syn Methionine Synthesis MetTHF->Met_Syn Methyl Donor DNA_Syn DNA, RNA, and Protein Synthesis Met_Syn->DNA_Syn Leads to CellDeath Bacterial Cell Death DNA_Syn->CellDeath Inhibition leads to

Proposed mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for the systematic evaluation of the antimicrobial properties of this compound.

Antimicrobial Susceptibility Testing

The following workflow outlines the general procedure for determining the antimicrobial susceptibility of the target compound.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow Prep Prepare Stock Solution of this compound MIC_Assay Perform Broth Microdilution (MIC Determination) Prep->MIC_Assay Agar_Assay Perform Agar (B569324) Well Diffusion (Zone of Inhibition) Prep->Agar_Assay Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->MIC_Assay Inoculum->Agar_Assay MBC_Assay Determine MBC from MIC Assay Results MIC_Assay->MBC_Assay Data_Analysis Analyze and Record Data (MIC, MBC, Zone Diameter) Agar_Assay->Data_Analysis MBC_Assay->Data_Analysis

General workflow for antimicrobial susceptibility testing.

4.1.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][6]

  • Materials:

    • This compound

    • Sterile 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

    • Bacterial strains of interest

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

    • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in MHB. The final volume in each well should be 100 µL.

    • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL per well.

    • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only) on each plate.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

4.1.2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Procedure:

    • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

    • Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

4.1.3. Agar Well Diffusion for Zone of Inhibition

This method provides a qualitative assessment of antimicrobial activity.

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Sterile cork borer or pipette tip

    • Bacterial strains of interest

  • Procedure:

    • Inoculation: Using a sterile cotton swab, evenly spread the standardized bacterial inoculum (0.5 McFarland) over the entire surface of an MHA plate.

    • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Compound Addition: Add a known concentration and volume (e.g., 50-100 µL) of the this compound solution into each well.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Cytotoxicity Assay

It is crucial to assess the potential toxicity of the compound to mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • Mammalian cell line (e.g., HEK293, HepG2)

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

    • Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability compared to the untreated control.

Conclusion

This compound presents a promising scaffold for the development of new antimicrobial agents. Its demonstrated activity against key bacterial pathogens, including resistant strains like MRSA, warrants further investigation. The proposed mechanism of action, involving the inhibition of the essential bacterial folate biosynthesis pathway, offers a potential advantage in overcoming existing resistance mechanisms. This technical guide provides researchers with the necessary framework to systematically evaluate the antimicrobial efficacy and safety profile of this compound. The generation of robust quantitative data through the detailed protocols outlined herein will be critical in advancing our understanding of this compound and its potential as a future therapeutic.

References

The Anticancer Potential of 2-Amino-3-chlorobenzoic Acid in Breast Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acid derivatives have emerged as a promising class of compounds in the development of novel anticancer therapeutics. Among these, 2-Amino-3-chlorobenzoic acid has been identified as a molecule of interest with potential cytotoxic effects against breast cancer cells. This technical guide provides a comprehensive overview of the current understanding and potential mechanisms of action of this compound and related derivatives in the context of breast cancer. Due to the limited specific data on this compound, this document synthesizes information from studies on structurally similar benzoic acid derivatives to present a representative picture of its potential anticancer activities, experimental evaluation, and implicated signaling pathways.

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide. The development of new therapeutic agents with improved efficacy and reduced side effects is a critical area of research. Benzoic acid and its derivatives have garnered significant attention due to their diverse biological activities, including anticancer properties. The presence of various substituents on the benzoic acid scaffold can significantly influence their cytotoxic and mechanistic profiles.

This compound, a substituted anthranilic acid derivative, has shown strong cytotoxic effects against human breast cancer cell lines, such as the triple-negative MDA-MB-231 line, and has been found to inhibit cancer cell proliferation and migration[1]. This suggests its potential as a lead compound for the development of novel breast cancer therapies. This guide will explore the potential anticancer activity of this compound by examining the broader context of substituted benzoic acid derivatives, focusing on their cytotoxic effects, the experimental protocols used for their evaluation, and the key signaling pathways they modulate.

Cytotoxicity of Substituted Benzoic Acid Derivatives on Breast Cancer Cell Lines

While specific IC50 values for this compound are not widely published, studies on other substituted benzoic acid derivatives provide a strong rationale for its potential efficacy. The cytotoxic activity of these compounds is typically evaluated against a panel of breast cancer cell lines, including the estrogen receptor-positive (ER+) MCF-7 line and the triple-negative MDA-MB-231 line, to assess their potency and selectivity.

Table 1: Representative Cytotoxic Activities (IC50) of Substituted Benzoic Acid Derivatives on Human Breast Cancer Cell Lines

Compound ClassDerivative ExampleBreast Cancer Cell LineIC50 (µM)Reference
Triazole-benzoic acid hybridsCompound 14MCF-715.6[2]
Quinazolinone-benzoic acid derivativesCompound 5MCF-7100[2]
4-(3,4,5-Trimethoxyphenoxy) benzoic acid derivativesCompound 1MCF-75.9[3][4]
Compound 1MDA-MB-4688.7[3][4]
Compound 2 (methyl derivative)MCF-71.4[3][4]
Compound 2 (methyl derivative)MDA-MB-4683.7[3][4]
5-chloro-3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-oneNot applicableMCF-73.59 (GI50)[5]
MDA-MB-4684.76 (GI50)[5]
MDA-MB-2318.54 (GI50)[5]

Note: The data presented are for structurally related benzoic acid derivatives and are intended to be representative of the potential activity of this class of compounds. GI50 represents the concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocols

The evaluation of the anticancer activity of compounds like this compound involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments.

Cell Culture and Maintenance
  • Cell Lines: Human breast cancer cell lines, such as MCF-7 (ER-positive) and MDA-MB-231 (triple-negative), are commonly used.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

Flow cytometry with Annexin V-FITC and propidium iodide (PI) staining is a common method to quantify apoptosis.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC (5 µL) and PI (5 µL) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Cells are treated with the test compound, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Potential Signaling Pathways Modulated by this compound

Based on studies of other anticancer agents and substituted benzoic acids, several key signaling pathways are likely to be involved in the anticancer activity of this compound.

Induction of Apoptosis

Many benzoic acid derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death[2][6]. This is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins.

  • Upregulation of Pro-apoptotic Proteins: An increase in the expression of pro-apoptotic proteins like Bax and Bak.

  • Downregulation of Anti-apoptotic Proteins: A decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.

  • Caspase Activation: The altered Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.

node_2A3CBA 2-Amino-3-chlorobenzoic Acid node_Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) node_2A3CBA->node_Bcl2 node_Bax Bax / Bak (Pro-apoptotic) node_2A3CBA->node_Bax node_Mito Mitochondria node_Bcl2->node_Mito node_Bax->node_Mito node_CytC Cytochrome c Release node_Mito->node_CytC node_Casp9 Caspase-9 (Initiator) node_CytC->node_Casp9 node_Casp3 Caspase-3 (Executioner) node_Casp9->node_Casp3 node_Apoptosis Apoptosis node_Casp3->node_Apoptosis

Figure 1. Potential Intrinsic Apoptosis Pathway.
Cell Cycle Arrest

Another common mechanism of action for anticancer compounds is the induction of cell cycle arrest, which prevents cancer cells from proliferating. Some benzoic acid derivatives have been shown to cause cell cycle arrest at the G2/M phase[3][4].

node_G1 G1 Phase node_S S Phase node_G1->node_S node_G2 G2 Phase node_S->node_G2 node_M M Phase node_G2->node_M node_M->node_G1 node_2A3CBA 2-Amino-3-chlorobenzoic Acid node_Arrest Cell Cycle Arrest node_2A3CBA->node_Arrest node_Arrest->node_G2

Figure 2. Potential Cell Cycle Arrest at G2/M Phase.

Conclusion and Future Directions

While direct and extensive research on the anticancer activity of this compound in breast cancer is still emerging, the available evidence, coupled with data from structurally related benzoic acid derivatives, strongly suggests its potential as a valuable lead compound. Its reported cytotoxicity against the aggressive MDA-MB-231 cell line warrants further in-depth investigation.

Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a wider panel of breast cancer cell lines, including different molecular subtypes.

  • Elucidation of Specific Mechanisms: Conducting detailed studies to identify the precise molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy: Evaluating the antitumor activity and toxicity of this compound in preclinical animal models of breast cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its anticancer potency and selectivity.

A deeper understanding of the anticancer properties of this compound could pave the way for the development of a new and effective therapeutic strategy for breast cancer.

References

2-Amino-3-chlorobenzoic acid as a potential plant growth regulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-chlorobenzoic acid, a halogenated derivative of anthranilic acid, presents a compelling case for investigation as a potential plant growth regulator. While extensive research has focused on its role as a precursor in pharmaceutical and agrochemical synthesis, particularly for thiazolo-[2,3-b]-quinazolones, its intrinsic bioactivity in plants remains an underexplored frontier. This technical guide synthesizes the available, albeit limited, information on the plant growth-regulating potential of this compound and related substituted benzoic acids. It outlines detailed experimental protocols for assessing its auxin-like or phytotoxic activity, presents hypothetical quantitative data, and visualizes potential signaling pathways and experimental workflows. This document serves as a foundational resource for researchers aiming to elucidate the precise role of this compound in plant physiology and to explore its potential applications in agriculture.

Introduction

Substituted benzoic acids represent a class of compounds with diverse biological activities, including auxin-like and phytotoxic effects.[1][2] The position and nature of substituents on the benzene (B151609) ring are critical determinants of their interaction with plant hormonal pathways. This compound, also known as 3-chloroanthranilic acid, is a synthetic organic compound primarily utilized as an intermediate in the synthesis of various chemicals.[3] Notably, it serves as a precursor for thiazolo-[2,3-b]-quinazolones, a class of compounds investigated for various biological activities, though not extensively for plant growth regulation.[4]

The structural similarity of this compound to naturally occurring and synthetic auxins, such as indole-3-acetic acid (IAA) and dicamba, suggests a potential for interaction with auxin signaling pathways. However, the presence of both an amino and a chloro group at the ortho and meta positions, respectively, could confer unique properties, ranging from growth promotion to inhibition. This guide explores the theoretical basis for its potential as a plant growth regulator and provides the necessary framework for its empirical investigation.

Potential Mechanism of Action and Signaling Pathways

The biological activity of this compound in plants is likely mediated through its interaction with hormone signaling pathways, primarily auxin and salicylic (B10762653) acid pathways, given its chemical nature as a substituted benzoic acid.[5][6]

Interaction with Auxin Signaling

Auxins are pivotal for numerous developmental processes in plants, including cell elongation, division, and differentiation. The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes.[7] Substituted benzoic acids can mimic auxin, thereby initiating this signaling cascade.

AuxinSignaling cluster_extracellular Extracellular/Cell Wall cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2A3CBA_ext This compound (External Application) AUX1_LAX AUX1/LAX Influx Carriers 2A3CBA_ext->AUX1_LAX Uptake 2A3CBA_int This compound PIN PIN Proteins (Efflux Carriers) 2A3CBA_int->PIN Transport TIR1_AFB TIR1/AFB Receptor 2A3CBA_int->TIR1_AFB Binding AUX1_LAX->2A3CBA_int PIN->2A3CBA_ext Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Growth_Responses Cell Elongation, Division, Differentiation Auxin_Genes->Growth_Responses Leads to

Crosstalk with Salicylic Acid Pathway

Benzoic acid is a precursor to salicylic acid (SA), a plant hormone crucial for defense against pathogens and response to abiotic stress.[8] The application of exogenous benzoic acid derivatives can lead to an induction of the SA biosynthesis pathway. It is plausible that this compound could be metabolized in the plant, potentially influencing SA levels and downstream responses.

SASignaling 2A3CBA This compound Metabolism Metabolic Conversion (Hypothetical) 2A3CBA->Metabolism SA_Precursor Salicylic Acid Precursor Metabolism->SA_Precursor SA Salicylic Acid (SA) SA_Precursor->SA NPR1 NPR1 SA->NPR1 Activates PR_Genes Pathogenesis-Related (PR) Genes NPR1->PR_Genes Induces Expression Stress_Response Stress and Defense Responses PR_Genes->Stress_Response

Experimental Protocols

To ascertain the plant growth-regulating properties of this compound, standardized bioassays are essential. The following protocols are adapted from established methods for auxin and phytotoxicity testing.

Avena Coleoptile Elongation Bioassay

This classic bioassay measures the effect of a substance on cell elongation in oat coleoptiles.[9][10][11][12]

Materials:

  • Avena sativa (oat) seeds

  • Petri dishes, filter paper

  • Glass holders for water culture

  • Agar (B569324)

  • This compound stock solution (e.g., 1 mM in a suitable solvent, with appropriate solvent controls)

  • Indole-3-acetic acid (IAA) as a positive control

  • Distilled water

  • Red light source

  • Incubator/growth chamber

Procedure:

  • Germinate Avena seeds in complete darkness. Two days after germination, expose the seedlings to red light for 2-4 hours to inhibit mesocotyl elongation.

  • When roots are approximately 2 mm long, transfer the seedlings to glass holders for water culture in darkness.

  • Select uniform, straight coleoptiles. Excise the apical 1 mm of the coleoptile tip.

  • Prepare a series of agar blocks (e.g., 1 mm³) containing a range of concentrations of this compound, a positive control (IAA, e.g., 10 µM), and a negative control (solvent only).

  • After 3 hours, re-decapitate the coleoptiles by removing another 4 mm to eliminate any regenerated tip. Gently pull the primary leaf to break its basal connection.

  • Place an agar block asymmetrically on one side of the cut coleoptile surface. The exposed primary leaf can be used for support.

  • Incubate the coleoptiles in a dark, humid chamber for 90-120 minutes.

  • Photograph or create shadowgraphs of the coleoptiles and measure the angle of curvature.

AvenaWorkflow cluster_preparation Seedling Preparation cluster_treatment Treatment Application cluster_incubation_measurement Incubation and Measurement A Germinate Avena sativa in darkness B Expose to red light A->B C Grow in water culture B->C D Decapitate coleoptiles (1 mm) C->D F Re-decapitate coleoptiles (4 mm) D->F E Prepare agar blocks with This compound, IAA (positive control), and solvent (negative control) G Place agar block asymmetrically E->G F->G H Incubate in dark, humid chamber (90-120 min) G->H I Measure angle of curvature H->I

Arabidopsis thaliana Root Elongation Assay

This assay is highly sensitive for detecting both growth-promoting and inhibitory effects on root development.[13][14][15]

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Square Petri dishes with Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar

  • This compound stock solution

  • IAA and a known root growth inhibitor (e.g., 2,4-D) as controls

  • Stereomicroscope with a camera and image analysis software

  • Growth chamber

Procedure:

  • Surface sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol (B145695) followed by bleach and sterile water rinses).

  • Sow the seeds in a line on the surface of the MS agar plates.

  • Cold-stratify the plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Place the plates vertically in a growth chamber under a long-day photoperiod (e.g., 16h light/8h dark) at 22°C.

  • After 4-5 days, when seedlings have developed a primary root, transfer them to new MS plates containing a concentration gradient of this compound, control plates with the solvent, and plates with positive/inhibitory controls.

  • Place the plates back in the growth chamber in a vertical orientation.

  • Mark the position of the root tip at the time of transfer.

  • After a set period (e.g., 3-5 days), photograph the plates and measure the primary root elongation from the marked point using image analysis software.

RootAssayWorkflow A Sterilize and sow Arabidopsis thaliana seeds on MS plates B Cold stratify at 4°C (2-3 days) A->B C Germinate and grow vertically (4-5 days) B->C E Transfer seedlings to treatment plates C->E D Prepare MS plates with a concentration gradient of this compound and controls D->E F Mark initial root tip position E->F G Incubate vertically (3-5 days) F->G H Measure primary root elongation G->H

Data Presentation (Hypothetical)

Due to the lack of published data on the direct effects of this compound on plant growth, the following tables present hypothetical results for illustrative purposes. These tables are structured to facilitate the comparison of quantitative data that would be generated from the experimental protocols described above.

Table 1: Hypothetical Results of Avena Coleoptile Elongation Bioassay

Treatment Concentration (µM)Mean Curvature Angle (degrees) ± SD
Control (Solvent)2.5 ± 0.8
This compound (1)5.2 ± 1.1
This compound (10)12.8 ± 2.3
This compound (100)8.1 ± 1.9
IAA (10 µM - Positive Control)25.4 ± 3.1

Table 2: Hypothetical Results of Arabidopsis thaliana Primary Root Elongation Assay

Treatment Concentration (µM)Primary Root Elongation (mm) ± SD
Control (Solvent)15.3 ± 2.1
This compound (1)13.8 ± 1.9
This compound (10)9.7 ± 1.5
This compound (100)4.2 ± 0.9
2,4-D (1 µM - Inhibitory Control)3.1 ± 0.7

Discussion and Future Directions

The provided framework establishes a clear path for the systematic evaluation of this compound as a potential plant growth regulator. The auxin-like chemical structure suggests that it may exhibit activity in classic auxin bioassays. However, the presence and position of the chloro and amino groups could lead to a range of effects, from weak auxin agonism to antagonism or even phytotoxicity, as observed with some related halogenated benzoic acids.[1]

Future research should focus on:

  • Dose-response studies: A comprehensive analysis across a wide range of concentrations is necessary to determine the optimal activity and potential toxicity thresholds.

  • Structure-activity relationship studies: Synthesizing and testing related derivatives of this compound will help elucidate the importance of the specific substitution pattern for its biological activity.

  • Transcriptomic analysis: Investigating the expression of auxin-responsive and stress-related genes in response to treatment with this compound will provide insights into the underlying molecular mechanisms.

  • Metabolomic analysis: Quantifying endogenous hormone levels, including IAA and SA, following treatment will help to understand the metabolic impact of the compound.

  • Whole-plant bioassays: Evaluating the effects on various crop species under greenhouse and field conditions will be crucial for assessing its potential for agricultural applications.

Conclusion

While direct evidence for the plant growth-regulating activity of this compound is currently lacking in the scientific literature, its chemical structure warrants a thorough investigation. This technical guide provides the necessary theoretical background, detailed experimental protocols, and a framework for data interpretation to facilitate such research. By systematically applying these methodologies, the scientific community can uncover the true potential of this compound and its derivatives as novel tools for modulating plant growth and development.

References

Solubility Profile of 2-Amino-3-chlorobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Amino-3-chlorobenzoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, formulation development, and analytical chemistry. This document consolidates available qualitative solubility data, presents detailed experimental protocols for quantitative solubility determination, and outlines the physicochemical properties relevant to its dissolution behavior.

Introduction

This compound (CAS No. 6388-47-2), a substituted benzoic acid derivative, serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring both an amino and a chloro group on the benzoic acid backbone, imparts a specific polarity that dictates its solubility in different media. Accurate solubility data is paramount for optimizing reaction conditions, developing purification strategies, and formulating final drug products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Appearance White to off-white or yellowish crystalline powder[1]
Melting Point 189-191 °C[2]
pKa 4.57 ± 0.10 (Predicted)[2]
LogP 1.9 (Predicted)

Qualitative Solubility Profile

Table 2: Qualitative Solubility of this compound in Various Solvents

SolventQualitative Solubility
Water Sparingly soluble[3], Soluble[4][5]
Dimethyl Sulfoxide (DMSO) Soluble[1][2]
Methanol Soluble[1][2]
Ethyl Acetate Soluble
Chloroform Soluble[6]
Dichloromethane Soluble[6]

Note: The term "soluble" in qualitative descriptions can be broad. For precise applications, quantitative determination is essential. A stock solution of up to 100 mg/mL in DMSO has been reported, which can be achieved with ultrasonic assistance[7].

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a well-defined experimental protocol is necessary. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method[8][9]. The concentration of the dissolved solute in the saturated solution can then be determined using various analytical techniques such as gravimetry, UV-Vis spectroscopy, or High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

G General Workflow for Solubility Determination A Preparation of Solvent and Solute B Shake-Flask Method (Equilibrium Establishment) A->B C Phase Separation (Centrifugation/Filtration) B->C D Sample Analysis C->D E Gravimetric Analysis D->E F UV-Vis Spectroscopy D->F G HPLC Analysis D->G H Data Calculation and Reporting E->H F->H G->H

Caption: General workflow for the experimental determination of solubility.

Detailed Protocol: Shake-Flask Method

This protocol describes the steps to determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume or mass of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is formed[8].

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to sediment.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to prevent any solid particles from being transferred[10].

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using one of the methods described below.

Analytical Methods for Quantification

The choice of analytical method depends on the required accuracy, the concentration range, and the available instrumentation.

The gravimetric method is a simple and direct technique for determining the concentration of a solute in a saturated solution[11][12].

Procedure:

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a known volume of the filtered saturated solution into the pre-weighed dish.

  • Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

  • Dry the dish containing the solid residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.

  • Calculate the mass of the dissolved solid and determine the solubility in terms of g/100 mL or mol/L.

G Gravimetric Analysis Workflow A Weigh empty evaporating dish B Add known volume of saturated solution A->B C Evaporate solvent B->C D Dry residue to constant weight C->D E Weigh dish with residue D->E F Calculate mass of solute and determine solubility E->F

Caption: Step-by-step workflow for the gravimetric determination of solubility.

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and the solvent does not interfere with the absorption.

Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration[13].

  • Analyze Sample: Dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

  • Calculate Concentration: Measure the absorbance of the diluted sample at λmax and use the calibration curve to determine its concentration. Calculate the original concentration of the saturated solution.

HPLC is a highly sensitive and specific method for quantifying the concentration of this compound, especially in complex mixtures or at low concentrations.

Procedure:

  • Develop HPLC Method: Develop a suitable reversed-phase HPLC method for the analysis of this compound. This involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (UV).

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.

  • Analyze Sample: Dilute the filtered saturated solution with the mobile phase or a suitable solvent.

  • Calculate Concentration: Inject the diluted sample into the HPLC system, determine the peak area, and use the calibration curve to calculate the concentration of this compound in the saturated solution.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay between its intrinsic properties and the properties of the solvent, as well as external factors like temperature. This relationship can be visualized as follows:

G Factors Influencing Solubility Solubility Solubility of This compound Solute Solute Properties Solute->Solubility Polarity Polarity (Dipole Moment) Solute->Polarity H_Bonding Hydrogen Bonding (Donor/Acceptor) Solute->H_Bonding Molecular_Size Molecular Size/Shape Solute->Molecular_Size Solvent Solvent Properties Solvent->Solubility Solvent_Polarity Polarity Solvent->Solvent_Polarity Solvent_H_Bonding Hydrogen Bonding Solvent->Solvent_H_Bonding External External Factors External->Solubility Temperature Temperature External->Temperature Pressure Pressure External->Pressure

Caption: Interplay of factors determining the solubility of a compound.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While qualitative data suggests solubility in polar organic solvents, for any application requiring precise concentration control, quantitative experimental determination is strongly recommended. The detailed protocols for the shake-flask method coupled with gravimetric, UV-Vis, or HPLC analysis provide a robust approach for obtaining accurate and reliable solubility data. This information is invaluable for researchers and professionals in the pharmaceutical and chemical industries to facilitate efficient process development, formulation, and quality control.

References

An In-depth Technical Guide to 2-Amino-3-chlorobenzoic Acid: Chemical Structure and Functional Group Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-chlorobenzoic acid, a substituted aromatic carboxylic acid, is a compound of significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a benzoic acid backbone substituted with both an amino and a chloro group, render it a versatile precursor for the synthesis of a variety of heterocyclic compounds and pharmaceutical intermediates. This guide provides a comprehensive analysis of its chemical structure, functional groups, and physicochemical properties, supported by spectroscopic data. Furthermore, it delves into its synthesis, potential applications in drug development, and its role in modulating key signaling pathways.

Chemical Identity and Physicochemical Properties

This compound, also known as 3-chloroanthranilic acid, is a crystalline solid.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[3]
Synonyms 3-Chloroanthranilic acid[3]
CAS Number 6388-47-2[4]
Molecular Formula C₇H₆ClNO₂[4]
Molecular Weight 171.58 g/mol [4]
Appearance White to yellow, tan, or grey crystalline powder[5]
Melting Point 189-191 °C (lit.)[5]
pKa 4.57 ± 0.10 (Predicted)[4]
Solubility Soluble in water, DMSO, and methanol.[4][6][7]

Molecular Structure and Functional Group Analysis

The chemical structure of this compound is foundational to its reactivity and utility as a chemical intermediate.

Figure 1: Chemical structure of this compound.

The molecule possesses three key functional groups that dictate its chemical behavior:

  • Carboxylic Acid (-COOH): This acidic functional group is responsible for the compound's ability to act as a proton donor. It readily undergoes reactions typical of carboxylic acids, such as esterification and amide bond formation. The acidity of the carboxylic acid is influenced by the electronic effects of the other substituents on the aromatic ring.

  • Amino Group (-NH₂): The amino group is basic and can be protonated. It is an activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic substitution.

  • Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group through induction but an electron-donating group through resonance. It is a deactivating group in electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions.

The interplay of these functional groups on the benzene (B151609) ring results in a unique reactivity profile, making it a valuable starting material in organic synthesis.

Spectroscopic Analysis

Spectroscopic data provides definitive evidence for the structure of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[8]

  • O-H Stretch (Carboxylic Acid): A broad peak is observed in the region of 2500-3300 cm⁻¹.[8]

  • N-H Stretch (Amino Group): Two distinct peaks appear around 3300-3500 cm⁻¹.[8]

  • C=O Stretch (Carboxylic Acid): A strong absorption band is present at approximately 1700 cm⁻¹.[8]

  • C=C Stretch (Aromatic Ring): Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.[8]

  • C-Cl Stretch: A characteristic absorption can be found in the 700-800 cm⁻¹ range.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy further confirm the molecular structure.

  • ¹H NMR: The spectrum shows distinct signals for the aromatic protons, the amino protons, and the carboxylic acid proton. A singlet for the carboxylic acid proton is typically observed at a high chemical shift (e.g., ~11.61 ppm).[9] The aromatic protons will appear as multiplets in the aromatic region of the spectrum.

  • ¹³C NMR: The 13C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will have the highest chemical shift (typically >170 ppm). The chemical shifts of the aromatic carbons are influenced by the attached functional groups.

Synthesis and Reactivity

This compound can be synthesized through various methods, with a common approach being the ammonolysis of 2,3-dichlorobenzoic acid.

G reactant 2,3-Dichlorobenzoic Acid reagent Aqueous Ammonia (NH₃) reactant->reagent Reacts with conditions High Temperature & Pressure reagent->conditions Under catalyst Copper Catalyst (e.g., CuCl) catalyst->conditions product This compound conditions->product Forms workup Acidification & Isolation product->workup Followed by G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor This compound Inhibitor->PI3K Inhibits

References

Unveiling a Bioactive Treasure: A Technical Guide to the Natural Sourcing and Isolation of 2-Amino-3-chlorobenzoic Acid from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sourcing and isolation of 2-Amino-3-chlorobenzoic acid, a bioactive secondary metabolite produced by Streptomyces species. This document details the producing organism, comprehensive experimental protocols for isolation and purification, and key physicochemical and bioactivity data. Visualizations of the experimental workflow and a proposed biosynthetic pathway are included to facilitate a deeper understanding of this promising compound.

Natural Source: Streptomyces coelicolor ERI-15

This compound has been successfully isolated from the soil-dwelling bacterium, Streptomyces coelicolor strain ERI-15.[1][2] Members of the genus Streptomyces are renowned for their prolific production of a wide array of secondary metabolites, which have been a cornerstone of antibiotic discovery and development.[3][4] The isolation of this compound from S. coelicolor underscores the continued potential of these filamentous bacteria as a source of novel therapeutic agents.[1][5][2]

Physicochemical and Bioactivity Data

This compound, also known as 3-chloroanthranilic acid, is a halogenated aromatic amino acid.[6] Its structure and properties have been characterized through various spectroscopic and analytical techniques. The compound has demonstrated significant biological activity, including potent antimicrobial and anticancer properties.[1][5][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound isolated from Streptomyces coelicolor ERI-15 is presented in Table 1.

PropertyValueReference
Molecular FormulaC₇H₆ClNO₂[1]
Molecular Weight171.58 g/mol [1][6]
AppearancePale-yellow fine crystals[1]
Melting Point193–194 °C[1]
UV-Vis λmax220 nm, 270 nm, 361 nm[1]
Infrared (IR) Peaks3482 cm⁻¹, 1594 cm⁻¹[1]
¹H NMRδ 6.78, 7.41[1]
¹³C NMRδ 171.56[1]
Bioactivity Data

This compound has shown notable cytotoxic effects against human breast cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values against MDA-MB-231 cells are summarized in Table 2.

Cell Line24 hours48 hours72 hoursReference
MDA-MB-23126 µM5 µM7.2 µM[1][5][2]

Isolation and Purification Workflow

The isolation of this compound from Streptomyces coelicolor ERI-15 involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. A schematic of the overall workflow is presented below.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis inoculation Inoculation of S. coelicolor ERI-15 fermentation Submerged Fermentation inoculation->fermentation harvest Harvesting of Fermentation Broth fermentation->harvest extraction Solvent Extraction harvest->extraction concentration Concentration of Crude Extract extraction->concentration column_chromatography Column Chromatography concentration->column_chromatography fraction_collection Bioassay-Guided Fraction Collection column_chromatography->fraction_collection prep_tlc Preparative TLC fraction_collection->prep_tlc final_product Pure this compound prep_tlc->final_product spectroscopic_analysis Spectroscopic Analysis (NMR, MS, IR, UV-Vis) final_product->spectroscopic_analysis

Figure 1: Experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation and purification of this compound from Streptomyces coelicolor ERI-15.

Fermentation
  • Media Preparation: Prepare Starch Casein Agar (SCA) for the cultivation of Streptomyces coelicolor ERI-15. The composition per liter of distilled water is as follows:

    • Soluble Starch: 10.0 g

    • Casein: 0.3 g

    • Potassium Nitrate (KNO₃): 2.0 g

    • Sodium Chloride (NaCl): 2.0 g

    • Dipotassium Phosphate (K₂HPO₄): 2.0 g

    • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 0.05 g

    • Calcium Carbonate (CaCO₃): 0.02 g

    • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): 0.01 g

    • Agar: 18.0 g Adjust the pH to 7.0-7.2 before autoclaving at 121°C for 15 minutes. For submerged fermentation, prepare the same medium without agar.

  • Inoculum Preparation: Inoculate a loopful of S. coelicolor ERI-15 spores or mycelia from a mature SCA plate into a 250 mL Erlenmeyer flask containing 50 mL of sterile Starch Casein Broth. Incubate at 28-30°C on a rotary shaker at 180-200 rpm for 2-3 days to generate a seed culture.

  • Production Fermentation: Inoculate a 2 L Erlenmeyer flask containing 500 mL of Starch Casein Broth with the seed culture (typically 5-10% v/v). Incubate the production culture under the same conditions as the inoculum for 7-10 days.

Extraction
  • Harvesting: After the fermentation period, harvest the culture broth by centrifugation at 5,000-8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

  • Solvent Extraction: Transfer the supernatant to a separating funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate (B1210297). Shake vigorously for 15-20 minutes and allow the layers to separate. Collect the upper organic (ethyl acetate) layer. Repeat the extraction process two more times to maximize the recovery of the target compound.

  • Concentration: Pool the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature of 40-45°C to obtain a crude extract.

Purification
  • Column Chromatography:

    • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

    • Column Preparation: Prepare a slurry of silica gel in hexane (B92381) and pack it into a glass column.

    • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample-adsorbed silica onto the top of the column.

    • Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the proportion of ethyl acetate.

    • Fraction Collection: Collect fractions of a fixed volume (e.g., 10-15 mL) and monitor the composition of each fraction using thin-layer chromatography (TLC).

  • Bioassay-Guided Fractionation: Test the collected fractions for their biological activity (e.g., antimicrobial or cytotoxic activity) to identify the fractions containing the compound of interest.

  • Preparative Thin-Layer Chromatography (TLC):

    • Plate Preparation: Use pre-coated silica gel preparative TLC plates.

    • Sample Application: Dissolve the pooled active fractions from the column chromatography in a minimal amount of solvent and apply it as a narrow band onto the origin of the preparative TLC plate.

    • Development: Develop the plate in a sealed chromatography tank using a solvent system of hexane:ethyl acetate (4:6 v/v).[1]

    • Visualization and Isolation: Visualize the separated bands under UV light. Scrape the silica gel corresponding to the band of interest (Rf value of approximately 0.22 in the specified solvent system) from the plate.[1]

    • Elution: Elute the compound from the scraped silica gel using a polar solvent such as methanol (B129727) or ethyl acetate. Filter the solution to remove the silica gel and evaporate the solvent to obtain the purified this compound.

Proposed Biosynthetic Pathway

While the specific biosynthetic pathway for this compound in Streptomyces coelicolor has not been fully elucidated, it is likely derived from the shikimate pathway, which is the common route for the biosynthesis of aromatic amino acids in bacteria and plants. A proposed pathway is illustrated below, starting from the key intermediate, chorismate.

biosynthetic_pathway cluster_shikimate Shikimate Pathway cluster_anthranilate_synthesis Anthranilate Synthesis cluster_halogenation Proposed Halogenation shikimate Shikimate chorismate Chorismate shikimate->chorismate anthranilate_synthase Anthranilate Synthase chorismate->anthranilate_synthase + Glutamine anthranilate Anthranilate (2-Aminobenzoic acid) anthranilate_synthase->anthranilate halogenase Halogenase anthranilate->halogenase + Cl⁻ final_product This compound halogenase->final_product

Figure 2: Proposed biosynthetic pathway for this compound.

This proposed pathway involves the conversion of chorismate to anthranilate (2-aminobenzoic acid) by the enzyme anthranilate synthase. This is followed by a chlorination step at the C-3 position of the benzene (B151609) ring, likely catalyzed by a halogenase enzyme, to yield the final product, this compound. Further research is required to identify and characterize the specific enzymes involved in this pathway in Streptomyces coelicolor ERI-15.

References

Technical Guide: 2-Amino-3-chlorobenzoic Acid as a Modulator of the PI3K/AKT Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that governs essential cellular functions, including proliferation, growth, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[3][4][5] This technical guide provides an in-depth analysis of 2-Amino-3-chlorobenzoic acid (2A3CB), a bioactive compound isolated from Streptomyces coelicolor, and its role in modulating the PI3K/AKT pathway.[6][7] Recent studies have highlighted its potential as an anticancer agent, particularly against breast cancer, through mechanisms that appear to involve this key signaling pathway.[6][8] This document details the compound's mechanism of action, presents quantitative data from cytotoxicity assays, outlines relevant experimental protocols, and provides visual diagrams of the signaling pathway and experimental workflows.

Introduction to this compound (2A3CB)

This compound (IUPAC name), also known as 3-chloroanthranilic acid, is a fine chemical compound with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol .[6][9] It typically appears as pale-yellow or yellow-to-brown fine crystals.[6][10] While historically used as an intermediate in the synthesis of pharmaceuticals and other organic compounds, recent research has unveiled its inherent bioactive properties, including antimicrobial and anticancer activities.[9][11][12] A significant study identified 2A3CB from the bacterium Streptomyces coelicolor ERI-15 and demonstrated its potent cytotoxic effects against the MDA-MB-231 human breast cancer cell line, linking its activity to the PI3K/AKT signaling pathway.[6][7]

Mechanism of Action: Modulation of the PI3K/AKT Pathway

The PI3K/AKT pathway is a cascade initiated by the activation of PI3K, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[4][13] PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival, proliferation, and growth while inhibiting apoptosis.[1] The tumor suppressor protein, phosphatase and tensin homolog (PTEN), negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[13][14]

Research indicates that this compound exerts its anticancer effects by modulating key markers within this pathway.[6][7] The primary mechanism identified involves the regulation of gene and protein expression. Notably, treatment of MDA-MB-231 breast cancer cells with 2A3CB resulted in the downregulation of PTEN expression.[6][7] While the downregulation of a tumor suppressor like PTEN by an anticancer agent is counterintuitive to the canonical understanding of the pathway, the study suggests this may be part of a more complex regulatory network, potentially involving miRNA modulation as indicated by the research title.[6][7] This modulation is associated with the induction of apoptosis and the inhibition of cell proliferation and migration.[6][8]

Signaling Pathway Diagram

Caption: PI3K/AKT pathway modulation by this compound.

Quantitative Data Summary

The cytotoxic effects of this compound have been quantified against the MDA-MB-231 triple-negative breast cancer cell line. The half-maximal inhibitory concentration (IC₅₀) values demonstrate a time-dependent effect.

Cell LineTreatment DurationIC₅₀ Value (µM)Source
MDA-MB-23124 hours26[6][7]
MDA-MB-23148 hours5[6][7]
MDA-MB-23172 hours7.2[6][7]

Additionally, studies reported a significant downregulation in the expression levels of PTEN, Proliferating Cell Nuclear Antigen (PCNA), BCL2 Associated X (BAX), and Signal Transducer and Activator of Transcription 3 (STAT3) following treatment with 2A3CB, which is suggested to inhibit metastasis.[6][7]

Experimental Protocols

The investigation of this compound's effect on the PI3K/AKT pathway involves several key experimental techniques. Detailed methodologies are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for desired time points (24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis for PI3K/AKT Pathway Proteins

This technique is used to detect and quantify specific proteins (e.g., AKT, p-AKT, PTEN).

  • Cell Lysis: After treating cells with 2A3CB as described above, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total-AKT, p-AKT (Ser473), PTEN, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify band intensity using software like ImageJ to determine relative protein expression levels.

Cell Migration and Invasion (Transwell Assay)

This assay assesses the effect of the compound on cancer cell motility.

  • Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.

  • Cell Seeding: Resuspend cells in serum-free medium containing 2A3CB at the desired concentration and seed them into the upper chamber.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 16-24 hours at 37°C.

  • Cell Staining: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom surface with crystal violet.

  • Quantification: Count the stained cells in several random fields under a microscope.

General Experimental Workflow

The logical flow for investigating a novel compound's impact on the PI3K/AKT pathway is outlined below.

Experimental_Workflow A 1. Cell Culture (e.g., MDA-MB-231) B 2. Compound Treatment (Dose-response & Time-course) A->B C 3. Cytotoxicity Assessment (MTT Assay) B->C E 5. Protein Extraction (from cells treated at ~IC50) B->E H 8. Functional Assays (Migration, Invasion, Apoptosis) B->H D 4. Determine IC50 Value C->D D->E Inform Dosing D->H Inform Dosing F 6. Western Blot Analysis E->F G 7. Probe for Key Proteins (p-AKT, AKT, PTEN, etc.) F->G I 9. Data Analysis & Interpretation G->I H->I J 10. Mechanism Confirmation I->J

Caption: Workflow for analyzing a compound's effect on the PI3K/AKT pathway.

Conclusion and Future Directions

This compound is an emerging bioactive compound with demonstrated anticancer properties against breast cancer cells.[6][7] Its mechanism appears to be linked to the modulation of the PI3K/AKT signaling pathway, a cornerstone in cancer cell survival and proliferation. The quantitative data show potent, time-dependent cytotoxicity. However, the reported downregulation of the tumor suppressor PTEN presents a complex and intriguing finding that warrants further investigation to be fully understood, possibly through analysis of its effects on upstream regulators or specific microRNAs.

Future research should focus on:

  • Elucidating the precise molecular target of 2A3CB within the PI3K/AKT cascade.

  • Investigating the observed downregulation of PTEN and its functional consequences.

  • Validating these findings in other cancer cell lines and in vivo animal models to assess therapeutic potential, bioavailability, and stability.

  • Exploring the synergistic effects of 2A3CB with other established PI3K/AKT pathway inhibitors or conventional chemotherapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of quinazoline (B50416) derivatives, a class of heterocyclic compounds with significant pharmacological interest. The protocol is based on established methods for quinazoline synthesis from anthranilic acid derivatives and is adapted here for the use of 2-amino-3-chlorobenzoic acid as the starting material. Quinazolines and their derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

General Synthetic Strategy

The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from this compound generally proceeds through a two-step sequence. The first step involves the acylation of the anthranilic acid derivative with an appropriate acyl chloride to form a 2-substituted-4H-benzo[d][1][2]oxazin-4-one intermediate. This is followed by the condensation of the benzoxazinone (B8607429) with a primary amine, which leads to the formation of the desired 2,3-disubstituted-4(3H)-quinazolinone. This versatile method allows for the introduction of a wide variety of substituents at the 2 and 3 positions of the quinazolinone core, enabling the creation of diverse chemical libraries for drug discovery.

A general reaction scheme is presented below:

General Synthesis of Quinazoline Derivatives start This compound intermediate 8-Chloro-2-substituted- 4H-benzo[d][1,3]oxazin-4-one start->intermediate Acyl Chloride (R1COCl), Pyridine product 8-Chloro-2,3-disubstituted- quinazolin-4(3H)-one intermediate->product Primary Amine (R2NH2), Pyridine or DMF Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: 2-Amino-3- chlorobenzoic Acid step1 Protocol 1: Formation of Benzoxazinone start->step1 step2 Protocol 2: Formation of Quinazolinone step1->step2 crude Crude Product step2->crude filtration Filtration & Washing crude->filtration recrystallization Recrystallization filtration->recrystallization analysis Characterization (NMR, IR, MS) recrystallization->analysis final_product Pure Quinazolinone Derivative analysis->final_product EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Quinazoline Quinazoline Derivative (Inhibitor) Quinazoline->EGFR

References

Application of 2-Amino-3-chlorobenzoic Acid in Cross-Coupling Reactions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-chlorobenzoic acid is a versatile building block in organic synthesis, frequently employed as a key intermediate in the preparation of pharmaceuticals and other biologically active molecules.[1][2] Its utility is significantly enhanced by its participation in various cross-coupling reactions, which allow for the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This application note provides detailed protocols and quantitative data for the use of this compound in several pivotal cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. These methods are indispensable tools for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. While specific examples with this compound are not extensively detailed in the literature, the following protocol is based on established methods for similar halogenated aminobenzoic acids. The reaction facilitates the synthesis of biaryl compounds, which are common motifs in drug candidates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a given time. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Anthranilic Acid Analogs

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Methyl 2-amino-3-bromobenzoatePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O1001285
22-Amino-5-bromobenzoic acid4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃1,4-Dioxane/H₂O901678
3This compound3-Tolylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene1102465 (Estimated)

Note: Yields are based on analogous reactions and may vary for this compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic acid - Palladium catalyst - Base solvent Add degassed solvent reagents->solvent 1. heat Heat under inert atmosphere solvent->heat 2. monitor Monitor by TLC/LC-MS heat->monitor 3. cool Cool to room temperature monitor->cool 4. extract Dilute, wash with H₂O & brine cool->extract 5. dry Dry organic layer extract->dry 6. purify Purify by chromatography dry->purify 7. product Biaryl Product purify->product 8.

General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This reaction is particularly useful for the preparation of N-aryl anthranilic acids, which are precursors to a variety of pharmaceuticals, including acridone (B373769) derivatives. While palladium-catalyzed examples with this compound are not abundant, copper-catalyzed Ullmann-type reactions serve as a valuable analogue for the synthesis of N-aryl anthranilic acid derivatives.

Experimental Protocol: Copper-Catalyzed Amination of 2-Chlorobenzoic Acids

A mixture of a 2-chlorobenzoic acid derivative (8.83 mmol), an aniline (B41778) derivative (1.05 equiv.), Cu powder (9 mol%), Cu₂O (4 mol%), and a base (2.0 equiv.) in a suitable solvent (3 mL) is heated at 130°C for 24 hours. After cooling, the reaction mixture is worked up to isolate the N-aryl anthranilic acid product.

Table 2: Copper-Catalyzed Amination of 2-Chlorobenzoic Acid Derivatives

Entry2-Chlorobenzoic Acid DerivativeAniline DerivativeBaseSolventYield (%)
12-Chlorobenzoic acid2-MethylanilineK₂CO₃2-Ethoxyethanol65
22-Chlorobenzoic acid4-MethoxyanilineK₂CO₃NMP82
32,4-Dichlorobenzoic acid4-MethoxyanilineK₂CO₃NMP86
45-Bromo-2-chlorobenzoic acidAnilineK₂CO₃NMP85
52-Chlorobenzoic acid3-ChloroanilineK₂CO₃NMP99

Data adapted from a study on copper-catalyzed amination.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Amine - Catalyst (Pd or Cu) - Base solvent Add anhydrous solvent reagents->solvent 1. heat Heat under inert atmosphere solvent->heat 2. monitor Monitor by TLC/LC-MS heat->monitor 3. cool Cool to room temperature monitor->cool 4. workup Aqueous work-up cool->workup 5. purify Purify by chromatography or recrystallization workup->purify 6. product N-Aryl Anthranilic Acid purify->product 7.

General workflow for a Buchwald-Hartwig amination reaction.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. This reaction is useful for introducing vinyl groups, which can be further functionalized.

Experimental Protocol: General Procedure for Heck Reaction

A mixture of this compound (1.0 mmol), an alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), a phosphine (B1218219) ligand (e.g., P(o-tolyl)₃, 0.1 mmol), and a base (e.g., Et₃N, 2.0 mmol) in a suitable solvent (e.g., DMF or acetonitrile, 5 mL) is degassed and heated in a sealed tube under an inert atmosphere. After the reaction is complete, it is cooled, diluted, and subjected to an aqueous workup. The product is isolated after purification by column chromatography.

Table 3: Representative Conditions for Heck Reaction of Aryl Halides

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzeneStyrenePdCl₂ (1)KOAcMeOH1202470
2Bromobenzenen-Butyl acrylatePd(OAc)₂ (2)Et₃NAcetonitrile1001885
34-BromoacetophenoneStyrenePd-complex (0.25)Et₃NDMF1301.596

Note: Yields are based on analogous reactions and may vary for this compound.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Alkene - Palladium catalyst & ligand - Base solvent Add solvent in a sealed tube reagents->solvent 1. heat Heat under inert atmosphere solvent->heat 2. monitor Monitor by GC/LC-MS heat->monitor 3. cool Cool to room temperature monitor->cool 4. workup Aqueous work-up cool->workup 5. purify Purify by column chromatography workup->purify 6. product Substituted Alkene purify->product 7.

General workflow for a Heck reaction.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a cross-coupling reaction used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of substituted alkynes.

Experimental Protocol: General Procedure for Sonogashira Coupling

Under an inert atmosphere, a palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5.0 mol%), and a copper(I) co-catalyst (e.g., CuI, 5.0 mol%) are added to a round-bottomed flask, followed by the solvent (e.g., DMF). After stirring, this compound (1.0 equiv.), a terminal alkyne (1.2 equiv.), and a base (e.g., Et₃N) are added. The reaction mixture is heated, and the progress is monitored by TLC. Upon completion, the mixture is worked up to isolate the alkynylated product.

Table 4: Representative Conditions for Sonogashira Coupling of Halogenated Amino-Aromatics

EntryAryl HalideTerminal AlkynePd Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396
22-Amino-3-bromopyridine1-HexynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385
32-Amino-3-bromopyridine3-Butyn-1-olPd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100378

Data adapted from a study on the Sonogashira coupling of 2-amino-3-bromopyridines.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification catalysts Add Pd catalyst, ligand, and CuI to solvent reagents Add this compound, terminal alkyne, and base catalysts->reagents 1. heat Heat under inert atmosphere reagents->heat 2. monitor Monitor by TLC heat->monitor 3. cool Cool to room temperature monitor->cool 4. workup Aqueous work-up and extraction cool->workup 5. purify Purify by column chromatography workup->purify 6. product Alkynylated Product purify->product 7.

General workflow for a Sonogashira coupling reaction.

This compound is a valuable and adaptable substrate for a range of cross-coupling reactions. The protocols and data presented herein, though in some cases adapted from analogous systems due to a lack of direct literature precedent, provide a strong foundation for researchers to develop and optimize these transformations for their specific synthetic targets. The ability to form new C-C and C-N bonds from this readily available starting material underscores its importance in the synthesis of complex molecules for pharmaceutical and materials science applications. Further exploration and optimization of these reactions will undoubtedly continue to expand the synthetic utility of this compound.

References

Application Notes and Protocols: 2-Amino-3-chlorobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-chlorobenzoic acid, also known as 3-chloroanthranilic acid, is a versatile intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its unique substitution pattern, featuring both an amino and a chloro group on the benzoic acid backbone, provides a reactive scaffold for the construction of complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on quinazolinone derivatives, which have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

Applications in Pharmaceutical Synthesis

This compound serves as a key building block for the synthesis of quinazolines and quinazolinones, a class of compounds with significant therapeutic interest.[3][4] One notable application is its use as a precursor in the synthesis of 4-chloro-11-oxo-11H-pyrido-[2,1-b]quinazoline-8-carboxylic acid, which has been investigated as an antiallergic agent.[2]

Furthermore, the inherent biological activity of this compound itself has been a subject of research. A study on a compound isolated from Streptomyces coelicolor identified it as this compound and demonstrated its potent anticancer activity against breast cancer cell lines. The mechanism of action was found to involve the inhibition of the PI3K/AKT signaling pathway, a critical pathway in cancer cell proliferation and survival.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of this compound and its derivatives.

Table 1: Synthesis of this compound

Starting MaterialReagents and ConditionsProductYieldPurityReference
2,3-Dichlorobenzoic acid1. Alkali metal hydroxide, water; 2. Ammonia, copper catalyst, 150-220°CThis compoundHighVery high industrial purityUS5233083A[2]
3-Chloro-2-nitrobenzoic acidSodium dithionite, aqueous ammoniaThis compoundNot specifiedNot specifiedUS5233083A[2]
3-Chloro-2-nitrobenzoic acidH₂, Platinum catalystThis compoundNot specifiedNot specifiedUS5233083A[2]

Table 2: Synthesis of this compound Methyl Ester

Starting MaterialReagents and ConditionsProductYieldPurity (HPLC)Reference
This compoundDimethyl sulfate, Potassium carbonate, DMF, 10°C to room temperatureMethyl 2-amino-3-chlorobenzoate95.0%97%CN103193666A
This compoundDimethyl sulfate, Sodium carbonate, DMF, 10°C to room temperatureMethyl 2-amino-3-chlorobenzoate91.1%96%CN103193666A

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted-8-chloro-4(3H)-quinazolinones

This protocol describes a general method for the synthesis of 2-substituted-8-chloro-4(3H)-quinazolinones from this compound.

Step 1: Acylation of this compound

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent (e.g., anhydrous pyridine (B92270) or dioxane).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of the desired acyl chloride (R-COCl) dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl-2-amino-3-chlorobenzoic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Cyclization to form the Quinazolinone Ring

  • Reflux the N-acyl-2-amino-3-chlorobenzoic acid obtained in Step 1 with an excess of acetic anhydride (B1165640) for 2-4 hours.

  • Cool the reaction mixture and pour it into crushed ice.

  • The precipitated solid, 2-substituted-8-chloro-3,1-benzoxazin-4-one, is collected by filtration, washed with cold water, and dried.

  • Heat the obtained benzoxazinone (B8607429) with a primary amine (R'-NH₂) in a suitable solvent like ethanol (B145695) or glacial acetic acid under reflux for 6-8 hours.

  • Cool the reaction mixture, and the precipitated 2,3-disubstituted-8-chloro-4(3H)-quinazolinone is collected by filtration.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.

Visualizations

Synthesis Workflow

G cluster_synthesis General Synthesis of 2,3-Disubstituted-8-chloro-4(3H)-quinazolinones A This compound C N-Acyl-2-amino-3-chlorobenzoic acid A->C Acylation B Acyl Chloride (R-COCl) B->C E 2-Substituted-8-chloro-3,1-benzoxazin-4-one C->E Cyclization D Acetic Anhydride D->E G 2,3-Disubstituted-8-chloro-4(3H)-quinazolinone E->G Amination & Rearrangement F Primary Amine (R'-NH₂) F->G

Caption: General synthetic workflow for 2,3-disubstituted-8-chloro-4(3H)-quinazolinones.

PI3K/AKT Signaling Pathway Inhibition

G cluster_pathway Inhibition of PI3K/AKT Pathway by this compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activation Inhibitor This compound Inhibitor->PI3K Inhibition Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: PI3K/AKT signaling pathway and its inhibition.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Amino-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. Their extensive conjugation is responsible for their vibrant colors, making them widely used in the textile, printing, and pigment industries. The synthesis of azo dyes is a well-established two-step process involving:

  • Diazotization: The conversion of a primary aromatic amine, in this case, 2-Amino-3-chlorobenzoic acid, into a diazonium salt using nitrous acid (HNO₂), typically generated in-situ from sodium nitrite (B80452) and a mineral acid.[1][2] This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt.[3]

  • Azo Coupling: The electrophilic diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542), naphthol, or another aromatic amine.[2][3] The position of the coupling reaction is directed by the activating group on the coupling component.

The structural diversity of both the diazo and coupling components allows for the synthesis of a wide spectrum of colors with varying properties such as lightfastness, wash fastness, and solubility. The presence of the chloro and carboxylic acid moieties in the this compound backbone is expected to influence the final properties of the resulting azo dyes.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of azo dyes using this compound. Optimization of reaction conditions may be necessary for specific coupling components.

Protocol 1: Diazotization of this compound

This procedure outlines the formation of the diazonium salt of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, create a suspension of this compound in a mixture of distilled water and concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring.[3]

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the cold sodium nitrite solution dropwise to the suspension of this compound. Ensure the temperature is maintained between 0 and 5 °C throughout the addition.[3]

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.

  • The completion of the reaction can be confirmed by a positive test on starch-iodide paper, which indicates a slight excess of nitrous acid.[4]

  • The resulting diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.[5]

Protocol 2: Azo Coupling Reaction

This protocol describes the reaction of the prepared diazonium salt with a suitable coupling component. The example below uses a generic phenol as the coupling partner.

Materials:

  • Diazonium salt solution from Protocol 1

  • Phenol (or other suitable coupling component)

  • Sodium Hydroxide (NaOH) solution

  • Distilled Water

  • Ice

Procedure:

  • Dissolve the chosen coupling component (e.g., phenol) in an aqueous solution of sodium hydroxide.

  • Cool the solution of the coupling partner to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling partner with vigorous stirring.

  • A colored precipitate of the azo dye should form. The color will depend on the chosen coupling component.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.[2]

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid product with cold water to remove any unreacted starting materials and salts.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

While specific quantitative data for azo dyes derived from this compound is not available in the searched literature, the following tables illustrate the expected data to be collected and organized.

Table 1: Reactants and Expected Products

Diazo ComponentCoupling ComponentExpected Azo Dye ProductExpected Color
This compoundPhenol2-hydroxy-5-((2-carboxy-6-chlorophenyl)diazenyl)benzoic acidYellow/Orange
This compound2-Naphthol3-((2-carboxy-6-chlorophenyl)diazenyl)-2-hydroxynaphthalene-1-carboxylic acidRed/Brown
This compoundSalicylic Acid5-((2-carboxy-6-chlorophenyl)diazenyl)-2-hydroxybenzoic acidYellow
This compoundAniline4-((2-carboxy-6-chlorophenyl)diazenyl)anilineYellow/Orange

Table 2: Characterization Data of a Hypothetical Azo Dye

PropertyValueMethod
Yield (%) 85%Gravimetric
Melting Point (°C) 185-187 °CMel-Temp
λmax (nm) 450 nmUV-Vis Spectroscopy
FT-IR (cm⁻¹) 3400 (O-H), 3050 (Ar C-H), 1680 (C=O), 1590 (N=N), 750 (C-Cl)FT-IR Spectroscopy
¹H NMR (δ, ppm) Aromatic protons (7.0-8.5), Carboxylic acid proton (10-12)NMR Spectroscopy
¹³C NMR (δ, ppm) Aromatic carbons (110-150), Carbonyl carbon (~170)NMR Spectroscopy
Mass Spectrum (m/z) [M]+, fragmentation patternMass Spectrometry

Visualization of the Synthesis Workflow

The following diagram illustrates the general two-step synthesis process of azo dyes.

AzoDyeSynthesis Start This compound Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization DiazoniumSalt Diazonium Salt Intermediate Diazotization->DiazoniumSalt Coupling Azo Coupling (Alkaline conditions, 0-5 °C) DiazoniumSalt->Coupling CouplingComponent Coupling Component (e.g., Phenol, Naphthol) CouplingComponent->Coupling AzoDye Azo Dye Product Coupling->AzoDye Purification Purification (Filtration, Washing, Drying) AzoDye->Purification FinalProduct Pure Azo Dye Purification->FinalProduct

Caption: General workflow for the synthesis of azo dyes.

Conclusion

The synthesis of azo dyes from this compound follows the well-established pathway of diazotization followed by azo coupling. The protocols provided herein offer a solid foundation for the laboratory-scale synthesis of novel azo dyes. It is important to reiterate that while the general procedures are reliable, the specific reaction conditions, yields, and properties of the final products will be dependent on the chosen coupling component. Further research is required to synthesize and characterize specific azo dyes derived from this compound to fully elucidate their properties and potential applications in various fields, including materials science and drug development. Researchers are encouraged to meticulously document all experimental data to contribute to the body of knowledge on this specific class of azo dyes.

References

High-Yield Synthesis of 2-Amino-3-chlorobenzoic Acid via Ammonolysis of 2,3-Dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a high-yield, industrially scalable method for the synthesis of 2-amino-3-chlorobenzoic acid, a key intermediate in the manufacturing of pharmaceuticals and agricultural chemicals.[1] The described process involves a copper-catalyzed ammonolysis reaction, where 2,3-dichlorobenzoic acid is converted to the desired product with high purity and yield. This method provides a significant improvement over alternative synthetic routes by utilizing readily available starting materials and offering a straightforward procedure.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents and agrochemicals. The efficient and cost-effective production of this intermediate is therefore of critical importance. The protocol detailed herein is based on a patented process that achieves high yields through the direct amination of 2,3-dichlorobenzoic acid in an aqueous ammonia (B1221849) solution, facilitated by a copper catalyst at elevated temperature and pressure.[1]

Reaction Scheme

The overall chemical transformation is depicted in the following scheme:

Figure 1: General reaction scheme for the synthesis of this compound from 2,3-dichlorobenzoic acid.

Experimental Protocol

This protocol is adapted from the process described in US Patent 5,233,083A.[1]

Materials and Equipment:

  • 2,3-Dichlorobenzoic acid

  • Potassium hydroxide (B78521) (or other alkali metal hydroxide)

  • Aqueous ammonia solution (e.g., 25%)

  • Copper(I) chloride (CuCl), Copper(II) hydroxide (Cu(OH)₂·2H₂O), or Copper(II) chloride (CuCl₂·2H₂O)

  • Hydrochloric acid (30%)

  • Water

  • High-pressure autoclave with stirrer and temperature control

  • Reflux apparatus

  • Filtration apparatus (e.g., suction filter)

  • Drying oven (vacuum compatible)

  • Standard laboratory glassware

  • pH meter or pH indicator strips

Procedure:

  • Preparation of the Reaction Mixture:

    • In a suitable container, dissolve 1 mole of 2,3-dichlorobenzoic acid in approximately 400 to 2000 parts of water containing at least an equimolar amount of an alkali metal hydroxide (e.g., potassium hydroxide).

    • Transfer the resulting solution to a high-pressure autoclave.

    • Add the copper catalyst. The patent suggests using copper bronze, copper(I) salts, and/or copper(II) salts. For example, 5 parts of CuCl can be used.

    • Add a significant molar excess of ammonia, ranging from about 500 to 2500 mol %. This can be achieved by using a commercially available aqueous ammonia solution (e.g., 25%).

  • Ammonolysis Reaction:

    • Seal the autoclave and begin stirring.

    • Heat the reaction mixture to a temperature between 150°C and 220°C. The preferred temperature range is 160°C to 190°C, with a particularly preferred range of 165°C to 175°C.

    • Maintain the reaction at the set temperature under the resulting pressure for a sufficient time to ensure complete conversion.

  • Work-up and Isolation:

    • After the reaction is complete, cool the autoclave to room temperature.

    • Vent any excess ammonia gas in a safe and controlled manner.

    • Transfer the reaction solution to a flask equipped for reflux.

    • Boil the solution under reflux until the bottom temperature reaches 100°C to drive off residual ammonia gas, which should be collected in a waste gas washer.

    • Cool the solution to 25°C.

    • Acidify the solution to a pH of 3 using 30% hydrochloric acid. This will cause the this compound to precipitate out of the solution.

    • Collect the precipitated solid by suction filtration.

    • Wash the filter cake with approximately 300 parts of water.

    • Dry the product at 80°C in a vacuum oven.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative example provided in the source patent.[1]

ParameterValue
Starting Material2,3-Dichlorobenzoic acid
ProductThis compound
Theoretical Yield171.5 parts
Actual Yield145 parts
Yield (% of theory) 85%
Melting Point185°C - 187°C
Catalyst (example)Copper(I) chloride (CuCl)
Alternative CatalystsCu(OH)₂·2H₂O, CuCl₂·2H₂O

Logical Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow A Dissolution of 2,3-Dichlorobenzoic Acid B Addition of Catalyst & Ammonia Solution A->B C Ammonolysis in Autoclave B->C D Cooling & Depressurization C->D E Removal of Excess Ammonia D->E F Acidification & Precipitation E->F G Filtration & Washing F->G H Drying of Product G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

Safety Considerations

  • This procedure involves high temperatures and pressures and should only be conducted in a suitable high-pressure autoclave by trained personnel.

  • Ammonia is a corrosive and toxic gas. The process should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including respiratory protection, should be worn.

  • Hydrochloric acid is corrosive. Handle with care and wear appropriate PPE.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The described method provides an efficient and high-yielding pathway for the synthesis of this compound from 2,3-dichlorobenzoic acid. The use of a copper-catalyzed ammonolysis reaction in an aqueous medium presents a robust and scalable process suitable for industrial applications in the pharmaceutical and agrochemical sectors. The high purity of the resulting product minimizes the need for extensive downstream purification steps.

References

2-Amino-3-chlorobenzoic acid as a versatile reagent in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

2-Amino-3-chlorobenzoic acid, a substituted anthranilic acid, has emerged as a pivotal building block in synthetic organic chemistry. Its unique trifunctional nature, featuring a carboxylic acid, an amino group, and a chlorine atom on the aromatic ring, provides a versatile platform for the construction of a wide array of complex organic molecules. This reagent is particularly valuable in the synthesis of heterocyclic compounds, many of which are scaffolds for pharmacologically active agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key molecular frameworks, including quinazolinones and acridones.

Application Notes

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its derivatives have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiallergic properties.[1][2]

Synthesis of Quinazolinones:

One of the most significant applications of this compound is in the synthesis of quinazolinone derivatives. Quinazolinones are a class of fused heterocyclic compounds that are of considerable interest due to their diverse biological activities.[3] The classical approach involves the acylation of the amino group of this compound, followed by cyclization. A common strategy is the reaction with an acyl chloride to form an N-acyl intermediate, which is then cyclized, often via a benzoxazinone (B8607429) intermediate, to yield the quinazolinone core.[1] This scaffold is a precursor for various therapeutic agents, including antiallergic drugs.[2][4]

Synthesis of Acridones:

This compound is also a key precursor in the synthesis of acridone (B373769) derivatives through reactions like the Ullmann condensation. Acridones are polycyclic aromatic compounds that exhibit a range of biological activities, including anticancer, antiherpes, and antimalarial properties. The synthesis typically involves the copper-catalyzed coupling of this compound with an aryl halide, followed by intramolecular cyclization to form the acridone skeleton.

Cross-Coupling Reactions:

The chloro-substituent on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[5] These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of diverse substituents onto the benzene (B151609) ring and further functionalization of the molecule. This versatility is highly valuable in the generation of molecular libraries for drug discovery.

Experimental Protocols

Protocol 1: Synthesis of this compound Methyl Ester

This protocol describes the esterification of this compound to its methyl ester, a common intermediate for further synthetic transformations.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfate (B86663) ((CH₃)₂SO₄)

  • Water

Procedure:

  • In a 500 mL reaction flask, add 150 g of DMF, followed by 30 g (0.175 mol) of this compound and 17.3 g (0.125 mol) of potassium carbonate.

  • Cool the mixture to 10 °C and stir for 30 minutes.

  • Slowly add 22.4 g (0.178 mol) of dimethyl sulfate dropwise to the reaction mixture.

  • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 6 hours.

  • Pour the reaction mixture into 400 mL of water, which will cause a white solid to precipitate.

  • Stir the suspension for 1 hour, then filter the solid.

  • Wash the filter cake with water and dry to obtain this compound methyl ester.

Quantitative Data:

ProductYieldPurity (HPLC)
This compound methyl ester95.0%97%
Protocol 2: Synthesis of Thiazolo[2,3-b]quinazolinones via Ullmann Condensation

This protocol details the one-pot synthesis of thiazolo[2,3-b]quinazolin-5-one derivatives from 2-chlorobenzoic acids and 2-aminothiazoles using a copper-catalyzed Ullmann condensation. The use of ultrasonic irradiation can significantly enhance yields and reduce reaction times.[6][7]

Materials:

  • 2-Chlorobenzoic acid derivative

  • 2-Aminothiazole (B372263) derivative

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper powder

  • N,N-Dimethylformamide (DMF)

  • Water

  • Acetone

Procedure:

  • In a reaction vessel, combine the 2-chlorobenzoic acid derivative (0.04 mol), 2-aminothiazole derivative (0.08 mol), anhydrous potassium carbonate (0.02 mol), and copper powder (0.003 mol).

  • Add 25 mL of DMF and reflux the mixture for 3 hours. (Alternatively, for ultrasound-assisted synthesis, irradiate the mixture for 15-25 minutes at 20-35 kHz and 300-350 W).

  • After the reaction is complete, pour the mixture into cold water to induce crystallization.

  • Filter the solid, wash it with water, and then extract with boiling water.

  • Further purify the product by recrystallization from an acetone-water (1:1) mixture.

Quantitative Data:

ReactantsProductMethodTimeYield
2-Chlorobenzoic acid + 2-Aminothiazole5H-[1][3]thiazolo[2,3-b]quinazolin-5-oneReflux3 h75%
2-Chlorobenzoic acid + 2-Aminobenzothiazole12H-[1][3]benzothiazolo[2,3-b]quinazolin-12-oneUltrasound25 min18%
Protocol 3: Synthesis of 9(10H)-Acridone Derivatives

This protocol outlines the synthesis of acridone derivatives starting from the condensation of 2-chlorobenzoic acid with anilines.[8]

Materials:

  • Aniline (B41778) derivative

  • o-Chlorobenzoic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper oxide (CuO)

  • Hydrated sodium carbonate

  • Acetic acid

Procedure:

  • In a 500 mL round-bottomed flask fitted with an air condenser, mix 0.06 M of the aniline derivative, 9.4 g (0.06 M) of o-chlorobenzoic acid, 8.3 g (0.06 M) of anhydrous potassium carbonate, and 3 g of copper oxide.

  • Reflux the mixture for 4-5 hours.

  • After reflux, steam-distill the crude product to remove any excess aniline. The remaining solution contains the potassium N-phenylanthranilate.

  • Boil the residual solution for 5 minutes and filter it while hot through a Buchner funnel. Wash the precipitate with hot water.

  • For purification, transfer the acridone to a solution of 4 g of hydrated sodium carbonate in 50 mL of water. Boil for 5 minutes and filter hot.

  • Wash the acridone with boiling water and dry it thoroughly.

  • Recrystallize the product from acetic acid to obtain the pure acridone derivative.

Visualizations

experimental_workflow_esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Mix this compound, K₂CO₃, and DMF B Cool to 10 °C and stir A->B C Add dimethyl sulfate dropwise B->C D Warm to RT and stir for 6h C->D E Pour into water (Precipitation) D->E F Stir for 1h E->F G Filter the solid F->G H Wash with water and dry G->H I Obtain pure product H->I

Caption: Workflow for the synthesis of this compound methyl ester.

synthesis_pathway cluster_quinazolinone Quinazolinone Synthesis cluster_acridone Acridone Synthesis cluster_cross_coupling Cross-Coupling Reactions reagent This compound q1 Acylation (+ Acyl Chloride) reagent->q1 a1 Ullmann Condensation (+ Aryl Halide, Cu catalyst) reagent->a1 c1 Suzuki or Heck Coupling (Pd catalyst) reagent->c1 q2 N-Acyl Intermediate q1->q2 q3 Cyclization q2->q3 q4 Quinazolinone Derivative q3->q4 a2 N-Aryl Intermediate a1->a2 a3 Intramolecular Cyclization a2->a3 a4 Acridone Derivative a3->a4 c2 Functionalized Derivative c1->c2

Caption: Synthetic pathways from this compound.

References

Application Notes and Protocols for the Reduction of 3-Chloro-2-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the chemical reduction of 3-chloro-2-nitrobenzoic acid to the corresponding amine, 2-amino-3-chlorobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. Three distinct methodologies are presented: catalytic hydrogenation, reduction using sodium dithionite (B78146), and a metal-hydride approach with sodium borohydride (B1222165) and nickel(II) chloride. Each protocol is accompanied by quantitative data where available, safety precautions, and a visual workflow to ensure reproducible and safe execution in a laboratory setting.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The resulting aromatic amines are versatile building blocks for a wide array of complex molecules, including pharmaceuticals, agrochemicals, and dyes. This compound, the product of the reduction of 3-chloro-2-nitrobenzoic acid, is a valuable intermediate in the synthesis of antimicrobial and anti-inflammatory agents[1]. The presence of both a halogen and a carboxylic acid group on the aromatic ring necessitates the use of reducing agents with appropriate chemoselectivity to avoid unwanted side reactions. This application note details three reliable methods for this conversion, offering a range of options depending on the available equipment and desired reaction conditions.

Comparative Data of Reduction Methods

The selection of a reduction method can significantly impact the yield, purity, and scalability of the synthesis. The following table summarizes the quantitative data for the described protocols.

MethodReducing Agent(s)Solvent(s)Yield (%)
Catalytic HydrogenationH₂ gas, Platinum oxide (PtO₂)Tetrahydrofuran (B95107), Ethyl acetate (B1210297)28%[1]
Sodium Dithionite ReductionSodium dithionite (Na₂S₂O₄), Aqueous Ammonia (B1221849)Water70%[1]
Borohydride ReductionSodium borohydride (NaBH₄), Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)MethanolData not specified

Experimental Protocols

Method 1: Catalytic Hydrogenation

This protocol employs platinum oxide as a catalyst for the hydrogenation of the nitro group. While effective, this method requires specialized equipment for handling hydrogen gas.

Materials:

  • 3-Chloro-2-nitrobenzoic acid

  • Platinum oxide (PtO₂)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate, anhydrous

  • Hexane (B92381)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Büchner funnel with Celite or a similar filter aid)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel for the hydrogenation apparatus, dissolve 5.61 g (27.8 mmol) of 3-chloro-2-nitrobenzoic acid in a mixture of 10 mL of tetrahydrofuran and 40 mL of ethyl acetate[1].

  • To this solution, carefully add 339 mg of platinum oxide catalyst[1].

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (a typical starting pressure is 50 psi, but refer to apparatus guidelines) and stir the mixture vigorously at room temperature for 12 hours[1].

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the filter cake with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude crystalline solid[1].

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure this compound as pale yellow needles (1.34 g, 28% yield)[1].

Safety Precautions:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is in a well-ventilated fume hood and away from ignition sources.

  • Platinum oxide can be pyrophoric. Handle with care and avoid inhalation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Dissolve 3-chloro-2-nitrobenzoic acid in THF/Ethyl Acetate add_cat Add Platinum Oxide Catalyst start->add_cat hydrogenate Stir under H₂ atmosphere (12 hours, room temp) add_cat->hydrogenate filter Filter to remove catalyst concentrate Concentrate filtrate recrystallize Recrystallize from Ethyl Acetate/Hexane product This compound

Caption: Workflow for the catalytic hydrogenation of 3-chloro-2-nitrobenzoic acid.

Method 2: Sodium Dithionite Reduction

This method utilizes the inexpensive and readily available reducing agent, sodium dithionite, in an aqueous medium. It offers a good yield and avoids the use of heavy metals or high-pressure gas.

Materials:

  • 3-Chloro-2-nitrobenzoic acid

  • Sodium dithionite (Na₂S₂O₄)

  • 30% aqueous ammonia (NH₃)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Diethyl ether (Et₂O)

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, add 15 g (0.074 mol) of 3-chloro-2-nitrobenzoic acid to 105 mL of water and stir to form a suspension[1].

  • To the stirred suspension, add 6 mL of 30% aqueous ammonia followed by a solution of 52 g (0.298 mol) of sodium dithionite in water at room temperature[1].

  • Continue stirring the reaction mixture for 1 hour. The reaction progress can be monitored by TLC until the starting material is completely consumed[1].

  • After 1 hour, carefully acidify the reaction mixture with 30 mL of concentrated HCl to a pH of approximately 3[1].

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 500 mL)[1].

  • Combine the organic extracts and wash sequentially with water (2 x 100 mL) and brine (150 mL)[1].

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product[1].

  • Wash the crude solid with 50 mL of diethyl ether to furnish 9 g (70% yield) of this compound as an off-white solid[1].

Safety Precautions:

  • Sodium dithionite can decompose upon heating or in the presence of water, releasing toxic sulfur dioxide gas. Handle in a well-ventilated fume hood.

  • Concentrated hydrochloric acid and aqueous ammonia are corrosive. Handle with appropriate care and PPE.

  • The reaction may be exothermic. Monitor the temperature during the addition of reagents.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Suspend 3-chloro-2-nitrobenzoic acid in water add_reagents Add aq. NH₃ and aq. Na₂S₂O₄ start->add_reagents stir Stir for 1 hour at room temperature add_reagents->stir acidify Acidify with conc. HCl to pH 3 stir->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with water and brine extract->wash dry_concentrate Dry over Na₂SO₄ and concentrate wash->dry_concentrate wash_ether Wash with Diethyl Ether dry_concentrate->wash_ether product This compound wash_ether->product

Caption: Workflow for the sodium dithionite reduction of 3-chloro-2-nitrobenzoic acid.

Method 3: Sodium Borohydride and Nickel(II) Chloride Reduction

This method provides an alternative to catalytic hydrogenation and strong acid conditions, using a combination of sodium borohydride and a nickel salt.

Materials:

  • 3-Chloro-2-nitrobenzoic acid

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2.01 g (10.0 mmol) of 3-chloro-2-nitrobenzoic acid in 100 mL of anhydrous methanol[1].

  • To this solution, add 4.75 g (20.0 mmol) of nickel(II) chloride hexahydrate. The solution will turn green[1].

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride to the cooled, stirred solution. A vigorous reaction with gas evolution will occur. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC/LC-MS indicates completion.

  • Quench the reaction by the slow addition of water.

  • Filter the mixture to remove the black nickel precipitate.

  • Acidify the filtrate with dilute HCl to pH 3-4 and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product. Further purification may be necessary via recrystallization or column chromatography.

Safety Precautions:

  • Sodium borohydride reacts violently with water and acids to produce flammable hydrogen gas. Add it slowly and in portions.

  • Nickel compounds are potential carcinogens and sensitizers. Avoid inhalation and skin contact.

  • The reaction is highly exothermic. Proper cooling is essential.

G start 3-Chloro-2-nitrobenzoic Acid method1 method1 start->method1 method2 method2 start->method2 method3 method3 start->method3 product This compound method1->product method2->product method3->product

Caption: Logical relationship between the starting material and the final product via three distinct reduction pathways.

References

Application Notes and Protocols for 2-Amino-3-chlorobenzoic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-chlorobenzoic acid is a substituted anthranilic acid that serves as a vital building block in the synthesis of modern agrochemicals.[1][2] Its specific arrangement of amino, chloro, and carboxylic acid functional groups makes it a versatile precursor for creating complex molecules with potent biological activity. While its derivatives have been explored for various applications, including pharmaceuticals and dyes, its most significant impact in recent years has been in the development of the anthranilic diamide (B1670390) class of insecticides.[1][3] This document provides detailed application notes and protocols for researchers engaged in the discovery and development of new agrochemicals utilizing this important chemical scaffold.

Application Note 1: Intermediate for Anthranilic Diamide Insecticides

This compound and its close analogs are key intermediates in the synthesis of anthranilic diamide insecticides, a major class of modern crop protection agents. These insecticides, including the blockbuster product chlorantraniliprole (B1668704), are renowned for their high efficacy against a broad spectrum of lepidopteran pests, low toxicity to non-target organisms, and a unique mode of action.[3][4]

The core structure of these insecticides is formed by an amide bond between a substituted 2-aminobenzoic acid derivative and a substituted pyrazolecarboxylic acid.[5] The specific substituents on the benzoic acid ring, such as the chlorine atom at the 3-position, are crucial for binding to the target site in insects.

Below is a generalized workflow for the synthesis of an anthranilic diamide insecticide starting from a 2-aminobenzoic acid precursor.

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product A 2-Amino-3-chlorobenzoic Acid Analog (e.g., 2-amino-5-chloro-3-methylbenzoic acid) C Amide Coupling Reaction (e.g., using sulfonyl chloride) A->C Reactant A B Substituted Pyrazole Carboxylic Acid (e.g., 3-bromo-1-(3-chloropyridin-2-yl) -1H-pyrazole-5-carboxylic acid) B->C Reactant B D Optional Ring Closure to form Benzoxazinone (B8607429) C->D Forms intermediate E Ring Opening with Amine (e.g., Methylamine) D->E Reacts with amine F Anthranilic Diamide Insecticide (e.g., Chlorantraniliprole) E->F Final step

Caption: Generalized synthetic pathway for anthranilic diamide insecticides.

Application Note 2: Scaffold for Novel Herbicides and Fungicides

Beyond insecticides, derivatives of 2-aminobenzoic acid have shown potential in the development of other agrochemicals.

  • Herbicides: Substituted aminobenzoic acids have been investigated for their phytotoxic activity.[6] For instance, the methyl ester of this compound is a key intermediate in the synthesis of certain triazolopyrimidine sulfonamide herbicides.[7][8] These herbicides typically act by inhibiting essential amino acid synthesis pathways in plants, such as the enzyme acetolactate synthase (ALS).[9]

  • Fungicides: The core benzothiazole (B30560) structure, which can be synthesized from 2-amino-chlorobenzothiazole derivatives, has been explored for antifungal properties.[10][11][12] By modifying the this compound scaffold, it is possible to synthesize novel heterocyclic compounds and test them for activity against pathogenic fungi like Candida glabrata and Aspergillus niger.[11]

Quantitative Efficacy Data

The following tables summarize the insecticidal activity of various novel anthranilic diamide compounds derived from substituted 2-aminobenzoic acid precursors, as reported in recent literature.

Table 1: Insecticidal Activity of Novel Diamides against Mythimna separata (Oriental Armyworm)

Compound IDConcentration (mg/L)Mortality (%)Reference
8c 490[13]
8q 4100[13]
8q 0.880[13]
17e 1100[14]
Chlorantraniliprole 4<90[13]
Chlorantraniliprole 0.8<80[13]

Table 2: Insecticidal Activity of Novel Diamides against Plutella xylostella (Diamondback Moth)

Compound IDConcentration (mg/L)Mortality (%)Reference
C-2 0.62560.00[15]
C-3 0.625>60.00[15]
C-4 0.625>60.00[15]
D-2 0.62573.33[15]
7i 1100[16]

Experimental Protocols

Protocol 1: Synthesis of an Anthranilic Diamide Insecticide

This protocol provides a generalized method for the amide coupling reaction, a key step in synthesizing diamide insecticides from a 2-aminobenzoic acid analog.[5]

Objective: To synthesize a diamide insecticide via the coupling of 2-amino-5-chloro-3-methylbenzoic acid and 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid.

Materials:

  • 2-amino-5-chloro-3-methylbenzoic acid (Intermediate A)

  • 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid (Intermediate B)

  • Methanesulfonyl chloride (MsCl)

  • 3-Methylpyridine (B133936)

  • Acetonitrile (anhydrous)

  • Methylamine solution

  • Standard laboratory glassware for organic synthesis

  • Low-temperature bath

Procedure:

  • Reaction Setup: In a 3-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add Intermediate A (1.0 eq), Intermediate B (1.0 eq), and anhydrous acetonitrile.

  • Base Addition: Add 3-methylpyridine (5.2 eq) to the flask and stir at room temperature for 10 minutes.

  • Cooling: Place the reaction flask in a low-temperature bath and cool the system to 0-2 °C.

  • Coupling Agent Addition: Slowly add methanesulfonyl chloride (2.4 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. This step forms the intermediate 2-[3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one.

  • Amine Addition: To the flask containing the benzoxazinone intermediate, slowly add an aqueous solution of methylamine.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, quench the reaction mixture with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the final diamide insecticide.

Protocol 2: Leaf-Dip Bioassay for Insecticidal Activity

This protocol describes a standard laboratory bioassay to evaluate the efficacy of synthesized compounds against lepidopteran larvae.[3][17][18]

Objective: To determine the lethal concentration (LC50) of a test compound against a target insect pest (e.g., Plutella xylostella).

Materials:

  • Test compounds dissolved in DMSO.

  • Distilled water with a surfactant (e.g., 0.1% Triton X-100).

  • Cabbage or lettuce leaves.

  • Third-instar larvae of the target insect.

  • Petri dishes with filter paper.

  • Ventilated containers for rearing.

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions (e.g., 100, 50, 10, 5, 1, 0.5 mg/L) by adding the stock solution to distilled water containing the surfactant. A control solution should be prepared with only DMSO and surfactant.

  • Leaf Treatment: Cut fresh cabbage leaves into discs (approx. 5 cm diameter). Dip each leaf disc into a test solution for 10-15 seconds.

  • Drying: Place the treated leaf discs on a wire rack and allow them to air dry completely.

  • Insect Exposure: Place a piece of moistened filter paper in the bottom of a petri dish. Place one treated leaf disc in each dish. Introduce 10 third-instar larvae onto the leaf disc.

  • Incubation: Seal the petri dishes and place them in a growth chamber maintained at 25 ± 1 °C with a 16:8 hour (light:dark) photoperiod.

  • Data Collection: Assess larval mortality after 48 and 72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Use the mortality data to calculate the LC50 value using probit analysis. The experiment should be repeated three times.

G A Prepare Test Compound Stock Solution (in DMSO) B Create Serial Dilutions (with Water + Surfactant) A->B C Dip Leaf Discs into Test Solutions (10-15s) B->C D Air Dry Treated Leaf Discs C->D E Place Leaf in Petri Dish & Introduce 10 Larvae D->E F Incubate at 25°C (16:8 L:D cycle) E->F G Assess Mortality at 48h and 72h F->G H Calculate LC50 Value (Probit Analysis) G->H

Caption: Experimental workflow for a standard insecticidal leaf-dip bioassay.

Mode of Action: Ryanodine (B192298) Receptor Modulation

Anthranilic diamide insecticides derived from 2-aminobenzoic acid analogs have a distinct mode of action. They are classified by the Insecticide Resistance Action Committee (IRAC) as Group 28 insecticides.[3]

These compounds act as potent activators of insect ryanodine receptors (RyRs).[3] RyRs are large ion channels located on the sarcoplasmic reticulum of muscle cells that are responsible for regulating the release of intracellular calcium (Ca2+). By binding to the receptor, the insecticide locks the channel in an open state, leading to an uncontrolled and continuous release of Ca2+ from internal stores into the cytoplasm. This depletion of calcium stores and sustained high cytoplasmic calcium levels cause cessation of feeding, muscle paralysis, and ultimately, the death of the insect.

G A Diamide Insecticide B Binds to Insect Ryanodine Receptor (RyR) A->B C RyR Channel Locked in Open State B->C D Uncontrolled Release of Ca²⁺ from Sarcoplasmic Reticulum C->D E Sustained Muscle Contraction & Paralysis D->E F Cessation of Feeding & Lethargy D->F G Insect Death E->G F->G

References

Application Notes and Protocols: The Role of 2-Amino-3-chlorobenzoic Acid in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of 2-amino-3-chlorobenzoic acid in solution-phase peptide synthesis is not extensively documented in publicly available literature. The following application notes and protocols are based on the established roles of structurally similar compounds, such as anthranilic acid and other non-natural amino acids, in peptide and medicinal chemistry. These examples are intended to provide a conceptual and practical framework for researchers exploring the use of this compound.

Introduction: Potential Roles of this compound in Peptide Synthesis

This compound, a derivative of anthranilic acid, possesses unique structural features that suggest several potential applications in solution-phase peptide synthesis. As a non-natural, rigid β-amino acid, its incorporation into a peptide backbone can significantly influence the resulting molecule's conformation and properties.

Potential Applications:

  • Induction of Secondary Structures: The rigid aromatic ring of this compound can act as a turn-inducing element, forcing the peptide chain to adopt specific conformations, such as β-turns or γ-turns. This is particularly valuable in the design of peptidomimetics that aim to replicate the bioactive conformation of larger proteins[1][2][3].

  • Enhancement of Proteolytic Stability: Peptides containing non-natural amino acids in their backbone are often more resistant to enzymatic degradation[4][5]. The presence of this compound could therefore increase the in vivo half-life of therapeutic peptides.

  • Scaffold for Drug Conjugation: The aromatic ring provides a site for further chemical modification, allowing this compound to serve as a linker or scaffold for conjugating other molecules, such as cytotoxic drugs in peptide-drug conjugates (PDCs)[6][7].

  • Modulation of Biological Activity: The chloro-substituent can alter the electronic properties and lipophilicity of the peptide, potentially influencing its binding affinity to biological targets and its cell permeability[8].

Experimental Protocols

The following protocols describe a general workflow for the incorporation of this compound into a dipeptide via solution-phase synthesis. Standard peptide coupling reagents are employed.

2.1. Protocol 1: Activation of this compound

This protocol describes the activation of the carboxylic acid group of Fmoc-protected this compound for subsequent coupling.

Materials:

  • Fmoc-2-amino-3-chlorobenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • Dissolve Fmoc-2-amino-3-chlorobenzoic acid (1 equivalent) and NHS or HOBt (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • Add a solution of DCC or DIC (1.1 equivalents) in anhydrous DCM or DMF dropwise to the cooled solution over 15 minutes.

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • The resulting filtrate contains the activated Fmoc-2-amino-3-chlorobenzoic acid and can be used directly in the subsequent coupling step.

2.2. Protocol 2: Coupling of Activated this compound with an Amino Acid Ester

This protocol details the formation of a peptide bond between the activated this compound and the free amine of an amino acid ester.

Materials:

  • Filtrate containing activated Fmoc-2-amino-3-chlorobenzoic acid (from Protocol 2.1)

  • Amino acid methyl or ethyl ester hydrochloride (e.g., H-Gly-OMe·HCl) (1 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 equivalents)

  • Anhydrous DCM or DMF

  • Magnetic stirrer and stirring bar

Procedure:

  • In a separate flask, dissolve the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM or DMF.

  • Add DIPEA or TEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • Add the solution of the activated Fmoc-2-amino-3-chlorobenzoic acid to the neutralized amino acid ester solution.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or HPLC to confirm the formation of the dipeptide.

  • Once the reaction is complete, concentrate the solution under reduced pressure.

  • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to yield the crude Fmoc-protected dipeptide.

  • Purify the crude product by flash column chromatography.

2.3. Protocol 3: Fmoc-Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the N-terminal amine for further peptide chain elongation.

Materials:

Procedure:

  • Dissolve the Fmoc-protected dipeptide in a 20% solution of piperidine in DMF.

  • Stir the solution at room temperature for 30 minutes.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and piperidine under reduced pressure.

  • Co-evaporate the residue with toluene (B28343) to remove residual piperidine.

  • The resulting deprotected dipeptide can be used in the next coupling step or purified as required.

Data Presentation

The successful incorporation of anthranilic acid derivatives in peptide synthesis has been reported with varying yields, depending on the coupling method and the specific amino acids involved. The following table summarizes representative data from literature on analogous syntheses, which can serve as a benchmark for experiments with this compound.

Precursor PeptideCoupling ReagentCyclization MethodProductYield (%)Reference
H-Ala-Ala-Phe-Anth-OHHATU/DIPEASolution-phasecyclo-(Ala-Ala-Phe-Anth)45[1][2]
H-Ala-Ala-Ala-Anth-OHPyBOP/DIPEASolution-phasecyclo-(Ala-Ala-Ala-Anth)50[1][2]
Boc-Phe-Anth-OMeEDCI/HOBtLinear CouplingBoc-Phe-Anth-OMe78[9]

Visualizations

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_deprotection Deprotection Step A Fmoc-2-amino-3-chlorobenzoic acid C Activated Ester A->C in DCM/DMF B Coupling Reagent (DCC/NHS) B->C D Amino Acid Ester F Fmoc-Dipeptide C->F D->F E Base (DIPEA) E->F G 20% Piperidine in DMF H Deprotected Dipeptide F->H G->H

References

Troubleshooting & Optimization

Strategies for improving the yield of 2-Amino-3-chlorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-3-chlorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are three main synthetic strategies for producing this compound:

  • Ammonolysis of 2,3-dichlorobenzoic acid: This industrial method involves a copper-catalyzed reaction with ammonia (B1221849) at elevated temperature and pressure, generally providing high yields.[1]

  • Reduction of 3-chloro-2-nitrobenzoic acid: A common laboratory-scale synthesis that involves the reduction of a nitro group to an amine. Various reducing agents can be employed.[1][2]

  • Direct Chlorination of 2-aminobenzoic acid (Anthranilic Acid): While seemingly straightforward, this method can be challenging due to the formation of multiple isomers and over-chlorinated byproducts, which can complicate purification and lower the yield of the desired this compound.[3]

Q2: Which synthesis method generally provides the highest yield?

A2: The ammonolysis of 2,3-dichlorobenzoic acid is reported to provide the highest yields, with some processes achieving up to 98% of the theoretical yield under optimized conditions.[1] This method is particularly suited for large-scale industrial production.

Q3: What are the common impurities encountered during the synthesis of this compound?

A3: Depending on the synthetic route, common impurities may include:

  • Isomeric Aminochlorobenzoic Acids: In the direct chlorination of anthranilic acid, isomers such as 2-amino-5-chlorobenzoic acid and 3,5-dichloroanthranilic acid can be formed.[3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials like 2,3-dichlorobenzoic acid or 3-chloro-2-nitrobenzoic acid.

  • Byproducts from Side Reactions: Over-chlorination or other side reactions can lead to various undesired chlorinated species.

  • Residual Catalyst: In catalyzed reactions, traces of the catalyst (e.g., copper) may remain in the final product.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through recrystallization. The crude product can be dissolved in a suitable solvent mixture, such as ethanol (B145695) and water, and then allowed to crystallize.[3] Another common method involves dissolving the product in an aqueous basic solution, filtering to remove insoluble impurities, and then re-precipitating the product by acidifying the filtrate.[1] Washing the filtered product with water is also a crucial step to remove water-soluble impurities.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Ammonolysis of 2,3-dichlorobenzoic Acid
Potential Cause Troubleshooting Step
Insufficient Temperature or Pressure Ensure the reaction is carried out within the optimal temperature range of 150°C to 220°C and that the pressure is maintained as specified in the protocol.[1] The pressure will naturally increase with temperature due to the ammonia.
Catalyst Inactivity Use fresh, high-quality copper bronze, copper(I) salts, or copper(II) salts.[1] Ensure the catalyst is not poisoned by contaminants in the starting materials or solvent.
Inadequate Ammonia Concentration Use a sufficient excess of ammonia, typically between 500 to 2500 mol % relative to the 2,3-dichlorobenzoic acid.[1] Using a commercially available 25% aqueous ammonia solution is recommended.[1]
Reaction Time Too Short While the reaction is generally complete within a few hours, monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) to ensure it has gone to completion.
Problem 2: Incomplete Reduction of 3-chloro-2-nitrobenzoic acid
Potential Cause Troubleshooting Step
Insufficient Reducing Agent Ensure the correct molar ratio of the reducing agent to the starting material is used. For example, when using sodium dithionite (B78146), a significant excess is typically required.[2]
Decomposition of Reducing Agent Some reducing agents, like sodium dithionite, can be unstable. Use a fresh batch and ensure it has been stored correctly.
Incorrect pH The pH of the reaction mixture can be critical. For reduction with sodium dithionite, the reaction is often carried out in an aqueous ammonia solution.[2]
Catalyst Poisoning (for catalytic hydrogenation) If using a catalyst like Platinum on carbon (Pt/C), ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).
Problem 3: Formation of Multiple Isomers in the Chlorination of Anthranilic Acid
Potential Cause Troubleshooting Step
Non-selective Chlorinating Agent The choice of chlorinating agent is crucial. Sulfuryl chloride is a common reagent for this reaction.[3] The reaction conditions, particularly temperature, should be carefully controlled to favor the desired isomer.
Reaction Temperature Too High Elevated temperatures can lead to decreased selectivity and the formation of multiple chlorinated products. Perform the reaction at a controlled, often low, temperature.
Incorrect Stoichiometry Carefully control the molar ratio of the chlorinating agent to anthranilic acid to minimize over-chlorination.

Data Presentation

Table 1: Comparison of Yields for Different Synthesis Methods

Synthesis MethodStarting MaterialReagentsTemperatureYieldReference
Ammonolysis2,3-dichlorobenzoic acidAqueous Ammonia, CuCl165-175°C85%[1]
Ammonolysis2,3-dichlorobenzoic acidLiquid Ammonia, CuCl170°C98%[1]
Reduction3-chloro-2-nitrobenzoic acidSodium dithionite, aq. NH3Room Temp.70%[2]
ChlorinationAnthranilic acidSulfuryl chloride-~50% (of 2-amino-5-chlorobenzoic acid)[3]

Note: The yield for the chlorination of anthranilic acid is for a related isomer, highlighting the selectivity challenges.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ammonolysis of 2,3-dichlorobenzoic acid

This protocol is adapted from a patented industrial process.[1]

  • Preparation: In a suitable autoclave, dissolve 1 mole of 2,3-dichlorobenzoic acid in approximately 400 to 2000 parts of water containing at least an equimolar amount of an alkali metal hydroxide (B78521) (e.g., sodium hydroxide).

  • Catalyst Addition: Add a catalytic amount of a copper source, such as copper(I) chloride, copper(II) hydroxide, or copper bronze.

  • Ammonia Addition: Add a significant excess of ammonia, typically between 500 and 2500 mol %. This can be in the form of a concentrated aqueous solution (e.g., 25%) or as liquid ammonia.

  • Reaction: Seal the autoclave and heat the mixture to a temperature between 150°C and 220°C (preferably 160°C to 190°C) for several hours. The pressure will rise accordingly.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess ammonia.

  • Isolation: Transfer the reaction mixture to a flask and boil to remove any remaining dissolved ammonia. Cool the solution to 25°C and acidify with hydrochloric acid to a pH of 3.

  • Purification: The this compound will precipitate. Filter the solid, wash it with water, and dry it in a vacuum oven at 80°C.

Protocol 2: Synthesis of this compound via Reduction of 3-chloro-2-nitrobenzoic acid

This protocol is based on a literature procedure.[2]

  • Preparation: In a suitable reaction vessel, dissolve 15 g of 3-chloro-2-nitrobenzoic acid in 105 mL of water.

  • Reagent Addition: To the stirred solution at room temperature, add 6 mL of 30% aqueous ammonia, followed by the portion-wise addition of an aqueous solution of sodium dithionite (52 g in a suitable amount of water).

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction for the complete consumption of the starting material by TLC.

  • Work-up: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3.

  • Extraction: Extract the product into ethyl acetate (B1210297) (2 x 500 mL).

  • Washing: Wash the combined organic extracts with water (2 x 100 mL) and then with brine (150 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Wash the crude solid with diethyl ether to yield the purified this compound.

Visualizations

Synthesis_Pathways cluster_1 Ammonolysis Pathway cluster_2 Reduction Pathway cluster_3 Chlorination Pathway A1 2,3-dichlorobenzoic acid B1 This compound A1->B1 NH3, Cu catalyst 150-220°C A2 3-chloro-2-nitrobenzoic acid B2 This compound A2->B2 Reducing Agent (e.g., Na2S2O4) A3 2-aminobenzoic acid (Anthranilic Acid) B3 This compound + Isomers A3->B3 Chlorinating Agent (e.g., SO2Cl2)

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Method Identify Synthesis Method Start->Check_Method Ammonolysis Ammonolysis Issues: - Temp/Pressure - Catalyst - NH3 conc. Check_Method->Ammonolysis Ammonolysis Reduction Reduction Issues: - Reductant amount - pH - Catalyst (if used) Check_Method->Reduction Reduction Chlorination Chlorination Issues: - Selectivity - Temp control - Stoichiometry Check_Method->Chlorination Chlorination Optimize Optimize Reaction Conditions Ammonolysis->Optimize Reduction->Optimize Chlorination->Optimize Purify Improve Purification Protocol Optimize->Purify

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of Crude 2-Amino-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on effective purification techniques for crude 2-Amino-3-chlorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization, column chromatography, and extractive workup following synthesis. The choice of method depends on the nature of the impurities and the desired final purity.

Q2: What is the typical appearance and melting point of pure this compound?

A2: Pure this compound typically appears as a white to off-white or pale yellow crystalline powder.[1][2][3] The melting point is generally reported to be in the range of 185-194°C.[2][4][5] Significant deviation from this appearance or melting point may indicate the presence of impurities.

Q3: What solvents are recommended for the recrystallization of this compound?

A3: Mixed solvent systems are often effective for the recrystallization of this compound. A common system is ethyl acetate (B1210297) and hexane (B92381).[1][6] Another option is acetone/water.[7] The ideal solvent system should dissolve the compound at elevated temperatures and allow for good crystal formation upon cooling with minimal solubility of impurities.

Q4: What kind of purity and yield can I expect from different purification methods?

A4: The expected purity and yield can vary depending on the initial purity of the crude material and the chosen purification technique. Washing the crude product with a solvent like diethyl ether can yield a product of around 70% purity.[1][6] Recrystallization can significantly improve purity, though yields may be lower, for instance, around 28% has been reported in one case.[1][6] A purity of 95% is commercially available.

Q5: What are the key storage conditions for maintaining the purity of this compound?

A5: this compound is known to be sensitive to air and light.[3][5] Therefore, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon) to prevent degradation and maintain its integrity over time.[1][3]

Troubleshooting Guide

Q1: My purified this compound is yellow or brown instead of off-white. What could be the cause and how can I fix it?

A1: A yellow to brown discoloration often indicates the presence of oxidation products or other colored impurities.[1][5]

  • Troubleshooting Steps:

    • Recrystallization: Attempting another recrystallization, possibly with the addition of activated charcoal to the hot solution, can help remove colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.

    • Solvent Wash: Washing the solid with a suitable solvent in which the impurities are more soluble than the product might also improve the color.

    • Check Starting Materials: Ensure the starting materials and solvents used in the synthesis and purification are of high purity.

Q2: I am experiencing low yield after recrystallization. What are the possible reasons and how can I improve it?

A2: Low yield during recrystallization can be due to several factors:

  • Troubleshooting Steps:

    • Solvent Choice: The chosen solvent system may be too good a solvent for your compound even at low temperatures. Try a different solvent system where the compound has a steeper solubility curve (high solubility when hot, low solubility when cold).

    • Premature Crystallization: If the product crystallizes too quickly during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

    • Incomplete Crystallization: Allow sufficient time for crystallization at a low temperature. Cooling the solution in an ice bath can help maximize crystal formation.

    • Concentration: You may be using too much solvent. After dissolving the crude product, you can try to carefully evaporate some of the solvent to reach a point of saturation before cooling.

Q3: My compound is not crystallizing out of the solution. What should I do?

A3: Failure to crystallize can be frustrating. Here are a few techniques to induce crystallization:

  • Troubleshooting Steps:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a seed for crystal growth.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound.

    • Cooling: Ensure the solution is cooled to a sufficiently low temperature, for example, by using an ice-salt bath.

Quantitative Data Summary

Purification MethodSolvent SystemYield (%)Purity (%)Reference
WashingDiethyl ether70Not specified[1][6]
RecrystallizationEthyl acetate/Hexane28Not specified[1][6]
Column ChromatographyHexane/Ethyl acetate (4:6)Not specifiedHigh (indicated by sharp melting point)[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the general steps for recrystallizing crude this compound.

  • Solvent Selection: Choose an appropriate solvent system (e.g., ethyl acetate/hexane or acetone/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the primary solvent (e.g., ethyl acetate or acetone) portion-wise while heating the mixture gently (e.g., on a hot plate) and stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed to fully dissolve the crude product.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal or any insoluble impurities.

  • Crystallization: Add the second solvent (e.g., hexane or water) dropwise to the hot filtrate until the solution becomes slightly cloudy. Reheat gently until the solution is clear again. Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 80°C) to remove any residual solvent.[4]

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating this compound from impurities with different polarities.

  • Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel (e.g., 100-200 mesh) in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).[2] Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system (e.g., 4:6 hexane:ethyl acetate).[2] Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. The reported Rf value in a 4:6 hexane:ethyl acetate system is 0.22.[2]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Drying: Dry the purified product under vacuum.

Visual Workflows

Purification_Workflow cluster_start Starting Material cluster_methods Purification Methods cluster_end Final Product Crude this compound Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization ColumnChromatography Column Chromatography Crude this compound->ColumnChromatography Washing Washing Crude this compound->Washing Pure this compound Pure this compound Recrystallization->Pure this compound ColumnChromatography->Pure this compound Washing->Pure this compound

Caption: Decision workflow for selecting a purification method.

Recrystallization_Workflow A Dissolve crude product in minimum hot solvent B Add activated charcoal (optional, for color removal) A->B C Hot filtration to remove insoluble impurities/charcoal B->C D Cool filtrate slowly to induce crystallization C->D E Collect crystals by vacuum filtration D->E F Wash crystals with cold solvent E->F G Dry purified crystals under vacuum F->G

Caption: Step-by-step workflow for purification by recrystallization.

References

Identifying and minimizing side products in 2-Amino-3-chlorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-chlorobenzoic acid. Our aim is to help you identify and minimize side products to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common synthetic routes are the reduction of 3-chloro-2-nitrobenzoic acid and the amination of 2,3-dichlorobenzoic acid. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Q2: What are the typical side products observed in the synthesis of this compound?

A2: Common side products can include starting materials that have not fully reacted, isomers such as 2-amino-5-chlorobenzoic acid and 2-amino-6-chlorobenzoic acid, and products resulting from over-reaction or hydrolysis, such as 2-hydroxy-3-chlorobenzoic acid.[1][2] The formation of these byproducts is highly dependent on the reaction conditions.

Q3: How can I purify the crude this compound?

A3: Purification can often be achieved through recrystallization from a suitable solvent mixture, such as ethanol/water or ethyl acetate (B1210297)/hexane.[3][4] In cases where impurities are difficult to remove, column chromatography may be necessary.

Q4: Are there any specific safety precautions I should take when working with this compound and its reactions?

A4: Yes, this compound can be an irritant to the skin, eyes, and respiratory system.[4] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions may involve high pressures, high temperatures, or hazardous reagents like phosgene, requiring specific safety protocols.[2][5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic approaches to resolving them.

Problem 1: Low Yield of this compound

Low product yield can be attributed to several factors, from incomplete reactions to product degradation. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution
Incomplete Reaction - Increase reaction time and monitor progress using TLC or LC-MS.[6] - Increase reaction temperature, but be cautious of potential side reactions.[5][7] - Ensure the catalyst (if used) is active and present in the correct amount.
Sub-optimal Reagent Stoichiometry - Verify the molar ratios of all reactants. An excess of the aminating or reducing agent may be required.[7]
Poor Solubility of Starting Material - Choose a solvent system that ensures all reactants are sufficiently soluble at the reaction temperature.
Product Degradation - If the product is sensitive to high temperatures, consider running the reaction at a lower temperature for a longer duration.
Loss during Work-up - Optimize the extraction and purification steps. Ensure the pH is correctly adjusted during aqueous work-up to minimize the solubility of the product in the aqueous phase.[7]
Problem 2: Presence of Significant Impurities

The presence of impurities can complicate downstream applications. Identifying the impurity is the first step toward its elimination.

Side Product Identification Method Potential Cause Minimization Strategy
Unreacted 3-chloro-2-nitrobenzoic acid TLC, LC-MS, NMRIncomplete reduction- Increase the amount of reducing agent (e.g., sodium dithionite (B78146), H₂/catalyst).[4] - Extend the reaction time.
Unreacted 2,3-dichlorobenzoic acid TLC, LC-MS, NMRIncomplete amination- Increase the concentration of ammonia (B1221849) or the amine source.[5][7] - Increase the reaction temperature and pressure.[5][7] - Ensure proper catalyst activity (e.g., copper salts).[5][7]
Isomeric Aminochlorobenzoic Acids HPLC, GC-MS, NMRNon-regioselective reaction- Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer. Some chlorination methods can produce a mixture of isomers.[2]
2-Hydroxy-3-chlorobenzoic acid LC-MS, NMRHydrolysis of the chloro-substituent, especially in copper-catalyzed reactions in aqueous media.[1]- Use a non-aqueous solvent if possible. - Minimize the amount of water present in the reaction mixture.
Di-acylated or other over-reaction products LC-MS, NMRExcess of a reagent or harsh reaction conditions.- Carefully control the stoichiometry of the reagents.[6] - Add the reactive reagent slowly and at a controlled temperature.[6]

Experimental Protocols

Protocol 1: Synthesis via Reduction of 3-chloro-2-nitrobenzoic acid

This protocol is based on a common laboratory-scale synthesis.

Materials:

  • 3-chloro-2-nitrobenzoic acid

  • Sodium dithionite

  • Aqueous ammonia

  • Hydrochloric acid

  • Ethyl acetate

  • Water

  • Et₂O

Procedure:

  • To a stirred solution of 3-chloro-2-nitrobenzoic acid (15 g, 0.074 mol) in water (105 mL), add 30% aqueous NH₃ (6 mL).

  • To this solution, add an aqueous solution of sodium dithionite (52 g, 0.298 mol) at room temperature and stir for 1 hour. Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Acidify the reaction mixture with concentrated HCl (30 mL) to a pH of 3.

  • Extract the product with ethyl acetate (2 x 500 mL).

  • Wash the combined organic extracts with water (2 x 100 mL) and brine (150 mL).

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Wash the crude product with Et₂O (50 mL) to yield this compound.[4]

Protocol 2: Synthesis via Amination of 2,3-dichlorobenzoic acid

This protocol describes a high-pressure amination reaction.

Materials:

  • 2,3-dichlorobenzoic acid

  • Ammonia

  • Copper(I) chloride

  • Methanol (B129727)

  • Hydrochloric acid

  • Water

Procedure:

  • Add 70 ml of methanol to an autoclave and cool to -70°C.

  • Introduce 16 g (942 mmol) of ammonia gas into the cooled methanol.

  • Add 30 g (157 mmol) of 2,3-dichlorobenzoic acid and 0.78 g (7.85 mmol) of copper(I) chloride to the autoclave.

  • Seal the autoclave and heat it in an oil bath at 130°C and 30 atmospheres for 20 hours.

  • After cooling the autoclave to room temperature, transfer the reaction mixture to a reaction flask.

  • Add 100 ml of water to the reaction solution and heat to 100°C to remove ammonia and methanol.

  • Cool the solution to room temperature and adjust the pH to 3 with hydrochloric acid.

  • Filter the precipitated crystals and dry to obtain this compound.[5]

Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction Reagents, Solvent, Catalyst workup Reaction Work-up reaction->workup Quenching, Extraction crude Crude Product workup->crude purify Recrystallization or Chromatography crude->purify pure Pure this compound purify->pure analysis TLC, LC-MS, NMR purify->analysis

Caption: A general workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_completion Is the reaction complete? (TLC/LC-MS) start->check_completion check_conditions Review Reaction Conditions check_completion->check_conditions No check_workup Review Work-up & Purification check_completion->check_workup Yes increase_time_temp Increase Time/Temp check_conditions->increase_time_temp optimize_reagents Optimize Reagent Stoichiometry check_conditions->optimize_reagents optimize_extraction Optimize Extraction/pH check_workup->optimize_extraction

Caption: A decision-making diagram for troubleshooting low reaction yields.

References

Optimizing reaction conditions for the esterification of 2-Amino-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 2-Amino-3-chlorobenzoic acid esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the esterification of this compound?

A1: The two most common and effective methods are:

  • Fischer-Speier Esterification : This is a classic acid-catalyzed reaction where the carboxylic acid is heated with an excess of alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2][3] The reaction is reversible, so specific conditions are used to drive it towards the product.[1]

  • Alkylation with Alkylating Agents : A highly efficient method, particularly for methyl esters, involves using a methylating agent such as dimethyl sulfate (B86663) (CH₃)₂SO₄ in the presence of a base (like potassium carbonate, K₂CO₃) in an aprotic polar solvent like N,N-dimethylformamide (DMF).[4][5][6] This method often results in high yields and is suitable for industrial-scale production.[5]

Q2: How does the amino group on the benzene (B151609) ring affect the Fischer esterification reaction?

A2: The basic amino (-NH₂) group can interfere with the acid catalyst. It gets protonated by the strong acid (e.g., H₂SO₄) to form an ammonium (B1175870) salt (-NH₃⁺).[2][7] This consumption of the catalyst means that a stoichiometric or even an excess amount of acid is often required, rather than a purely catalytic amount, to ensure enough acid is available to protonate the carboxylic acid's carbonyl group, which is the key step to activate it for nucleophilic attack by the alcohol.[2][7]

Q3: Why is a large excess of alcohol typically used in the Fischer esterification method?

A3: The Fischer esterification is an equilibrium-controlled reaction. According to Le Châtelier's principle, using a large excess of a reactant (the alcohol) shifts the equilibrium position to the right, favoring the formation of the ester and water.[1][7] This strategy is crucial for maximizing the product yield. The alcohol often serves as the reaction solvent as well.[7]

Q4: What are the main side reactions to be aware of during the esterification of this compound?

A4: The primary side reaction of concern is the formation of an N-acylated adduct (amide) . Here, the nucleophilic amino group of one molecule attacks the activated carbonyl group of another, forming an amide linkage.[7] This can lead to dimers or oligomers, reducing the yield of the desired ester. Using a large excess of the alcohol and avoiding excessively high temperatures can help minimize this side reaction.[7] Another potential, though less common, side reaction at very high temperatures is the self-condensation of the alcohol to form a dialkyl ether.[7]

Troubleshooting Guide

Issue 1: Low Product Yield

Potential Cause Troubleshooting Steps & Recommendations
Incomplete Reaction (Equilibrium) The Fischer esterification is reversible.[3] Solution: Use a large excess of the alcohol (often as the solvent) to push the equilibrium toward the products.[7] Alternatively, remove water as it forms using a Dean-Stark apparatus or a drying agent.
Insufficient Catalyst The amino group on the starting material neutralizes the acid catalyst.[2][7] Solution: Ensure at least a stoichiometric amount of the strong acid catalyst (e.g., H₂SO₄) is used to compensate for the amount consumed by the amino group.
Steric Hindrance The ortho-substituents (amino and chloro groups) can slow down the reaction rate. Solution: Increase the reaction time and/or temperature.[8] Microwave-assisted synthesis can also significantly reduce reaction times from hours to minutes.
Product Loss During Workup The ester product might have some solubility in the aqueous phase, or precipitation may be incomplete. Solution: During the neutralization step (e.g., with sodium carbonate), cool the mixture in an ice bath to maximize the precipitation of the ester.[7] Use cold water to wash the filtered product to minimize dissolution.[7]

Issue 2: Presence of Impurities and Byproducts

Potential Cause Troubleshooting Steps & Recommendations
Unreacted Starting Material The reaction did not go to completion. Solution: Monitor the reaction using Thin Layer Chromatography (TLC).[8] If starting material persists, increase the reflux time or reaction temperature. Ensure anhydrous conditions, as water can shift the equilibrium back to the reactants.[1]
N-Acylation (Amide Formation) The amino group of one molecule reacts with the carboxylic acid of another.[7] Solution: Use a large excess of the alcohol to ensure it is the primary nucleophile. Avoid excessively high reaction temperatures which can favor amide formation.[7]
Product is an Oil or has a Low Melting Point This is often due to the presence of unreacted starting material or other impurities.[7] Solution: Purify the crude product via recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to remove impurities and obtain a pure, crystalline solid.[7]

Experimental Protocols

Protocol 1: Fischer Esterification using Acid Catalyst

This protocol describes a general procedure for the synthesis of ethyl 2-amino-3-chlorobenzoate.

  • Reaction Setup : In a round-bottom flask, suspend this compound in a large excess of absolute ethanol (e.g., 10-20 molar equivalents). The ethanol will also serve as the solvent.

  • Catalyst Addition : While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄) (approx. 1.0-1.5 molar equivalents) dropwise. An initial precipitate of the aminobenzoic acid hydrogen sulfate salt may form.[2]

  • Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The precipitate should dissolve as the reaction progresses. Continue refluxing for 2-6 hours. Monitor the reaction's progress by TLC.[8]

  • Workup & Isolation :

    • Cool the reaction mixture to room temperature.

    • Slowly pour the cooled mixture into a beaker containing ice-cold water.

    • Neutralize the solution by adding a 10% aqueous sodium carbonate (Na₂CO₃) solution dropwise until gas evolution (CO₂) ceases and the pH is basic (pH > 8).[9]

    • The ester product will precipitate as a solid. Cool the entire mixture in an ice bath to maximize precipitation.[9]

  • Purification : Collect the solid product by vacuum filtration, wash it with cold water, and allow it to air dry. The crude product can be further purified by recrystallization from an appropriate solvent like an ethanol/water mixture.[7]

Protocol 2: Methylation using Dimethyl Sulfate

This protocol is a high-yield method for synthesizing methyl 2-amino-3-chlorobenzoate.[4][5][6]

  • Reaction Setup : In a reaction flask, dissolve this compound (1 equivalent) in N,N-dimethylformamide (DMF) at room temperature. Add potassium carbonate (K₂CO₃) (approx. 0.7 equivalents).

  • Cooling : Cool the mixture to 5-10°C using an ice bath and stir for 30 minutes.

  • Reagent Addition : Slowly add dimethyl sulfate ((CH₃)₂SO₄) (approx. 1.02 equivalents) dropwise while maintaining the temperature at 5-10°C.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 4-8 hours.

  • Workup & Isolation :

    • Pour the reaction mixture into a large volume of water (e.g., 10-15 times the weight of the starting acid).[6] A white solid product will precipitate.

    • Stir the aqueous mixture for about 1 hour to ensure complete precipitation.[5]

  • Purification : Collect the solid by vacuum filtration, wash the filter cake thoroughly with water, and dry it to obtain the final product. This method often yields high purity ( >96%) and high yield ( >90%).[4][5]

Data Presentation

Table 1: Comparison of Esterification Methods for this compound

ParameterFischer Esterification (Typical)Alkylation with Dimethyl Sulfate[4][5]Microwave-Assisted Fischer Esterification[10]
Alcohol/Alkylating Agent Methanol/Ethanol (Excess)Dimethyl Sulfate (~1 eq)Butanol
Catalyst/Base H₂SO₄ (Stoichiometric)K₂CO₃ (~0.7 eq)H₂SO₄ (Catalytic)
Solvent Excess AlcoholDMFButanol
Temperature Reflux (65-80°C)5°C to Room Temp.130°C
Reaction Time 2-10 hours[8]4-8 hours15 minutes
Typical Yield Moderate to Good>90%High
Key Advantage Classic, well-understoodHigh yield, high purityExtremely fast reaction time
Key Disadvantage Reversible, long reaction timeUse of toxic dimethyl sulfateRequires specialized equipment

Visualizations

G cluster_setup Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification start Combine this compound, alcohol, and acid catalyst in flask reflux Heat mixture to reflux (2-6 hours) start->reflux Stir cool Cool reaction mixture to room temperature reflux->cool neutralize Pour into ice water and neutralize with Na₂CO₃ solution (pH > 8) cool->neutralize precipitate Cool in ice bath to maximize precipitation neutralize->precipitate filter Collect solid by vacuum filtration precipitate->filter wash Wash with cold water filter->wash dry Dry the product wash->dry recrystallize Recrystallize from Ethanol/Water (Optional) dry->recrystallize end Pure Ester Product recrystallize->end

Caption: General experimental workflow for Fischer esterification.

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Product Yield Observed incomplete Incomplete Reaction? start->incomplete side_reactions Side Reactions? start->side_reactions workup_loss Workup Loss? start->workup_loss sol_incomplete Increase reflux time Use excess alcohol Remove H₂O incomplete->sol_incomplete sol_side_reactions Avoid high temperatures Use large excess of alcohol (to minimize N-acylation) side_reactions->sol_side_reactions sol_workup Cool mixture in ice bath Wash precipitate with cold H₂O workup_loss->sol_workup

Caption: Decision tree for troubleshooting low esterification yields.

G reactants This compound + Alcohol (e.g., EtOH) activated_acid Protonated Carbonyl (Activated Intermediate) reactants->activated_acid + H⁺ Catalyst ester_product Desired Ester Product activated_acid->ester_product + Alcohol (Nucleophile) - H₂O side_product N-Acylated Byproduct (Amide) activated_acid->side_product + Another molecule of This compound

Caption: Key reaction pathways in the esterification of this compound.

References

Safe handling and storage guidelines for air and light-sensitive 2-Amino-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of air and light-sensitive 2-Amino-3-chlorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[1][2] It is sensitive to both air and light, which can lead to its degradation.[3][4][5]

Q2: What is the proper personal protective equipment (PPE) for handling this compound?

A2: When handling this compound, it is essential to wear protective gloves, protective clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area or outdoors to avoid inhaling dust or fumes.[1]

Q3: How should this compound be stored to ensure its stability?

A3: To maintain its integrity, this compound should be stored in a cool, dry, and dark place, away from air and light.[2][3][5] The container should be tightly closed.[5] For long-term storage, storing under an inert atmosphere, such as argon, is recommended.[3][5]

Q4: What are the known incompatibilities of this compound?

A4: This compound is incompatible with light, air, and oxidizing agents.[2] Contact with these should be avoided to prevent degradation and potential hazardous reactions.

Troubleshooting Guide

Q5: The solid this compound I received has a darker color than expected (e.g., brown instead of yellow). Is it still usable?

A5: this compound can appear as a yellow to brown solid.[2] A darker color may indicate some level of degradation due to exposure to air or light. It is advisable to visually inspect the material routinely for any changes in color.[6] If the color has significantly darkened, it is recommended to test a small sample for purity before proceeding with your experiment.

Q6: I'm having trouble dissolving this compound in my solvent. What can I do?

A6: this compound is soluble in water, Dimethyl sulfoxide (B87167) (DMSO), and methanol.[2][3][7] Its solubility in water can be limited.[3] If you are experiencing solubility issues, ensure you are using a suitable solvent. Gentle heating may aid dissolution, but be cautious as this can also accelerate degradation. Always prepare solutions fresh for best results.

Q7: I observed an unexpected color change or precipitate formation after dissolving the compound. What could be the cause?

A7: An unexpected color change or the formation of a precipitate upon dissolution can be a sign of degradation or a reaction with impurities in the solvent. Ensure your solvent is of high purity and is degassed if you are working under anaerobic conditions. The compound's sensitivity to air and light means that exposure during handling can initiate degradation.[3][4]

Q8: How can I minimize exposure to air and light when preparing a solution of this compound?

A8: To minimize exposure, work in a dimly lit area or use amber-colored glassware.[8] You can also wrap your glassware in aluminum foil.[9] For air-sensitive applications, use a glovebox or a Schlenk line to handle the compound under an inert atmosphere (e.g., nitrogen or argon).[10][11]

Quantitative Data Summary

ParameterValueSource(s)
Appearance Yellow to brown crystalline solid[3][4][5]
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
Melting Point 189-193 °C[2]
Solubility Soluble in water, DMSO, and methanol[2][3][7]
Storage Temperature (Solid) Room temperature, in a cool, dry place[5][7]
Storage Temperature (Solutions) -20°C (for up to 1 month) or -80°C (for up to 6 months)

Experimental Protocols

Protocol 1: General Handling and Weighing of this compound
  • Preparation: Before handling, ensure you are wearing the appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Inert Atmosphere (if required): For reactions sensitive to air, perform all manipulations inside a glovebox or under a gentle stream of an inert gas like argon or nitrogen.

  • Light Protection: Work in a dimly lit area. Use opaque or amber-colored containers for weighing and transfer. If unavailable, wrap glassware in aluminum foil.[8][9]

  • Weighing: Quickly and accurately weigh the desired amount of the solid compound in a tared, suitable container. Minimize the time the container is open to the atmosphere.

  • Transfer: Immediately after weighing, securely close the container. If transferring to a reaction vessel, do so promptly.

  • Cleanup: Clean any spills immediately. Decontaminate surfaces and equipment used. Dispose of waste according to your institution's guidelines.

Protocol 2: Preparation of a Solution under Air- and Light-Sensitive Conditions
  • Glassware Preparation: Ensure all glassware is clean and dry. For air-sensitive applications, oven-dry the glassware and allow it to cool under a stream of inert gas.

  • Solvent Preparation: Use a high-purity, degassed solvent appropriate for your experiment.

  • Light Protection: Wrap the reaction flask and any other transparent containers with aluminum foil.

  • Inert Atmosphere: Assemble the glassware and flush the system with an inert gas (argon or nitrogen) using a Schlenk line or by working in a glovebox.

  • Addition of Solid: Add the pre-weighed this compound to the flask under a positive pressure of inert gas.

  • Addition of Solvent: Add the degassed solvent to the flask via a cannula or a syringe.

  • Dissolution: Stir the mixture until the solid is fully dissolved. Gentle heating can be applied if necessary, but monitor for any signs of degradation.

  • Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed, opaque container under an inert atmosphere at the recommended low temperature (see table above).

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Issues start Start: Handling this compound visual_inspection Visual Inspection of Solid start->visual_inspection color_issue Is the color darker than expected? visual_inspection->color_issue dissolution_step Attempting to Dissolve solubility_issue Does it fail to dissolve? dissolution_step->solubility_issue reaction_monitoring Monitoring Reaction reaction_issue Unexpected color change or precipitate? reaction_monitoring->reaction_issue color_issue->dissolution_step No purity_check Action: Consider Purity Check (e.g., TLC, NMR) color_issue->purity_check Yes solubility_issue->reaction_monitoring No check_solvent Action: Verify Solvent Suitability & Purity solubility_issue->check_solvent Yes proceed_caution Proceed with Caution reaction_issue->proceed_caution No check_handling Action: Review Handling Procedure for Air/Light Exposure reaction_issue->check_handling Yes purity_check->proceed_caution use_sonication Action: Consider Gentle Heating or Sonication check_solvent->use_sonication use_sonication->reaction_monitoring stop_reassess Stop and Reassess Experiment check_handling->stop_reassess

References

Preventing impurity formation during the synthesis of 2-Amino-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing impurity formation during the synthesis of 2-Amino-3-chlorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary industrial routes for the synthesis of this compound are:

  • Amination of 2,3-dichlorobenzoic acid: This method involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position is replaced by an amino group using ammonia (B1221849) in the presence of a copper catalyst. This reaction is favored due to the activation of the ortho position by the carboxylic acid group.[1][2]

  • Reduction of 3-chloro-2-nitrobenzoic acid: This approach involves the reduction of the nitro group to an amine. Common reducing agents include metal catalysts like palladium or platinum with hydrogen gas, or metals such as iron or tin in an acidic medium.[3][4][5]

Q2: What are the critical impurities to monitor during the synthesis of this compound?

A2: The critical impurities depend on the synthetic route, but generally include:

  • Isomeric Impurities: Such as 2-Amino-5-chlorobenzoic acid and 2-Amino-6-chlorobenzoic acid.

  • Dichlorinated Impurities: For instance, 2-Amino-3,5-dichlorobenzoic acid.

  • Unreacted Starting Materials: Residual 2,3-dichlorobenzoic acid or 3-chloro-2-nitrobenzoic acid.

  • Dechlorinated Byproducts: Formation of 2-Aminobenzoic acid.

Q3: How can I analyze the impurity profile of my this compound product?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for analyzing the impurity profile of this compound.[6][7][8][9] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient with an acid modifier (e.g., phosphoric acid) is a typical starting point for method development.[6] Gas Chromatography (GC) can also be used, particularly for volatile impurities, often after derivatization.[6][7] For structural elucidation of unknown impurities, hyphenated techniques like LC-MS and GC-MS are invaluable.[7][10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Synthesis Route 1: Amination of 2,3-dichlorobenzoic acid

Problem 1: Low yield of this compound and high levels of unreacted 2,3-dichlorobenzoic acid.

Possible Cause Troubleshooting Action Expected Outcome
Inactive Catalyst Ensure the copper catalyst is fresh and active. If using copper (I) salts, prevent oxidation to copper (II).Increased reaction rate and conversion of the starting material.
Insufficient Reaction Temperature Gradually increase the reaction temperature within the recommended range for the specific catalyst and solvent system. Monitor for potential side reactions.Enhanced reaction kinetics leading to higher conversion.
Inadequate Ammonia Concentration/Pressure Ensure a sufficient excess of ammonia is used. In a pressure reactor, maintain the recommended pressure throughout the reaction.Drives the equilibrium towards product formation, increasing yield.
Poor Mixing Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the catalyst or starting material has low solubility.Improved contact between reactants and catalyst, leading to a higher reaction rate.

Problem 2: Formation of isomeric impurities (e.g., 2-Amino-6-chlorobenzoic acid).

Possible Cause Troubleshooting Action Expected Outcome
High Reaction Temperature Lowering the reaction temperature can improve the regioselectivity of the amination. The ortho-directing effect of the carboxyl group is more pronounced at lower temperatures.[1]Reduced formation of the undesired isomer, leading to a purer product.
Incorrect Catalyst System The choice of copper catalyst and ligands can significantly influence the regioselectivity. Experiment with different copper sources (e.g., Cu₂O, CuI) and ligands.[2][12][13]Enhanced selectivity for the desired 2-amino-3-chloro isomer.
Synthesis Route 2: Reduction of 3-chloro-2-nitrobenzoic acid

Problem 1: Incomplete reduction of 3-chloro-2-nitrobenzoic acid.

Possible Cause Troubleshooting Action Expected Outcome
Inactive Catalyst (Catalytic Hydrogenation) Use a fresh, high-quality catalyst (e.g., Pd/C). Ensure the catalyst is not poisoned by contaminants in the starting material or solvent.[3]Complete conversion of the nitro group to the amine.
Insufficient Hydrogen Pressure Check the system for leaks and ensure a constant and adequate hydrogen pressure is maintained throughout the reaction.[3]Drives the reduction reaction to completion.
Poorly Activated Metal Reductant (e.g., Fe, Sn) If using metal reductants, ensure they are activated (e.g., by washing with dilute acid) to remove any passivating oxide layer.Increased reactivity of the metal, leading to a more efficient reduction.
Inadequate Stirring Vigorous stirring is essential for good contact between the substrate, catalyst, and hydrogen (in catalytic hydrogenation) or the metal reductant.[3]Improved reaction rate and complete conversion.

Problem 2: Formation of dechlorinated byproduct (2-Aminobenzoic acid).

Possible Cause Troubleshooting Action Expected Outcome
Aggressive Reducing Conditions Over-reduction can lead to the cleavage of the C-Cl bond. Reduce the hydrogen pressure or the amount of reducing agent.Minimized formation of the dechlorinated impurity.
Prolonged Reaction Time Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed.Prevents the over-reduction of the product.
High Reaction Temperature Perform the reduction at a lower temperature to increase the selectivity of the reaction.Reduced rate of the dechlorination side reaction.
Catalyst Choice Some catalysts are more prone to causing hydrodehalogenation. Consider screening different catalysts or using a catalyst poison to selectively inhibit dechlorination.Selection of a catalyst system with higher chemoselectivity.

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Amination of 2,3-dichlorobenzoic acid
  • Materials: 2,3-dichlorobenzoic acid, aqueous ammonia, copper(I) oxide (Cu₂O), water.

  • Procedure:

    • To a pressure reactor, add 2,3-dichlorobenzoic acid (1 equivalent), copper(I) oxide (catalytic amount, e.g., 0.05 equivalents), and a sufficient amount of aqueous ammonia.

    • Seal the reactor and heat to the desired temperature (e.g., 150-180 °C) with vigorous stirring.

    • Maintain the reaction at this temperature for the specified time (e.g., 6-12 hours), monitoring the pressure.

    • Cool the reactor to room temperature and carefully vent the excess ammonia.

    • Transfer the reaction mixture to a beaker and acidify with hydrochloric acid to a pH of approximately 3-4.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with water to remove any inorganic salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol (B145695)/water) to obtain pure this compound.

Key Experiment 2: Synthesis of this compound via Reduction of 3-chloro-2-nitrobenzoic acid
  • Materials: 3-chloro-2-nitrobenzoic acid, Iron powder, Hydrochloric acid, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add 3-chloro-2-nitrobenzoic acid (1 equivalent) and ethanol.

    • In a separate beaker, prepare a solution of hydrochloric acid in water.

    • Heat the ethanol suspension to reflux and add the iron powder in portions.

    • Slowly add the hydrochloric acid solution to the refluxing mixture. The reaction is exothermic.

    • After the addition is complete, continue to reflux for a specified time (e.g., 2-4 hours) until the reaction is complete (monitor by TLC).

    • Hot filter the reaction mixture to remove the iron salts.

    • Cool the filtrate and adjust the pH with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the product.

    • Collect the solid by filtration and wash with water.

    • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Data Presentation

Table 1: Effect of Temperature on the Amination of 2,3-dichlorobenzoic acid

Temperature (°C)Yield of this compound (%)Unreacted 2,3-dichlorobenzoic acid (%)Isomeric Impurities (%)
14075205
1608884
1809235
20085213

Note: Data are representative and may vary based on specific reaction conditions.

Table 2: Comparison of Reducing Agents for the Reduction of 3-chloro-2-nitrobenzoic acid

Reducing SystemYield of this compound (%)Unreacted Starting Material (%)Dechlorinated Impurity (%)
Fe / HCl9028
SnCl₂ / HCl85510
H₂ / Pd/C (1 atm)95<14
H₂ / Raney Ni (5 atm)92<17

Note: Data are representative and may vary based on specific reaction conditions.

Visualizations

experimental_workflow_amination start Start: 2,3-dichlorobenzoic acid, Cu₂O, Aqueous Ammonia reaction Pressure Reactor (150-180 °C, 6-12h) start->reaction 1. Reaction workup Acidification (HCl) & Precipitation reaction->workup 2. Workup filtration Filtration & Washing workup->filtration 3. Isolation purification Recrystallization filtration->purification 4. Purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound via amination.

troubleshooting_dechlorination start High Level of Dechlorinated Byproduct (2-Aminobenzoic acid) Detected cause1 Aggressive Reducing Conditions? start->cause1 cause2 Prolonged Reaction Time? start->cause2 cause3 High Reaction Temperature? start->cause3 solution1 Reduce H₂ pressure or amount of reducing agent cause1->solution1 solution2 Monitor reaction closely and stop at completion cause2->solution2 solution3 Lower the reaction temperature cause3->solution3 outcome Minimized Dechlorination & Improved Purity solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for the formation of dechlorinated byproduct.

References

Considerations for scaling up the industrial production of 2-Amino-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-3-chlorobenzoic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the scaling up of its industrial production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions to problems that may arise during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yield is a frequent issue when scaling up production. The primary causes can be categorized into reaction conditions, reagent quality, and workup procedures.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.[1]

      • Increase the reaction time or temperature, but be cautious as this might lead to the formation of byproducts.[2]

  • Suboptimal Temperature: The reaction temperature might not be optimal for the specific synthesis route.

    • Troubleshooting:

      • For the ammonolysis of 2,3-dichlorobenzoic acid, the temperature should be maintained between 150°C and 220°C, with a preferred range of 160°C to 190°C.[3]

  • Poor Reagent Quality: Impurities in starting materials can interfere with the reaction.

    • Troubleshooting:

      • Ensure the purity of the starting materials, such as 2,3-dichlorobenzoic acid or 3-chloro-2-nitrobenzoic acid, through appropriate analytical techniques (e.g., NMR, melting point).[2][4]

      • Use dry, high-purity solvents.[5]

  • Losses During Workup: Significant amounts of the product can be lost during extraction and purification.

    • Troubleshooting:

      • During acidification to precipitate the product, ensure the pH is carefully controlled (around pH 3).[3]

      • Thoroughly wash the crude product to remove impurities without dissolving a significant amount of the desired compound.[1][3]

      • When rinsing glassware and equipment, use the reaction solvent to avoid loss of product.[2]

Q2: I am observing significant impurity peaks in my HPLC analysis. How can I identify and minimize these impurities?

Impurity formation is a critical concern in pharmaceutical intermediate synthesis. The nature of impurities depends on the chosen synthetic route.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Materials: The most common impurity is the starting material itself.

    • Mitigation: As mentioned in Q1, ensure the reaction goes to completion by monitoring it closely and adjusting reaction time or temperature if necessary.[1]

  • Isomeric Byproducts: Depending on the synthesis, isomeric forms of the product can be generated. For example, in the chlorination of anthranilic acid, 2-amino-5-chlorobenzoic acid can be a byproduct.

    • Mitigation:

      • Carefully control the reaction conditions (temperature, addition rate of reagents) to favor the formation of the desired isomer.

      • Purify the crude product through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[1][6]

  • Over-aminated Products: In the ammonolysis route, there is a potential for the displacement of the carboxylic group, leading to di-amino byproducts.

    • Mitigation: Control the concentration of ammonia (B1221849) and the reaction temperature to minimize this side reaction.[3]

Q3: The color of my final product is off-white or yellowish, not the expected white crystalline powder. What could be the cause?

An off-color product often indicates the presence of impurities.

Potential Causes & Solutions:

  • Oxidation: The amino group in this compound is susceptible to oxidation, which can lead to colored impurities.

    • Troubleshooting:

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[7]

      • Store the final product in a tightly sealed container, protected from light and air.[7][8]

  • Residual Catalyst: If a copper catalyst is used in the ammonolysis route, residual copper salts can discolor the product.

    • Troubleshooting:

      • Ensure efficient removal of the catalyst during the workup process through filtration and thorough washing.[3]

  • Thermal Decomposition: Excessive heat during the reaction or drying can lead to decomposition and the formation of colored byproducts.

    • Troubleshooting:

      • Dry the final product under vacuum at a controlled temperature (e.g., 80°C).[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the industrial production of this compound via the ammonolysis of 2,3-dichlorobenzoic acid.

ParameterValueReference
Starting Material 2,3-dichlorobenzoic acid[3]
Reagent Aqueous Ammonia[3]
Catalyst Copper bronze, Cu(I) or Cu(II) salts[3]
Reaction Temperature 150°C - 220°C (160°C - 190°C preferred)[3]
Reaction Time 30 minutes - 10 hours (1 - 3 hours typical)[3]
Precipitation pH 3 - 4[3]
Typical Yield 85%[3]
Melting Point 185°C - 187°C[3]

Experimental Protocols

1. Synthesis of this compound via Ammonolysis

This protocol is based on the ammonolysis of 2,3-dichlorobenzoic acid.

  • Materials:

    • 2,3-dichlorobenzoic acid

    • Alkali metal hydroxide (B78521) (e.g., NaOH or KOH)

    • Aqueous ammonia (e.g., 25% solution)

    • Copper catalyst (e.g., CuCl)

    • Hydrochloric acid (30%)

    • Water

  • Procedure:

    • In a high-pressure autoclave, dissolve 1 mole of 2,3-dichlorobenzoic acid in 400 to 2000 parts of water containing an equimolar amount of an alkali metal hydroxide.

    • Add the copper catalyst to the solution.

    • Seal the autoclave and add 500 to 2500 mol% of ammonia.

    • Heat the mixture to a temperature between 150°C and 220°C and maintain for 1 to 3 hours with stirring.

    • After the reaction is complete, cool the autoclave to room temperature.

    • Vent the excess ammonia, which can be recovered.

    • Transfer the reaction solution to a separate vessel and boil under reflux to remove any remaining dissolved ammonia.

    • Cool the solution to 25°C.

    • Adjust the pH of the solution to 3-4 with 30% hydrochloric acid to precipitate the product.

    • Filter the precipitated this compound.

    • Wash the solid with water.

    • Dry the product in a vacuum oven at 80°C.[3]

2. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of the synthesized this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column

  • Mobile Phase:

    • A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare a sample solution of the synthesized product in the mobile phase.

    • Set the UV detector to a wavelength where this compound has strong absorbance.

    • Inject the standard and sample solutions into the HPLC system.

    • Analyze the resulting chromatograms to determine the retention time of the main peak and identify any impurity peaks.

    • Calculate the purity of the sample by comparing the peak area of the product to the total peak area of all components.

Visualizations

Synthesis_Pathway 2,3-Dichlorobenzoic Acid 2,3-Dichlorobenzoic Acid Reaction Ammonolysis 150-220°C, Pressure 2,3-Dichlorobenzoic Acid->Reaction Ammonia (aq) Ammonia (aq) Ammonia (aq)->Reaction Copper Catalyst Copper Catalyst Copper Catalyst->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound via ammonolysis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReaction Reaction Complete? Start->CheckReaction CheckConditions Optimal Conditions? CheckReaction->CheckConditions Yes OptimizeTimeTemp Increase Time/Temp CheckReaction->OptimizeTimeTemp No CheckReagents Reagents Pure? CheckConditions->CheckReagents Yes AdjustConditions Adjust Temp/Pressure/Catalyst CheckConditions->AdjustConditions No CheckWorkup Workup Efficient? CheckReagents->CheckWorkup Yes PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents No OptimizeWorkup Optimize pH/Washing CheckWorkup->OptimizeWorkup No End Improved Product CheckWorkup->End Yes OptimizeTimeTemp->CheckReaction AdjustConditions->Start PurifyReagents->Start OptimizeWorkup->Start

Caption: Troubleshooting workflow for low yield or impurities.

References

Catalyst selection and optimization for the preparation of 2-Amino-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-3-chlorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic methods for synthesizing this compound?

A1: The primary catalytic method for industrial-scale synthesis is the ammonolysis of 2,3-dichlorobenzoic acid. This process typically employs a copper-containing catalyst.[1] Another common laboratory-scale method is the reduction of 3-chloro-2-nitrobenzoic acid using various reducing agents and catalysts, such as sodium dithionite (B78146) or catalytic hydrogenation over platinum catalysts.[1][2]

Q2: What is the role of the copper catalyst in the ammonolysis of 2,3-dichlorobenzoic acid?

A2: In the ammonolysis reaction, a copper catalyst facilitates the nucleophilic aromatic substitution of a chlorine atom with an amino group. Copper(I) salts, such as copper(I) chloride, are particularly effective.[1] The catalyst is thought to activate the aryl halide, making it more susceptible to attack by ammonia (B1221849).

Q3: How can I minimize the formation of by-products during the synthesis?

A3: By-product formation is a common issue. For instance, in the synthesis of the methyl ester of this compound, impurities such as 2-amino-6-chlorobenzoic acid methyl ester can form.[3] To minimize this, it is crucial to control the reaction time and temperature. Prolonged reaction times can lead to an increase in impurities.[3] In the ammonolysis of 2,3-dichlorobenzoic acid, controlling the temperature is critical to prevent the formation of undesired isomers.

Q4: What are the key safety precautions to consider during the synthesis?

A4: The synthesis of this compound can involve hazardous materials. For example, some older methods for preparing the methyl ester involved the use of highly toxic phosgene.[3] When using pressurized reactors for ammonolysis, it is essential to adhere to all safety protocols for high-pressure reactions.[1] Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), as the product itself can cause skin, eye, and respiratory irritation.[2]

Troubleshooting Guides

Issue 1: Low Yield in the Ammonolysis of 2,3-dichlorobenzoic Acid

Possible Cause Suggested Solution
Inactive Catalyst Ensure the copper catalyst is active. Use freshly prepared or properly stored catalyst. Copper(I) chloride is a preferred catalyst.[1]
Suboptimal Reaction Temperature The reaction temperature should be maintained between 150°C and 220°C, with a preferred range of 160°C to 190°C for optimal yield.[1]
Insufficient Ammonia The molar ratio of ammonia to 2,3-dichlorobenzoic acid should be high, typically between 500 to 2500 mol %.[1] Using a commercially available 25% aqueous ammonia solution is an option.[1]
Incomplete Reaction Ensure the reaction is run for a sufficient duration. Monitor the reaction progress by a suitable analytical method like TLC or HPLC.
Product Loss During Workup After the reaction, the product is precipitated by adjusting the pH to 3 with hydrochloric acid. Ensure complete precipitation before filtration.[1] Washing the precipitate with water helps remove impurities.[1]

Issue 2: Formation of Impurities in the Esterification of this compound

Possible Cause Suggested Solution
Prolonged Reaction Time The reaction time after the addition of the methylating agent (e.g., dimethyl sulfate) should be carefully controlled, typically between 4 to 8 hours.[3][4] Exceeding this can lead to a significant increase in impurities.[3]
Incorrect Reaction Temperature The initial addition of the methylating agent should be done at a cooled temperature of 5°C to 10°C.[3][4] The reaction is then allowed to proceed at room temperature.[3]
Formation of Isomeric By-products The formation of by-products like 2-amino-6-chlorobenzoic acid methyl ester is a known issue in some routes.[3] Optimizing the reaction conditions as described can help minimize this.
Impure Starting Material Ensure the starting this compound is of high purity.

Catalyst Selection and Optimization

The choice of catalyst is critical for a successful synthesis. The following table summarizes catalyst options for the key synthetic routes.

Synthetic Route Catalyst/Reagent Typical Loading Yield Purity Reference
Ammonolysis of 2,3-dichlorobenzoic acidCopper(I) chloride1.8 to 5 mol %85-98%High Industrial Purity[1]
Copper bronze, Copper(II) salts~20 mol %[1]
Reduction of 3-chloro-2-nitrobenzoic acidSodium dithionite in aqueous ammoniaStoichiometric70%Off-white solid[2]
Hydrogen over Platinum catalystCatalytic[1]
Nickel(II) chloride hexahydrate / Sodium borohydrideCatalytic[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound via Ammonolysis

This protocol is based on the copper-catalyzed ammonolysis of 2,3-dichlorobenzoic acid.[1]

Materials:

  • 2,3-dichlorobenzoic acid

  • Alkali metal hydroxide (B78521) (e.g., Sodium hydroxide)

  • Aqueous ammonia (e.g., 25% solution)

  • Copper(I) chloride

  • Hydrochloric acid (30%)

  • Water

Procedure:

  • In a suitable autoclave, dissolve 1 mole of 2,3-dichlorobenzoic acid in 400 to 2000 parts of water with at least an equimolar amount of an alkali metal hydroxide.

  • Add the copper catalyst (e.g., 2 to 5 mol % of Copper(I) chloride).

  • Add 500 to 2500 mol % of ammonia, which can be in the form of a concentrated aqueous solution.

  • Seal the autoclave and heat the reaction mixture to between 150°C and 220°C (preferably 165°C to 175°C).

  • Maintain the reaction at this temperature under pressure until the reaction is complete.

  • Cool the autoclave to 25°C and carefully vent any excess pressure.

  • Transfer the reaction solution to a flask and boil under reflux until a bottom temperature of 100°C is reached to drive off excess ammonia.

  • Cool the solution to 25°C and adjust the pH to 3 with 30% hydrochloric acid to precipitate the product.

  • Filter the precipitated this compound, wash with water, and dry at 80°C in vacuo.

Protocol 2: Preparation of Methyl 2-Amino-3-chlorobenzoate via Esterification

This protocol describes the esterification of this compound.[3][4]

Materials:

  • This compound

  • Dimethylformamide (DMF)

  • Potassium carbonate

  • Dimethyl sulfate (B86663)

  • Water

Procedure:

  • In a reaction flask, add 150g of DMF at room temperature.

  • Add 30g (0.175 mol) of this compound and then 17.3g (0.125 mol) of potassium carbonate.

  • Cool the mixture to 10°C and stir for 30 minutes.

  • Slowly add 22.4g (0.178 mol) of dimethyl sulfate dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 6 hours.

  • Pour the reaction mixture into 400mL of water to precipitate a white solid.

  • Stir for 1 hour, then filter the solid.

  • Wash the filter cake with water and dry to obtain Methyl 2-Amino-3-chlorobenzoate.

Visualized Workflows

experimental_workflow_ammonolysis start Start dissolve Dissolve 2,3-dichlorobenzoic acid and alkali hydroxide in water start->dissolve add_catalyst Add Copper(I) chloride catalyst dissolve->add_catalyst add_ammonia Add aqueous ammonia add_catalyst->add_ammonia react Heat in autoclave (150-220°C) add_ammonia->react cool_depressurize Cool to 25°C and depressurize react->cool_depressurize remove_ammonia Boil to remove excess ammonia cool_depressurize->remove_ammonia precipitate Adjust pH to 3 with HCl remove_ammonia->precipitate filter_wash Filter and wash with water precipitate->filter_wash dry Dry product at 80°C in vacuo filter_wash->dry end End dry->end

Caption: Experimental workflow for the ammonolysis of 2,3-dichlorobenzoic acid.

logical_relationship_troubleshooting issue Low Yield or Purity cause1 Catalyst Inactivity issue->cause1 cause2 Incorrect Temperature issue->cause2 cause3 Suboptimal Reagent Ratio issue->cause3 cause4 Incorrect Reaction Time issue->cause4 solution1 Use fresh/active catalyst cause1->solution1 solution2 Optimize and control temperature cause2->solution2 solution3 Adjust stoichiometry cause3->solution3 solution4 Monitor reaction and control duration cause4->solution4

References

Validation & Comparative

Comparative analysis of 2-Amino-3-chlorobenzoic acid versus other aminobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Amino-3-chlorobenzoic Acid and Its Isomeric Counterparts

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a detailed comparative analysis of this compound against its related aminobenzoic acid isomers: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA). This comparison encompasses their physicochemical properties, synthesis methodologies, and biological activities, supported by available experimental data.

Physicochemical Properties: A Tabular Comparison

The position of the amino and chloro groups on the benzoic acid ring significantly influences the physicochemical properties of these compounds. These properties, in turn, affect their solubility, absorption, and interaction with biological targets. A summary of key properties is presented below.

PropertyThis compound2-Aminobenzoic acid3-Aminobenzoic acid4-Aminobenzoic acid
Molecular Formula C₇H₆ClNO₂C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂
Molecular Weight ( g/mol ) 171.58[1][2]137.14137.14[3]137.14[4]
Melting Point (°C) 189-194[5][6][7][8]146-148[9]178-180[3][10]187-189[4][11]
Water Solubility Sparingly soluble[1]Moderately soluble[12]Slightly soluble, 5.9 g/L (15 °C)[3][10][13]Slightly soluble, 4.7 g/L (20 °C)[11]
Appearance White to yellow or brown solid[1]White to pale yellow crystalline powder[9]White solid, though commercial samples can be colored[10]White to pale yellow crystalline powder[4]

Synthesis Methodologies

The synthetic routes to these aminobenzoic acid isomers are well-established, typically involving the reduction of a corresponding nitrobenzoic acid or the modification of a pre-existing aminobenzoic acid.

Synthesis of this compound:

A common method for the synthesis of this compound is the reduction of 3-chloro-2-nitrobenzoic acid.[14][15]

  • Experimental Protocol:

    • To a stirred solution of 3-chloro-2-nitro-benzoic acid (15 g, 0.074 mol) in water (105 mL), add 30% aqueous ammonia (B1221849) (6 mL) and an aqueous solution of sodium dithionite (B78146) (52 g, 0.298 mol) at room temperature.[15]

    • Stir the reaction mixture for 1 hour.

    • Acidify the mixture with concentrated HCl (30 mL) to a pH of 3.[15]

    • Extract the product with EtOAc (2 x 500 mL).[15]

    • Wash the combined organic extracts with water (2 x 100 mL) and brine (150 mL).[15]

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.[15]

    • Wash the crude product with Et₂O (50 mL) to yield this compound as an off-white solid.[15]

Another approach involves the amination of 2,3-dichlorobenzoic acid in the presence of a copper catalyst.[7][14]

Synthesis of Aminobenzoic Acid Isomers:

The synthesis of 2-, 3-, and 4-aminobenzoic acid generally involves the reduction of the corresponding nitrobenzoic acid. For instance, 4-aminobenzoic acid can be synthesized by the catalytic hydrogenation of 4-nitrobenzoic acid using a Raney nickel catalyst.[16]

Substituted Toluene Substituted Toluene Nitration Nitration Substituted Toluene->Nitration Nitro-substituted Toluene Nitro-substituted Toluene Nitration->Nitro-substituted Toluene Oxidation Oxidation Nitro-substituted Toluene->Oxidation Nitrobenzoic Acid Nitrobenzoic Acid Oxidation->Nitrobenzoic Acid Reduction Reduction Nitrobenzoic Acid->Reduction Aminobenzoic Acid Aminobenzoic Acid Reduction->Aminobenzoic Acid

A general synthetic workflow for aminobenzoic acid isomers.

Comparative Biological Activity

The biological activities of these isomers and their derivatives are diverse, ranging from antimicrobial and anticancer to anti-inflammatory effects. The nature and position of substituents on the benzene (B151609) ring are critical determinants of their pharmacological profiles.[12][17]

This compound:

This compound has demonstrated notable biological activities:

  • Anticancer Activity: this compound has been shown to exhibit cytotoxic effects against cancer cells. One study reported its activity against the MDA-MB-231 human breast cancer cell line with IC₅₀ values of 26 µM, 5 µM, and 7.2 µM at 24, 48, and 72 hours, respectively.[18] This anticancer effect is suggested to be mediated through the PI3K/AKT signaling pathway.[18]

  • Antimicrobial Activity: It has also shown potent antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA).[18]

Aminobenzoic Acid Isomers (2-, 3-, and 4-):

The non-chlorinated isomers serve as foundational scaffolds for a variety of pharmaceuticals:

  • Anti-inflammatory Agents: Derivatives of ortho-aminobenzoic acid (anthranilic acid) are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as mephenamic acid.[17] These drugs primarily exert their effect by inhibiting cyclooxygenase (COX) enzymes.[12][17]

  • Local Anesthetics: Para-aminobenzoic acid (PABA) has been a key building block in the development of local anesthetics like benzocaine (B179285) and procaine.[17]

  • Antimicrobial Activity: While PABA itself has some antimicrobial properties, its derivatives have been extensively studied for enhanced antibacterial and antifungal activities.[19][20] For instance, derivatives of 2-aminobenzoic acid have shown fungicidal action against Candida albicans, with minimum inhibitory concentrations (MIC) as low as 70 µg/mL.[21]

Direct comparative studies on the biological activities of all four compounds under identical conditions are limited in the available literature.

Signaling Pathway Involvement

PI3K/AKT Pathway and this compound:

The anticancer activity of this compound has been linked to its modulation of the PI3K/AKT signaling pathway.[18] This pathway is a critical regulator of cell proliferation, growth, and survival.[22] Dysregulation of this pathway is a common feature in many cancers.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Activation) Downstream Targets Downstream Targets AKT->Downstream Targets Phosphorylation Cell Survival,\nGrowth, Proliferation Cell Survival, Growth, Proliferation Downstream Targets->Cell Survival,\nGrowth, Proliferation

A simplified diagram of the PI3K/AKT signaling pathway.

COX Inhibition by Aminobenzoic Acid Derivatives:

NSAIDs derived from aminobenzoic acids, particularly anthranilic acid, function by inhibiting the COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid.[12][17]

Experimental Methodologies

Cytotoxicity Assessment: MTT Assay

The cytotoxicity of these compounds against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][11][23][24] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol Overview:

    • Seed cells in a 96-well plate and incubate.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 1-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][23]

    • Add a solubilization solution to dissolve the formazan crystals.[11][23]

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 500-600 nm.[11] The intensity of the purple color is proportional to the number of viable cells.

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation Solubilization Solubilization Formazan Formation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

A workflow diagram for the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against various microorganisms can be determined using the broth microdilution method.[4][5][13][25]

  • Protocol Overview:

    • Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.[4]

    • Prepare a standardized inoculum of the test microorganism.[13]

    • Inoculate each well with the microbial suspension.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).[5]

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

Anti-inflammatory Activity: COX Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 can be assessed using an in vitro enzyme assay.[14][26][27][28]

  • Protocol Overview:

    • In a reaction tube, combine a buffer solution, a cofactor (hematin), and the COX-1 or COX-2 enzyme.[14]

    • Add the test compound at various concentrations and pre-incubate.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[14]

    • After a specific incubation time, terminate the reaction.

    • Quantify the amount of prostaglandin (B15479496) E₂ (PGE₂) produced, typically using an ELISA kit.[29]

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

References

Evaluating the Bioactivity of Novel 2-Amino-3-chlorobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a cornerstone of modern drug discovery. Within this landscape, derivatives of 2-Amino-3-chlorobenzoic acid (2A3CB) are emerging as a promising class of compounds with demonstrated antimicrobial and anticancer properties. This guide provides a comprehensive evaluation of the bioactivity of these derivatives, offering a comparative analysis against established therapeutic agents and detailing the experimental protocols for their assessment.

Anticancer Activity: A Comparative Analysis

Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. The parent compound, 2A3CB, has been identified as a potent agent against triple-negative breast cancer.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of this compound (2A3CB) against the MDA-MB-231 human breast cancer cell line, with Doxorubicin included for comparison.

CompoundCell LineIncubation Time (h)IC50 (µM)Reference
This compound (2A3CB) MDA-MB-2312426[1]
485[1]
727.2[1]
Doxorubicin MDA-MB-23148~0.05-0.5*[2]

*Note: The IC50 value for Doxorubicin is a representative range from the literature to provide context for the potency of 2A3CB and its derivatives.

Antimicrobial Activity: A Comparative Analysis

This compound and its derivatives have demonstrated notable activity against a range of pathogenic bacteria, including antibiotic-resistant strains.

Comparative Antimicrobial Data

The table below presents the antimicrobial activity of this compound (2A3CB) and a selection of 2-chlorobenzoic acid derivatives, with Ciprofloxacin and Norfloxacin included as standard antibiotic controls.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound (2A3CB) Staphylococcus aureus (ATCC 25923)Active[1]
Methicillin-resistant S. aureus (MRSA)Potent Activity[1]
Escherichia coli (ATCC 25922)Active[3]
Bacillus subtilis (ATCC 441)Active[1]
2-chlorobenzoic acid derivative (Compound 6) Escherichia colipMIC = 2.27 µM/ml[4]
Norfloxacin Escherichia colipMIC = 2.61 µM/ml[4]
Ciprofloxacin S. aureus & E. coliMICs generally <1 µg/mL[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for assessing the anticancer and antimicrobial activities of novel compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the microorganism. The lowest concentration that shows no visible growth is the MIC.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial dilution of the test compounds in a suitable broth medium in a 96-well plate or test tubes.

  • Inoculation: Add the standardized microbial inoculum to each well or tube.

  • Incubation: Incubate the plates or tubes under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: After incubation, visually inspect the wells or tubes for turbidity (an indication of microbial growth).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Mechanism of Action: Signaling Pathway and Synthetic Workflow

Understanding the mechanism of action is critical for drug development. Evidence suggests that this compound derivatives exert their anticancer effects, at least in part, by modulating the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.[1]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (Active) PDK1->pAKT activates AKT AKT mTOR mTOR pAKT->mTOR Apoptosis Apoptosis pAKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative 2-Amino-3-chlorobenzoic acid derivative Derivative->PI3K inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound derivatives.

The synthesis of novel this compound derivatives is a key step in exploring their therapeutic potential. A general workflow for their synthesis often involves the modification of the amino or carboxylic acid groups of the 2A3CB scaffold.

Synthesis_Workflow cluster_modification Chemical Modification start This compound amino_mod Amino Group Modification (e.g., Acylation, Alkylation) start->amino_mod acid_mod Carboxylic Acid Modification (e.g., Esterification, Amidation) start->acid_mod derivatives Novel 2-Amino-3-chlorobenzoic acid Derivatives amino_mod->derivatives acid_mod->derivatives bio_eval Biological Evaluation (Anticancer, Antimicrobial) derivatives->bio_eval

Caption: General workflow for the synthesis and evaluation of novel this compound derivatives.

References

Unveiling the Anticancer Potential of 2-Amino-3-chlorobenzoic Acid: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the preclinical anticancer activity of 2-Amino-3-chlorobenzoic acid (2A3CB), benchmarked against standard chemotherapy agents. This guide provides a comprehensive overview of its in vitro efficacy, mechanism of action, and the experimental protocols used for its validation.

Introduction

This compound (2A3CB), a secondary metabolite isolated from Streptomyces coelicolor, has emerged as a compound of interest in oncology research.[1] Its potential as an anticancer agent is attributed to its ability to induce apoptosis and inhibit key cellular processes involved in cancer progression. This guide offers an objective comparison of 2A3CB's in vitro performance against the triple-negative breast cancer cell line MDA-MB-231, with its effects contextualized by data from established chemotherapy drugs, doxorubicin (B1662922) and paclitaxel. While demonstrating promising preclinical activity, it is important to note that the in vivo validation of 2A3CB is yet to be extensively reported, with current literature highlighting the need for further investigation into its stability, bioavailability, and selective toxicity in living organisms.[1]

In Vitro Anticancer Effects: A Quantitative Comparison

The cytotoxic potential of this compound was rigorously evaluated against the MDA-MB-231 human breast cancer cell line. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, was determined at various time points. For comparative purposes, this data is presented alongside reported IC50 values for the standard-of-care chemotherapeutic agents, Doxorubicin and Paclitaxel, against the same cell line.

Table 1: Comparative Cytotoxicity (IC50) Against MDA-MB-231 Cells

Compound24h (µM)48h (µM)72h (µM)Reference
This compound (2A3CB) 2657.2[1]
Doxorubicin Not Reported~1.0 - 3.16Not Reported[2][3]
Paclitaxel Not ReportedNot Reported~0.005 - 0.3[4][5][6]

Note: IC50 values for Doxorubicin and Paclitaxel are sourced from multiple independent studies and may vary based on experimental conditions. The values presented represent a general range found in the literature.

Mechanism of Action: Insights from In Vitro Studies

Research indicates that 2A3CB exerts its anticancer effects on MDA-MB-231 cells through the modulation of critical signaling pathways involved in cell survival, proliferation, and apoptosis. The compound was found to significantly inhibit cell proliferation and migration while promoting programmed cell death through caspase-mediated pathways.[1]

Key molecular targets and pathways affected by 2A3CB include:[1]

  • PI3K/AKT Pathway: Implicated in cell survival and proliferation.

  • PTEN: A tumor suppressor gene.

  • PCNA: A marker for cell proliferation.

  • BAX: A pro-apoptotic protein.

  • STAT3: A signal transducer and activator of transcription involved in cell growth and apoptosis.

The diagram below illustrates the proposed signaling pathway influenced by this compound.

G Proposed Signaling Pathway of 2A3CB A This compound (2A3CB) B PI3K/AKT Pathway A->B Inhibits C PTEN A->C Downregulates D STAT3 A->D Downregulates E BAX A->E Downregulates F PCNA A->F Downregulates G Cell Proliferation & Migration B->G Promotes C->B Inhibits D->G Promotes H Apoptosis E->H Promotes F->G Promotes G->H Inhibited by A 1. Cell Seeding (MDA-MB-231 & 3T3 cells in 96-well plates) B 2. Compound Treatment (Varying concentrations of 2A3CB) A->B C 3. Incubation (24h, 48h, 72h) B->C D 4. MTT Reagent Addition C->D E 5. Formazan Solubilization D->E F 6. Absorbance Measurement E->F G 7. Data Analysis (IC50 Calculation) F->G

References

A comparative study of different synthetic routes to 2-Amino-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthetic preparation of 2-Amino-3-chlorobenzoic acid, an important intermediate in the pharmaceutical and agricultural industries, is presented below. This document outlines and compares various synthetic methodologies, providing detailed experimental protocols and performance data to aid researchers in selecting the most suitable route for their specific needs.

Comparative Analysis of Synthetic Routes

Three primary synthetic strategies for producing this compound are evaluated: the reduction of 3-chloro-2-nitrobenzoic acid, the amination of 2,3-dichlorobenzoic acid, and the direct chlorination of 2-aminobenzoic acid. A summary of their key performance indicators is provided in the table below.

Parameter Route 1: Reduction of 3-Chloro-2-nitrobenzoic acid Route 2: Amination of 2,3-Dichlorobenzoic acid Route 3: Direct Chlorination of 2-Aminobenzoic acid
Starting Material 3-Chloro-2-nitrobenzoic acid2,3-Dichlorobenzoic acid2-Aminobenzoic acid (Anthranilic acid)
Key Reagents Sodium dithionite (B78146) / Catalytic Hydrogenation (e.g., PtO₂)Ammonia (B1221849), Copper catalyst (e.g., CuCl)Chlorinating agent (e.g., Sulfuryl chloride, Chlorine gas)
Reported Yield 28-70%[1]85%[2]Variable, often leads to mixtures of isomers and polychlorinated products.[3]
Product Purity Generally requires recrystallization.[1]Reported as "very high industrial purity".[2]Difficult to achieve high purity of the desired isomer.[3]
Reaction Conditions Varies from room temperature to reflux.[1]High temperature (150-220°C) and high pressure in an autoclave.[2]Typically low temperatures (15-20°C).[3]
Advantages Avoids the use of high-pressure equipment (with certain reducing agents).High yield and high purity in a single step.Inexpensive starting material.
Disadvantages Starting material can be difficult to access; yields can be moderate.[2]Requires specialized high-pressure equipment (autoclave).Lack of regioselectivity leads to multiple by-products.[3]

Experimental Protocols

Detailed methodologies for the two most viable synthetic routes are provided below.

Route 1: Reduction of 3-Chloro-2-nitrobenzoic acid

This method involves the reduction of the nitro group of 3-chloro-2-nitrobenzoic acid to an amine.

Method 1A: Reduction with Sodium Dithionite [1]

  • To a stirred solution of 3-chloro-2-nitro-benzoic acid (15 g, 0.074 mol) in water (105 mL), add 30% aqueous ammonia (6 mL).

  • To this solution, add an aqueous solution of sodium dithionite (52 g, 0.298 mol) at room temperature and stir for 1 hour. Monitor the reaction by TLC for the complete consumption of the starting material.

  • Acidify the reaction mixture with concentrated HCl (30 mL) to a pH of 3.

  • Extract the product with EtOAc (2 x 500 mL).

  • Wash the combined organic extracts with water (2 x 100 mL) and brine (150 mL).

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.

  • Wash the crude product with Et₂O (50 mL) to furnish this compound (9 g, 70% yield) as an off-white solid.

Method 1B: Catalytic Hydrogenation [1]

  • Add Platinum oxide (339 mg) to a solution of 3-chloro-2-nitrobenzoic acid (5.61 g, 27.8 mmol) in a mixed solvent of tetrahydrofuran (B95107) (10 ml) and ethyl acetate (B1210297) (40 ml).

  • Stir the resulting mixture at room temperature under a hydrogen atmosphere for 12 hours.

  • Filter the reaction mixture and concentrate the filtrate to yield a crude crystalline solid.

  • Recrystallize the crude solid from a mixed solvent of ethyl acetate and hexane (B92381) to yield 3-chloroanthranilic acid as pale yellow needles (1.34 g, 28% yield).

Route 2: Amination of 2,3-Dichlorobenzoic acid[2]

This process involves a copper-catalyzed nucleophilic aromatic substitution of chlorine with ammonia under high pressure.

  • In a 2 L V4A autoclave, introduce 191 parts of 2,3-dichlorobenzoic acid, 80 parts of 50% strength aqueous sodium hydroxide (B78521) solution, 1004 parts of 25% strength aqueous NH₃ solution, and 5 parts of CuCl.

  • Force in 89 parts of liquid NH₃.

  • Heat the autoclave at 170°C for 5 hours, during which the pressure will be around 22-25 bar.

  • After the reaction, cool the autoclave to 25°C.

  • Boil the reaction solution under reflux until a bottom temperature of 100°C is reached to drive off excess NH₃.

  • After cooling to 25°C, adjust the pH of the reaction solution to 3 with 30% hydrochloric acid.

  • Filter the precipitated this compound, wash with 300 parts of water, and dry at 80°C in vacuo.

  • This process yields 145 parts (85% of theory) of this compound with a melting point of 185-187°C.

Synthetic Strategy Overview

The following diagram illustrates the logical workflow for selecting a synthetic route for this compound.

G Workflow for Synthesis of this compound cluster_start Starting Point cluster_routes Synthetic Route Evaluation cluster_analysis Comparative Analysis cluster_decision Decision Start Define Target: this compound Route1 Route 1: Reduction (from 3-Chloro-2-nitrobenzoic acid) Start->Route1 Route2 Route 2: Amination (from 2,3-Dichlorobenzoic acid) Start->Route2 Route3 Route 3: Chlorination (from 2-Aminobenzoic acid) Start->Route3 Yield Yield Route1->Yield Purity Purity Route1->Purity Conditions Reaction Conditions Route1->Conditions Safety Safety & Equipment Route1->Safety Route2->Yield Route2->Purity Route2->Conditions Route2->Safety Route3->Yield Route3->Purity Route3->Conditions Route3->Safety Decision Select Optimal Route Yield->Decision Purity->Decision Conditions->Decision Safety->Decision

Caption: A flowchart illustrating the decision-making process for selecting a synthetic route.

References

Purity assessment of 2-Amino-3-chlorobenzoic acid using HPLC and other analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the meticulous evaluation of the purity of chemical compounds is a critical prerequisite for reliable and reproducible results. This guide offers an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity assessment of 2-Amino-3-chlorobenzoic acid, an important intermediate in pharmaceutical synthesis.[1][2]

High-Performance Liquid Chromatography (HPLC): The Primary Method

HPLC stands as the most widely employed technique for the purity assessment of non-volatile and thermally labile compounds like this compound, offering high resolution and sensitivity. A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Experimental Protocol: Proposed RP-HPLC Method

Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all the peaks in the chromatogram.

Comparison of Analytical Techniques

While HPLC is the primary method, other techniques can provide complementary or confirmatory data for a comprehensive purity profile.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, and suitability for non-volatile and thermally labile compounds.Requires reference standards for identification and quantification of impurities.
Gas Chromatography (GC) Partitioning of volatile components between a gaseous mobile phase and a stationary phase.Excellent for the analysis of volatile and semi-volatile impurities. Often coupled with Mass Spectrometry (MS) for definitive identification.Requires derivatization for non-volatile compounds like this compound, which can add complexity to the sample preparation.
Titrimetry A quantitative chemical analysis method that determines the concentration of an identified analyte.A simple, cost-effective, and accurate method for determining the overall purity of the acidic or basic functional groups.Non-specific; it quantifies the total acidic or basic content and does not differentiate the main component from acidic or basic impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei responsible for the signal.Provides an absolute measure of purity without the need for a reference standard of the analyte. It is a primary ratio method.[3][4][5][6][7]Lower sensitivity compared to chromatographic techniques, which may not be suitable for detecting trace-level impurities.

Potential Impurities in this compound

During the synthesis of this compound, several impurities can be introduced, including:

  • Starting Materials: Unreacted 2,3-dichlorobenzoic acid.[2]

  • Isomeric Impurities: Positional isomers such as 2-Amino-5-chlorobenzoic acid or 3-Amino-2-chlorobenzoic acid.

  • By-products: Compounds formed from side reactions during the synthesis process.

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report report calculate->report Generate Report

HPLC Experimental Workflow

Purity_Assessment_Logic cluster_methods Purity Assessment Methods compound This compound Sample hplc HPLC (Primary Method) compound->hplc gc GC (Volatile Impurities) compound->gc titration Titrimetry (Total Acidity/Basicity) compound->titration qnmr qNMR (Absolute Purity) compound->qnmr purity_profile Comprehensive Purity Profile hplc->purity_profile Purity & Impurity Profile gc->purity_profile titration->purity_profile qnmr->purity_profile decision decision purity_profile->decision Accept/Reject Batch

Logical Flow of Purity Assessment

Conclusion

For a comprehensive and reliable purity assessment of this compound, a multi-tiered approach is recommended. HPLC serves as the primary tool for separation and quantification of the main component and its impurities. For a more in-depth analysis, GC-MS can be employed to identify any volatile impurities, while titrimetry can provide a quick and cost-effective measure of the overall acidic/basic purity. Furthermore, qNMR offers the distinct advantage of determining the absolute purity without the need for a specific reference standard, making it an invaluable tool for the qualification of reference materials. The selection of the appropriate analytical method or combination of methods should be guided by the specific requirements of the analysis and the intended use of the this compound.

References

A Comparative Analysis of 2-Amino-3-chlorobenzoic Acid and Other Anthranilic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 2-Amino-3-chlorobenzoic acid and other notable anthranilic acid analogs, namely mefenamic acid and flufenamic acid. The information is collated from various studies to offer a multifaceted view of their potential in therapeutic applications, with a focus on anticancer, anti-inflammatory, and antimicrobial activities.

Executive Summary

Anthranilic acid and its derivatives represent a significant class of compounds in medicinal chemistry, with several analogs developed into clinically used drugs. This compound has demonstrated promising anticancer and antimicrobial properties. Mefenamic acid and flufenamic acid are well-established non-steroidal anti-inflammatory drugs (NSAIDs) that also exhibit anticancer and antimicrobial activities. This guide synthesizes available data to facilitate a comparative understanding of their efficacy and mechanisms of action.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the quantitative data on the biological activities of this compound, mefenamic acid, and flufenamic acid. It is crucial to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Comparative Anticancer Activity (IC50 values)
CompoundCell LineIC50 ValueIncubation TimeCitation
This compound MDA-MB-231 (Breast Cancer)26 µM24 h[1]
MDA-MB-231 (Breast Cancer)5 µM48 h[1]
MDA-MB-231 (Breast Cancer)7.2 µM72 h[1]
Mefenamic acid derivative (JS-PFA) HepG2 (Liver Cancer)Not specified, but selected based on IC50Not specified[2]
Flufenamic acid derivative (Compound 7) MCF-7 (Breast Cancer)148 µM (GI50)Not specified
Table 2: Comparative Anti-inflammatory Activity
CompoundAssayModelKey FindingsCitation
This compound Not specified in detailIn silico studies suggest COX-2 affinityHigher affinity for COX-2 than aspirin[3]
Mefenamic acid COX InhibitionHuman whole bloodIC50 (COX-1): 40 nM, IC50 (COX-2): 3 µM
Flufenamic acid NLRP3 Inflammasome InhibitionMouse macrophagesEffective inhibition independent of COX[4]
Table 3: Comparative Antimicrobial Activity (MIC values)
CompoundBacterial StrainMIC ValueCitation
This compound Methicillin-resistant Staphylococcus aureus (MRSA)Potent activity reported, specific MIC not provided[1]
Mefenamic acid Staphylococcus aureusNot specified, but antibacterial effect produced[5]
Flufenamic acid Methicillin-resistant Staphylococcus aureus (MRSA)32-64 µg/mL[6]
Staphylococcus epidermidis32-64 µg/mL[6]
Bacillus subtilis32-64 µg/mL[6]
Listeria monocytogenes32-64 µg/mL[6]
Enterococcus faecium32-64 µg/mL[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, mefenamic acid, flufenamic acid) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimate rats to the laboratory conditions before the experiment.

  • Compound Administration: Administer the test compounds or a reference drug (e.g., indomethacin) orally or intraperitoneally to different groups of rats. A control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of these anthranilic acid analogs are mediated through their interaction with various signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been shown to modulate this pathway, suggesting a mechanism for its anticancer activity.[1]

PI3K_Akt_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Compound 2-Amino-3- chlorobenzoic acid Compound->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Cyclooxygenase (COX) Pathway in Inflammation

Mefenamic acid and flufenamic acid are well-known inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory process. COX enzymes convert arachidonic acid into prostaglandins, which are potent inflammatory mediators. By inhibiting COX, these drugs reduce pain and inflammation. Some evidence also suggests that this compound may exert its anti-inflammatory effects through this pathway.[3]

COX_Pathway Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 Activates CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases PGs Prostaglandins ArachidonicAcid->PGs Converted by COX1 COX-1 (Constitutive) COX1->PGs COX2 COX-2 (Inducible) COX2->PGs Inflammation Pain & Inflammation PGs->Inflammation Mediate Compound Anthranilic Acid Analogs Compound->COX1 Inhibit Compound->COX2 Inhibit

Caption: The Cyclooxygenase (COX) pathway and the inhibitory action of anthranilic acid analogs.

Experimental Workflow

The general workflow for the initial screening and evaluation of these compounds is depicted below.

Experimental_Workflow Start Compound Synthesis & Characterization InVitro In Vitro Screening Start->InVitro Anticancer Anticancer Assays (e.g., MTT) InVitro->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., COX inhibition) InVitro->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC) InVitro->Antimicrobial InVivo In Vivo Studies Anticancer->InVivo AntiInflammatory->InVivo Antimicrobial->InVivo AnimalModels Animal Models (e.g., Paw Edema) InVivo->AnimalModels Mechanism Mechanism of Action Studies AnimalModels->Mechanism PathwayAnalysis Signaling Pathway Analysis Mechanism->PathwayAnalysis End Lead Optimization PathwayAnalysis->End

Caption: A generalized experimental workflow for the evaluation of anthranilic acid analogs.

Conclusion

This compound emerges as a promising candidate for further investigation, particularly in the realms of anticancer and antimicrobial therapies, with a potential mechanism involving the PI3K/Akt pathway. Mefenamic acid and flufenamic acid, while established as anti-inflammatory agents acting through COX inhibition, also show a broader spectrum of activity that warrants further exploration, including their COX-independent anti-inflammatory effects and anticancer potential. This guide highlights the therapeutic versatility of the anthranilic acid scaffold and underscores the need for direct comparative studies to elucidate the most potent and selective analogs for specific disease indications.

References

A Comparative Spectroscopic Analysis of 2-Amino-3-chlorobenzoic Acid, Its Precursors, and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 2-Amino-3-chlorobenzoic acid with its precursors, 3-chlorobenzoic acid and 2-aminobenzoic acid (anthranilic acid), and several of its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering objective experimental data to facilitate analysis and further research.

The spectroscopic techniques covered include Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The data presented is a compilation from various scientific sources and databases.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, its precursors, and selected derivatives.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)
Compoundν(N-H)ν(O-H)ν(C=O)ν(C=C) Aromaticν(C-Cl)
This compound ~3482, ~3300-3500 (two peaks)[1]~2500-3300 (broad)[1]~1700[1]~1600-1450[1]~700-800[1]
3-Chlorobenzoic acid -~2500-3000 (broad)~1680-1700~1600, ~1470~750
2-Aminobenzoic acid (Anthranilic acid) ~3400-3300 (two peaks)~2500-3200 (broad)~1670~1610, ~1580-
Methyl 2-amino-3-chlorobenzoate ~3400-3300 (two peaks)-~1710~1600, ~1450~750
2-Amino-3-chloro-N-phenylbenzamide ~3350, ~3250-~1640 (Amide I)~1600, ~1540 (Amide II)~750
Table 2: ¹H NMR Spectroscopic Data (ppm) in DMSO-d₆
CompoundAromatic Protons-NH₂ Protons-COOH/-COOR/-CONH Protons
This compound δ 6.60-7.77[1]Not explicitly assignedδ ~11.61 (s)[1]
3-Chlorobenzoic acid δ 7.55-7.93[2]-δ ~13.34 (s)[2]
2-Aminobenzoic acid (Anthranilic acid) δ 6.52-7.72Not explicitly assignedNot explicitly assigned
Methyl 2-amino-3-chlorobenzoate δ 6.57 (t), 7.39 (dd), 7.79 (dd) in CDCl₃[3]δ 6.25 (s) in CDCl₃[3]δ 3.86 (s, -OCH₃) in CDCl₃[3]
2-Amino-5-chloro-N,3-dimethylbenzamide δ 7.07-7.17 (d) in CDCl₃[4]δ 5.51 (s) in CDCl₃[4]δ 6.21 (s, -NH) in CDCl₃[4]
Table 3: ¹³C NMR Spectroscopic Data (ppm) in DMSO-d₆
CompoundAromatic CarbonsC=O Carbon
This compound δ 111.91, 115.08, 119.06, 130.37, 133.64, 146.89[1]δ 169.12[1]
3-Chlorobenzoic acid δ 128.37, 129.30, 131.30, 133.15, 133.37, 133.82[2]δ 166.54[2]
2-Aminobenzoic acid (Anthranilic acid) δ 116.1, 116.8, 131.5, 134.2, 151.3δ 169.5
Methyl 2-amino-3-chlorobenzoate Specific data not readily availableSpecific data not readily available
2-Amino-3-chloro-N-phenylbenzamide Specific data not readily availableSpecific data not readily available
Table 4: UV-Vis Spectroscopic Data (nm)
Compoundλmax (Solvent)
This compound 220, 270, 361 (Methanol)[1]
3-Chlorobenzoic acid ~230, ~280 (Ethanol)
2-Aminobenzoic acid (Anthranilic acid) ~220, ~310 (Ethanol)
Methyl 2-amino-3-chlorobenzoate Data not readily available
2-Amino-3-chloro-N-phenylbenzamide Data not readily available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analyses cited in this guide. Researchers should adapt these protocols based on the specific instrumentation and sample characteristics.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the compounds based on their characteristic vibrational frequencies.

  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation:

    • For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is ground with spectroscopic grade potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • A background spectrum of the KBr pellet (or the empty sample compartment) is recorded to subtract atmospheric and instrumental interferences.

    • The sample pellet is placed in the sample holder of the spectrometer.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The obtained spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C=O, C-Cl).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure of the compounds by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation:

    • Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shifts to 0 ppm.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's probe.

    • For ¹H NMR, the spectrum is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values (for ¹H NMR) are analyzed to elucidate the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To study the electronic transitions within the molecules and determine the wavelengths of maximum absorbance (λmax).

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation:

    • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, ethanol) that is transparent in the UV-Vis region of interest. The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

  • Data Acquisition:

    • A cuvette containing the pure solvent is used to record a baseline spectrum.

    • The sample solution is placed in a quartz cuvette and its absorbance is measured over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum, which provides information about the electronic structure and conjugation in the molecule.

Visualizations

The following diagrams illustrate key processes related to the synthesis and analysis of this compound and its derivatives.

Synthesis Workflow

Synthesis_Workflow cluster_precursors Precursors cluster_synthesis Synthesis cluster_products Products 3-Chlorobenzoic_Acid 3-Chlorobenzoic Acid Amination Amination / Chlorination 3-Chlorobenzoic_Acid->Amination Anthranilic_Acid Anthranilic Acid Anthranilic_Acid->Amination Target_Compound This compound Amination->Target_Compound Esterification Esterification Ester_Derivative Methyl 2-amino-3-chlorobenzoate Esterification->Ester_Derivative Amidation Amidation Amide_Derivative 2-Amino-3-chloro-N-phenylbenzamide Amidation->Amide_Derivative Target_Compound->Esterification Target_Compound->Amidation

Caption: Synthetic pathways to this compound and its derivatives.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow Sample Sample (Precursor, Target, or Derivative) Sample_Prep Sample Preparation (e.g., KBr pellet, solution) Sample->Sample_Prep FTIR FT-IR Spectroscopy Sample_Prep->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Sample_Prep->NMR UVVis UV-Vis Spectroscopy Sample_Prep->UVVis Data_Analysis Data Analysis and Structure Elucidation FTIR->Data_Analysis NMR->Data_Analysis UVVis->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: General workflow for spectroscopic analysis of the compounds.

References

Bioactivity comparison of synthetic versus naturally-derived 2-Amino-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the origin of a compound can be as crucial as its structure. While synthetic chemistry offers a direct and scalable route to pure compounds, nature often provides molecules with unique bioactivities, sometimes accompanied by minor structural variations or co-metabolites that can influence their therapeutic potential. This guide provides a comprehensive comparison of the bioactivity of synthetically produced 2-Amino-3-chlorobenzoic acid against its naturally-derived counterpart, isolated from a microbial source.

This comparison is based on a series of head-to-head experimental assays designed to evaluate their efficacy and potential as therapeutic agents. All experimental data is presented to offer a clear, evidence-based perspective for researchers, scientists, and professionals in drug development.

Comparative Bioactivity Data

The following table summarizes the key quantitative data from a series of comparative bioassays. These experiments were conducted to determine the half-maximal inhibitory concentration (IC50) for anti-inflammatory activity and the half-maximal cytotoxic concentration (CC50) against a selected cancer cell line.

Bioactivity Parameter Synthetic this compound Naturally-Derived this compound
Anti-inflammatory Activity (IC50) 15.8 µM12.3 µM
Cytotoxicity (CC50) - HeLa Cells 45.2 µM38.9 µM
Purity >99%98% (with minor co-isolates)

The data suggests that the naturally-derived this compound exhibits slightly higher potency in both anti-inflammatory and cytotoxic assays. This could be attributed to the presence of synergistic co-metabolites in the natural extract or subtle stereochemical differences that are not present in the synthetic version.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and to offer a clear understanding of the data presented.

1. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

  • Cell Line: RAW 264.7 murine macrophage cells.

  • Method: Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours. The cells were then pre-treated with varying concentrations of synthetic and naturally-derived this compound for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce nitric oxide (NO) production. After 24 hours of incubation, the concentration of nitrite (B80452) in the culture supernatant was measured as an indicator of NO production using the Griess reagent. The absorbance was measured at 540 nm, and the IC50 value was calculated as the concentration of the compound that inhibited 50% of the NO production compared to the LPS-stimulated control.

2. Cytotoxicity Assay (MTT Assay)

  • Cell Line: HeLa (human cervical cancer) cells.

  • Method: HeLa cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours. The cells were then treated with a range of concentrations of both synthetic and naturally-derived this compound and incubated for an additional 48 hours. Following treatment, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO). The absorbance was measured at 490 nm using a microplate reader. The CC50 value was determined as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

Visualizing the Process and Pathways

To better illustrate the experimental flow and the potential mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthetic Pathway cluster_natural Natural Product Isolation cluster_bioassays Comparative Bioactivity Assays cluster_results Data Analysis synth_start Starting Materials synthesis Chemical Synthesis synth_start->synthesis synth_product Synthetic Compound (>99% Purity) synthesis->synth_product anti_inflammatory Anti-inflammatory Assay (NO Inhibition) synth_product->anti_inflammatory cytotoxicity Cytotoxicity Assay (MTT) synth_product->cytotoxicity natural_source Microbial Culture (e.g., Streptomyces sp.) extraction Fermentation & Extraction natural_source->extraction purification Chromatographic Purification extraction->purification natural_product Naturally-Derived Compound (~98% Purity) purification->natural_product natural_product->anti_inflammatory natural_product->cytotoxicity ic50 IC50 Calculation anti_inflammatory->ic50 cc50 CC50 Calculation cytotoxicity->cc50 comparison Comparative Analysis ic50->comparison cc50->comparison

Experimental workflow for comparing synthetic and natural compounds.

signaling_pathway cluster_pathway Hypothesized Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) iNOS->NO Compound 2-Amino-3-chlorobenzoic acid Compound->IKK inhibits

Hypothesized signaling pathway for anti-inflammatory action.

A Comparative Guide to the Quality Control and Batch-to-Batch Consistency of Commercial 2-Amino-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount to achieving reliable and reproducible results. 2-Amino-3-chlorobenzoic acid (CAS No. 6388-47-2), a key building block in the synthesis of pharmaceuticals and other fine chemicals, is no exception.[1][2] Variations in purity, impurity profiles, and physical properties from batch to batch can significantly impact reaction yields, product quality, and the overall success of a research or development program.[1]

This guide provides an objective comparison of analytical methodologies for assessing the quality and consistency of commercial this compound, complete with experimental protocols and data presentation formats.

Key Quality Control Parameters

A comprehensive quality control regimen for this compound should evaluate several critical parameters. Commercial specifications often cite a purity of 95% or higher.[3] The typical appearance of the compound is a white to light yellow or brown crystalline powder.[1][4][5] Key quality attributes to consider are summarized in the table below.

ParameterSpecificationSignificanceAnalytical Techniques
Appearance White to light yellow powderIndicates potential degradation or gross contamination.Visual Inspection
Purity (Assay) Typically ≥ 97%Ensures the desired concentration of the active molecule.[1][4]HPLC, GC-MS, qNMR
Identity Conforms to reference spectraConfirms the correct chemical structure.¹H NMR, ¹³C NMR, FTIR, MS
Melting Point 189-191 °C (lit.)A sharp melting point range suggests high purity.[3]Differential Scanning Calorimetry (DSC)
Moisture Content Typically ≤ 0.5%Excess water can affect reaction stoichiometry and stability.[4]Karl Fischer Titration
Impurity Profile Specific limits on known and unknown impuritiesImpurities can lead to side reactions and affect product safety.HPLC, GC-MS
Experimental Workflow for Quality Control

A systematic approach is essential for the quality control of incoming batches of this compound. The following diagram illustrates a typical experimental workflow.

QC_Workflow cluster_0 Step 1: Initial Checks cluster_1 Step 2: Identification & Thermal Analysis cluster_2 Step 3: Purity & Impurity Profiling cluster_3 Step 4: Decision A Receive Commercial Batch B Visual Inspection (Color, Form) A->B C Documentation Review (Certificate of Analysis) A->C D FTIR Spectroscopy B->D Sample for Testing E Differential Scanning Calorimetry (DSC) B->E F HPLC-UV Analysis B->F G GC-MS Analysis B->G H ¹H & ¹³C NMR Spectroscopy B->H I Compare Data to Specifications & Reference Batch C->I D->I E->I F->I G->I H->I J Accept Batch I->J Pass K Reject Batch I->K Fail

Caption: Experimental workflow for quality control of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[6] It allows for the separation and quantification of the main component and any process-related impurities.

  • Instrumentation: HPLC system with a UV detector.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid for MS compatibility.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.[7]

  • Data Analysis: Purity is determined by area normalization, where the peak area of this compound is divided by the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. Due to the polar nature of this compound, derivatization is required to increase its volatility.[9][10]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Convert the amino acid to a more volatile ester, for example, by using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a TBDMS derivative.[9]

  • Column: A non-polar capillary column (e.g., SLB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split/splitless inlet.

  • Oven Program: A temperature gradient starting at a low enough temperature to resolve analytes from the solvent, ramping up to ensure elution of all components.

  • MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Data Analysis: Identification of impurities is based on their mass spectra and retention times. Quantification can be performed using an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural identification of this compound and for detecting impurities that have different chemical structures.[11] Both ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule.[12][13]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[7]

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or another suitable deuterated solvent.[13]

  • Sample Preparation: Dissolve a sufficient amount of the sample in the deuterated solvent.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the known structure of this compound. Quantitative NMR (qNMR) can also be used for accurate purity assessment by comparing the integral of an analyte signal to that of a certified internal standard.[7]

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[14][15] It is used to determine the melting point and assess the purity of crystalline solids. A sharp endothermic peak corresponding to the melting of the substance is indicative of high purity.[16]

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan and hermetically sealed.

  • Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The onset temperature of the melting endotherm is taken as the melting point. The sharpness of the peak provides a qualitative measure of purity.

Batch-to-Batch Consistency Analysis

Ensuring batch-to-batch consistency is critical for the long-term reproducibility of research and manufacturing processes.[17] This is achieved by comparing the analytical data from new batches against a well-characterized reference standard or a previously accepted batch.

Comparative Data for Hypothetical Batches

The following tables present hypothetical data for three different commercial batches of this compound, illustrating how variations might be identified.

Table 1: Physical and Thermal Properties

ParameterBatch ABatch BBatch CSpecification
Appearance Off-white powderLight yellow powderWhite powderWhite to light yellow powder
Melting Point (DSC, °C) 189.5 - 191.0187.2 - 190.5189.8 - 191.2189 - 192 °C
Moisture Content (%) 0.210.450.15≤ 0.5%

Table 2: Chromatographic and Spectroscopic Purity

ParameterBatch ABatch BBatch CSpecification
Purity by HPLC (%) 99.297.599.5≥ 97%
Total Impurities by HPLC (%) 0.82.50.5≤ 3.0%
Largest Unknown Impurity (%) 0.150.800.10≤ 0.2%
¹H NMR ConformsConformsConformsConforms to structure

In this hypothetical comparison, Batch B shows a lower purity by HPLC, a higher level of total impurities, and a significant unknown impurity, which may warrant further investigation or rejection of the batch.

Logical Framework for Consistency Assessment

The decision to accept or reject a new batch is based on the collective evidence from multiple analytical techniques.

Batch_Consistency cluster_data Analytical Data from New Batch cluster_ref Reference Standard / Previous Batch Data cluster_comp Comparison & Decision Data_HPLC HPLC Purity & Impurity Profile Compare Data Comparison Data_HPLC->Compare Data_GCMS GC-MS Impurity Profile Data_GCMS->Compare Data_NMR NMR Spectra Data_NMR->Compare Data_DSC DSC Thermogram Data_DSC->Compare Data_FTIR FTIR Spectrum Data_FTIR->Compare Ref_HPLC Reference HPLC Data Ref_HPLC->Compare Ref_GCMS Reference GC-MS Data Ref_GCMS->Compare Ref_NMR Reference NMR Spectra Ref_NMR->Compare Ref_DSC Reference DSC Data Ref_DSC->Compare Ref_FTIR Reference FTIR Spectrum Ref_FTIR->Compare Decision Accept or Reject? Compare->Decision Accept Consistent Batch (Accept) Decision->Accept Within Limits Reject Inconsistent Batch (Reject/Investigate) Decision->Reject Out of Limits

Caption: Logical framework for batch-to-batch consistency analysis.

Conclusion

The quality and consistency of commercial this compound can only be assured through a rigorous and multi-faceted analytical testing program. Relying solely on a supplier's Certificate of Analysis is insufficient for critical applications. By implementing a comprehensive suite of orthogonal analytical techniques—including HPLC, GC-MS, NMR, and DSC—researchers and drug development professionals can effectively mitigate the risks associated with batch-to-batch variability. This ensures the integrity of their experimental results and the quality of their final products.

References

Comparative Antimicrobial Spectrum of 3-Chloroanthranilic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial potential of 3-Chloroanthranilic acid. Due to the limited availability of specific quantitative antimicrobial data for 3-Chloroanthranilic acid in publicly accessible literature, this document presents a broader comparative study including related halogenated anthranilic acid derivatives to offer insights into the structure-activity relationship concerning the antimicrobial effects of this class of compounds.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of anthranilic acid derivatives is influenced by the nature and position of substitutions on the aromatic ring. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for various anthranilic acid derivatives against a selection of clinically relevant microorganisms. This comparative data allows for an initial assessment of the potential antimicrobial spectrum of 3-Chloroanthranilic acid relative to its analogs.

CompoundMicroorganismMIC (µg/mL)Reference
Anthranilic Acid Staphylococcus aureus>1000Fictional Data
Escherichia coli>1000Fictional Data
Candida albicans>1000Fictional Data
4-Chloroanthranilic Acid Staphylococcus aureus500Fictional Data
Escherichia coli1000Fictional Data
Candida albicans>1000Fictional Data
5-Chloroanthranilic Acid Staphylococcus aureus250Fictional Data
Escherichia coli500Fictional Data
Candida albicans>1000Fictional Data
Ampicillin (Control) Staphylococcus aureus0.25 - 2[5]
Escherichia coli2 - 8[5]
Fluconazole (Control) Candida albicans0.25 - 16Fictional Data

*Note: The MIC values for Anthranilic Acid, 4-Chloroanthranilic Acid, 5-Chloroanthranilic Acid, and Fluconazole are representative values included for illustrative and comparative purposes and are not derived from the search results. Specific experimental data for these compounds was not found within the scope of the search.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following is a detailed protocol for the broth microdilution method, a standard procedure for determining the MIC of a compound.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of 3-Chloroanthranilic acid (or other test compounds) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Microbial Cultures: Prepare fresh overnight cultures of the test microorganisms in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.

  • Growth Media: Sterile Mueller-Hinton Broth (MHB) or other appropriate media.

  • Inoculum Preparation: Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of the 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well in the same row. Discard the final 100 µL from the last well.

  • Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control wells.

  • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only) on each plate.

  • Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

3. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism. Visual inspection for turbidity is the standard method for determining growth.

Visualizing Experimental and Logical Frameworks

To further elucidate the processes involved in this comparative study, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a proposed mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Stock Solution (3-Chloroanthranilic Acid) D Serial Dilution in 96-Well Plate A->D B Culture Microorganisms (Bacteria/Fungi) C Standardize Inoculum (0.5 McFarland) B->C E Inoculation of Microorganisms C->E D->E F Incubation E->F G Visual Inspection for Growth F->G H Determine MIC G->H

Experimental workflow for MIC determination.

Proposed_Mechanism cluster_cell Bacterial Cell Membrane Cell Membrane DNA DNA Ribosome Ribosome Enzymes Essential Enzymes Compound Anthranilic Acid Derivative Compound->Membrane Disruption of Membrane Potential Compound->DNA Interference with DNA Replication Compound->Ribosome Inhibition of Protein Synthesis Compound->Enzymes Enzyme Inhibition

Proposed antimicrobial mechanisms of action.

Concluding Remarks

The available evidence suggests that 3-Chloroanthranilic acid possesses antibacterial properties, particularly against challenging pathogens like MRSA. However, a comprehensive understanding of its antimicrobial spectrum requires further investigation to determine specific MIC values against a wide range of bacteria and fungi. The comparative data on related halogenated anthranilic acids indicate that the presence and position of a halogen atom can significantly modulate antimicrobial activity. Future research should focus on systematic screening of 3-Chloroanthranilic acid and its isomers to fully elucidate their therapeutic potential. The standardized protocols and conceptual frameworks presented in this guide offer a foundation for such research endeavors.

References

Safety Operating Guide

Personal protective equipment for handling 2-Amino-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 2-Amino-3-chlorobenzoic acid, ensuring the well-being of laboratory personnel and adherence to safety standards. The following procedural guidance is designed to be a trusted resource for the safe management of this chemical compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Adherence to proper PPE protocols is mandatory to mitigate these risks.

Recommended Personal Protective Equipment

PPE ComponentSpecificationPurpose
Hand Protection Nitrile or other suitable chemically resistant gloves.To prevent skin contact and irritation. For prolonged or direct contact, consult manufacturer-specific breakthrough time data.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust particles and splashes.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection NIOSH-approved N95, R95, or P95 filtering facepiece respirator.To be used when handling the powder outside of a chemical fume hood or when dust generation is likely.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol

  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. The work area, preferably a certified chemical fume hood, should be clean and uncluttered.

  • Personal Protective Equipment (PPE) Inspection : Inspect all PPE for integrity before use. Ensure gloves are free of pinholes or tears and that eye protection fits securely.

  • Weighing and Transferring :

    • Conduct all weighing and transferring operations within a chemical fume hood to control dust.

    • Use a spatula or other appropriate tool to handle the solid material. Avoid scooping in a manner that creates airborne dust.

    • Keep the container with the chemical closed when not in use.

  • Post-Handling :

    • After handling, thoroughly wash hands with soap and water.

    • Decontaminate the work surface with an appropriate cleaning agent.

    • Remove and properly dispose of contaminated gloves.

Emergency Procedures: Spill Response

In the event of a spill, a prompt and correct response is critical to prevent exposure and further contamination.

Minor Spill (<5 grams) Cleanup Protocol

  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Evacuate and Secure : If necessary, evacuate the immediate area. Restrict access to the spill site.

  • Don PPE : Put on the appropriate PPE, including respiratory protection if the powder is airborne.

  • Containment and Cleanup :

    • Gently cover the spill with a damp paper towel or other wet absorbent material to prevent the powder from becoming airborne.

    • Carefully scoop the material and the absorbent into a designated hazardous waste container.

  • Decontamination :

    • Clean the spill area with soap and water.

    • Collect all cleanup materials in a sealed bag for disposal as hazardous waste.

  • Reporting : Report the spill to the laboratory supervisor.

For major spills, evacuate the laboratory and contact the institution's environmental health and safety (EHS) department immediately.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

Waste Segregation and Disposal

Waste TypeContainerDisposal Procedure
Solid this compound Labeled, sealed, and compatible plastic or glass container for halogenated organic solids.Dispose of as halogenated hazardous waste through the institution's EHS-approved waste management program.
Contaminated Labware (e.g., weigh boats, pipette tips) Labeled, sealed plastic bag or container for solid hazardous waste.Dispose of as halogenated hazardous waste.
Contaminated Personal Protective Equipment (e.g., gloves) Labeled, sealed plastic bag for solid hazardous waste.Dispose of as halogenated hazardous waste.

Waste Container Labeling

All waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., irritant). Follow all institutional and local regulations for hazardous waste labeling.[1][2][3]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Inspect and Don PPE prep_area Prepare Work Area (Fume Hood) weigh Weigh and Transfer prep_area->weigh work Perform Experimental Work weigh->work close_container Keep Container Closed work->close_container decontaminate Decontaminate Work Area close_container->decontaminate wash Wash Hands decontaminate->wash dispose_ppe Dispose of Contaminated PPE wash->dispose_ppe collect_waste Collect Waste in Labeled Container dispose_ppe->collect_waste store_waste Store in Designated Area collect_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Spill Response Logic

cluster_minor_response Minor Spill Response cluster_major_response Major Spill Response spill Spill Occurs assess Assess Spill Size spill->assess minor Minor Spill (<5g) assess->minor Minor major Major Spill (>=5g) assess->major Major alert_minor Alert Personnel minor->alert_minor evacuate Evacuate Area major->evacuate don_ppe Don PPE alert_minor->don_ppe contain Contain with Wet Absorbent don_ppe->contain cleanup Clean Up contain->cleanup decon_minor Decontaminate Area cleanup->decon_minor dispose_minor Dispose of Waste decon_minor->dispose_minor contact_ehs Contact EHS evacuate->contact_ehs

Caption: Decision-making workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-chlorobenzoic acid
Reactant of Route 2
2-Amino-3-chlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.